molecular formula C7H7F2N B1295058 2,6-Difluorobenzylamine CAS No. 69385-30-4

2,6-Difluorobenzylamine

Cat. No.: B1295058
CAS No.: 69385-30-4
M. Wt: 143.13 g/mol
InChI Key: PQCUDKMMPTXMAL-UHFFFAOYSA-N
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Description

2,6-Difluorobenzylamine is a useful research compound. Its molecular formula is C7H7F2N and its molecular weight is 143.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluorophenyl)methanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCUDKMMPTXMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219486
Record name 2,6-Difluorobenzylamine
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Molecular Weight

143.13 g/mol
Source PubChem
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CAS No.

69385-30-4
Record name 2,6-Difluorobenzylamine
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Record name 2,6-Difluorobenzylamine
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Record name 2,6-Difluorobenzylamine
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Record name 2,6-difluorobenzylamine
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Record name 2,6-DIFLUOROBENZYLAMINE
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Foundational & Exploratory

Synthesis of 2,6-Difluorobenzylamine from 2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2,6-difluorobenzylamine, a key intermediate in pharmaceutical development, from 2,6-difluorobenzonitrile (B137791). The unique properties conferred by the fluorine atoms make this compound a valuable building block in the creation of novel therapeutics, particularly in the areas of neurological and psychiatric disorders.[1] This document provides a comparative analysis of various synthetic methodologies, detailed experimental protocols for established methods, and a discussion of their relative merits.

Comparative Analysis of Synthetic Routes

The reduction of the nitrile group in 2,6-difluorobenzonitrile to a primary amine is the core transformation in the synthesis of this compound. Several methods have been successfully employed to achieve this, primarily centered around catalytic hydrogenation and chemical reduction with hydride reagents. The choice of method often depends on factors such as scale, safety considerations, and desired purity. A summary of the key quantitative data for prominent methods is presented below.

MethodReagents & CatalystSolvent(s)Temperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Purity (%)Reference
Catalytic HydrogenationH₂, Raney NickelHexane (B92381)13030-402.594.699.2[2][3]
Catalytic HydrogenationH₂, 5% Palladium on CarbonEthanol, Concentrated HClRoom Temp.~1.4 (20 psi)48HighHigh[4]
Chemical ReductionSodium Borohydride (B1222165), Dimethyl SulfateTetrahydrofuran (THF)Not specifiedN/ANot specified--[2]
Chemical ReductionBorane-THF Complex (BH₃-THF)Tetrahydrofuran (THF)~60-65 (reflux)N/ANot specified--
Chemical ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether/THFNot specifiedN/ANot specified--

Note: Specific yield and purity data for the reduction of 2,6-difluorobenzonitrile using borohydride and borane-based methods were not explicitly found in the surveyed literature, indicating a potential area for further research and optimization. Lithium Aluminum Hydride is a very powerful reducing agent for nitriles but is noted to be hazardous and difficult to handle for large-scale industrial production.[2][3]

Experimental Protocols

Detailed methodologies for the most well-documented and effective synthesis routes are provided below.

Method 1: Catalytic Hydrogenation with Raney Nickel

This method offers high yield and purity, making it suitable for industrial applications.[2][3]

Materials:

  • 2,6-difluorobenzonitrile

  • Raney Nickel (washed with 99% ethanol)

  • Hexane

  • High-pressure autoclave with stirring mechanism

  • Filtration apparatus

  • Rotary evaporator and vacuum distillation setup

Procedure:

  • In a 1 L autoclave, charge 150 g of 2,6-difluorobenzonitrile, 150 g of hexane, and 7.5 g of Raney Nickel (previously washed with 99% ethanol).

  • Seal the autoclave and purge the system with nitrogen gas to remove air.

  • Pressurize the autoclave with hydrogen gas to a pressure of 30-40 kg/cm ² (~29-39 atm).

  • Heat the reaction mixture to 130°C with constant stirring.

  • Maintain these conditions for 2.5 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to separate the Raney Nickel catalyst.

  • Recover the hexane solvent from the filtrate by distillation.

  • Purify the resulting crude product by distillation under reduced pressure to obtain this compound (boiling point: 82°C at 25 mmHg).

Method 2: Catalytic Hydrogenation with Palladium on Carbon

This procedure is conducted under milder conditions compared to the Raney Nickel method and results in the hydrochloride salt of the product.[4][5]

Materials:

  • 2,6-difluorobenzonitrile

  • 5% Palladium on Carbon (50% water-wet)

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Diethyl ether

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, combine 5.00 g of 2,6-difluorobenzonitrile, 1.0 g of 50% water-wet 5% palladium on carbon catalyst, 100 ml of concentrated HCl, and 100 ml of absolute ethanol.

  • Place the vessel in a hydrogenation apparatus and shake at room temperature under a hydrogen pressure of 20 lbs (~1.4 atm) for 48 hours.

  • Upon completion, carefully vent the hydrogen pressure.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Dilute the filtrate with 500 ml of diethyl ether and allow it to stand.

  • The desired product, this compound hydrochloride, will precipitate as colorless crystals.

  • Collect the crystals by filtration. (Melting point: 197-200°C).

Visualizing the Synthesis and Application

The following diagrams illustrate the synthetic process and the role of this compound as a key building block in drug development.

Synthesis_Workflow Start 2,6-Difluorobenzonitrile Process Reduction of Nitrile Group Start->Process Product This compound Process->Product Application Key Intermediate in Pharmaceutical Synthesis Product->Application Drug Active Pharmaceutical Ingredient (API) Application->Drug

Caption: Synthetic workflow from 2,6-difluorobenzonitrile to a final drug product.

Logical_Relationships cluster_start Starting Material cluster_methods Synthetic Methods cluster_catalytic Catalysts cluster_chemical Reducing Agents cluster_product Product Start 2,6-Difluorobenzonitrile Catalytic Catalytic Hydrogenation Start->Catalytic Chemical Chemical Reduction Start->Chemical RaneyNi Raney Nickel Catalytic->RaneyNi PdC Palladium on Carbon Catalytic->PdC NaBH4 Sodium Borohydride based Chemical->NaBH4 Borane Borane based Chemical->Borane LiAlH4 LiAlH4 Chemical->LiAlH4 Product This compound RaneyNi->Product PdC->Product NaBH4->Product Borane->Product LiAlH4->Product

Caption: Relationship between different synthetic routes to this compound.

Conclusion

The synthesis of this compound from 2,6-difluorobenzonitrile is a well-established transformation with several viable routes. Catalytic hydrogenation, particularly with Raney Nickel, offers a high-yield and high-purity method suitable for larger-scale production. The use of Palladium on Carbon provides a milder alternative. While chemical reductions with borohydrides and boranes are common for nitrile reductions, specific, optimized protocols for 2,6-difluorobenzonitrile are less documented in readily available literature, presenting an opportunity for further process development. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or production campaign, including scale, available equipment, safety protocols, and desired final product specifications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzylamine is a fluorinated organic compound of significant interest in medicinal chemistry and organic synthesis. The presence of two fluorine atoms ortho to the aminomethyl group imparts unique electronic and steric properties, influencing its reactivity, basicity, and metabolic stability. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the broader chemical sciences.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 69385-30-4[1][2][3]
Molecular Formula C₇H₇F₂N[1][2]
Molecular Weight 143.13 g/mol [3]
IUPAC Name (2,6-Difluorophenyl)methanamine[2]
Synonyms Benzenemethanamine, 2,6-difluoro-[2]
InChI 1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2[3]
InChI Key PQCUDKMMPTXMAL-UHFFFAOYSA-N[3]
SMILES NCc1c(F)cccc1F[3]
EC Number 273-983-9[3]
MDL Number MFCD00010144[1][3]
PubChem CID 123563[1]

Table 2: Physical Properties of this compound

PropertyValue
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 174 - 177 °C[2]
Density 1.197 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.493[3]
Solubility Very soluble in water[2]
pKb 5.48[2]
Flash Point 66 °C (150.8 °F) - closed cup[3]
Vapor Pressure 1.3 mmHg at 25 °C[2]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the hydrochloride salt of this compound via the catalytic hydrogenation of 2,6-difluorobenzonitrile (B137791).

Materials:

  • 2,6-Difluorobenzonitrile

  • 5% Palladium on carbon (50% water-wet)

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Diethyl ether

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure: [4]

  • In a suitable pressure vessel, combine 5.00 g of 2,6-difluorobenzonitrile, 1.0 g of 50% water-wet 5% palladium on carbon catalyst, 100 mL of concentrated HCl, and 100 mL of absolute ethanol.

  • Seal the vessel and connect it to a Parr shaker apparatus.

  • Pressurize the vessel with hydrogen gas to 20 psi.

  • Shake the mixture at room temperature for 48 hours.

  • After the reaction is complete, carefully vent the hydrogen gas and filter the mixture to remove the palladium catalyst.

  • Dilute the filtrate with 500 mL of diethyl ether and allow it to stand.

  • The desired product, this compound hydrochloride, will precipitate as colorless crystals.

  • Collect the crystals by filtration and dry them. The expected melting point is 197-200 °C.

Synthesis of this compound (Free Base)

This protocol outlines an industrial-scale synthesis of the free base from 2,6-difluorobenzonitrile using Raney Nickel as a catalyst.

Materials:

  • 2,6-Difluorobenzonitrile

  • Raney Nickel (Ra-Ni), washed with 99% ethanol

  • Hexane (B92381)

  • Nitrogen gas

  • Hydrogen gas supply

  • Autoclave (1 L capacity)

  • Distillation apparatus

Procedure: [5]

  • Charge a 1 L autoclave with 150 g of 2,6-difluorobenzonitrile, 150 g of hexane, and 7.5 g of Raney Nickel (previously washed with 99% ethanol).

  • Purge the autoclave with nitrogen gas.

  • Pressurize the autoclave with hydrogen gas to a pressure of 30 to 40 kg/cm ².

  • Heat the reaction mixture to 130 °C and maintain for 2.5 hours.

  • After the reaction is complete, cool the autoclave and vent the excess hydrogen gas.

  • Filter the reaction mixture to separate the catalyst.

  • Recover the hexane by distillation.

  • Purify the resulting liquid by distillation under reduced pressure to obtain this compound (boiling point: 82 °C at 25 mmHg).

Analytical and Spectroscopic Data

General Protocols for Physical Property Determination
  • Boiling Point: The boiling point can be determined using a Thiele tube apparatus. A small amount of the liquid is placed in a fusion tube with an inverted capillary tube. The apparatus is heated in an oil bath, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

  • Density: The density can be measured by accurately weighing a known volume of the liquid using a pycnometer or a graduated cylinder and a precision balance. The density is calculated as mass divided by volume.

  • Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a standard temperature (20 °C). A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum is recorded on an NMR spectrometer. The chemical shifts, integration, and splitting patterns of the proton signals provide information about the structure of the molecule.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, a concentrated solution of the sample in a deuterated solvent is used. The spectrum provides information about the different carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded, showing characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent is injected into the GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, allowing for identification and purity assessment.

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a primary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The fluorine atoms at the ortho positions have a significant electron-withdrawing inductive effect, which is expected to decrease the basicity of the amine compared to benzylamine.

The amine functionality allows this compound to participate in a variety of chemical reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Guanidinylation: It serves as a precursor for the synthesis of guanidine (B92328) derivatives, which are important in medicinal chemistry.

  • Formation of Imines (Schiff Bases): Condensation with aldehydes and ketones.

The presence of the fluorine atoms can also influence the metabolic stability of molecules derived from this compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmacologically active compounds.

Synthesis of 2,6-difluorobenzyl-guanidine hydrochloride

This compound can be used as a starting material for the synthesis of 2,6-difluorobenzyl-guanidine hydrochloride, a fragment found in various bioactive molecules.

Synthesis of (Z)-N¹-(2,6-difluorobenzyl)-N²-(2-amino-1,2-dicyanovinyl)formamidine

This compound, synthesized from this compound, is another example of its utility in creating more complex molecular architectures for potential pharmaceutical applications.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Product 2_6_Difluorobenzonitrile 2,6-Difluorobenzonitrile Hydrogenation Catalytic Hydrogenation (H₂, Pd/C or Ra-Ni) 2_6_Difluorobenzonitrile->Hydrogenation Reactant 2_6_Difluorobenzylamine This compound Hydrogenation->2_6_Difluorobenzylamine Yields Analytical_Workflow cluster_physchem Physical & Chemical Characterization Sample This compound Sample Purity Purity Assessment (GC-MS) Sample->Purity Structure Structural Elucidation (NMR, IR, MS) Sample->Structure Properties Physical Properties (BP, Density, nD) Sample->Properties Data_Analysis Data Analysis & Interpretation Purity->Data_Analysis Data Structure->Data_Analysis Data Properties->Data_Analysis Data Report Technical Report Data_Analysis->Report

References

Spectroscopic data for 2,6-Difluorobenzylamine (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Difluorobenzylamine (CAS No: 69385-30-4), a versatile chemical intermediate widely used in pharmaceutical development and organic synthesis.[1] The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for clarity and ease of comparison.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for this compound. While the mass spectrometry data is derived from public databases, the NMR and IR data presented below are illustrative, based on the compound's structure and typical spectroscopic values, as specific peak lists are often held within subscription-based databases. Researchers should consult databases such as SpectraBase and the NIST Chemistry WebBook for verified spectra.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aminomethyl protons, the exchangeable amine protons, and the aromatic protons on the disubstituted ring.

Table 1: Illustrative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.20 - 7.35 Multiplet (m) 1H Ar-H (para)
~6.85 - 7.00 Multiplet (m) 2H Ar-H (meta)
~3.95 Singlet (s) 2H -CH₂-
~1.60 Broad Singlet (s) 2H -NH₂

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data is illustrative.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows distinct signals for the benzylic carbon, and the four unique carbon environments of the difluorinated aromatic ring.

Table 2: Illustrative ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~161.5 (d, ¹JCF ≈ 245 Hz) C2 / C6 (ipso-F)
~129.0 (t, ³JCCF ≈ 10 Hz) C4 (para)
~115.0 (t, ²JCCF ≈ 20 Hz) C1 (ipso-CH₂)
~111.5 (d, ²JCCF ≈ 25 Hz) C3 / C5 (meta)
~35.0 -CH₂-

Solvent: CDCl₃, Reference: CDCl₃ (77.2 ppm). Data is illustrative.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H bonds of the amine, C-H bonds of the aromatic ring and methylene (B1212753) group, and the characteristic strong C-F bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3500 Medium, Broad N-H Stretch (Amine)
3000 - 3100 Medium Aromatic C-H Stretch
2850 - 2950 Medium Aliphatic C-H Stretch (-CH₂-)
1600 - 1620 Strong C=C Aromatic Ring Stretch
1450 - 1500 Strong C=C Aromatic Ring Stretch
1200 - 1300 Strong C-N Stretch
1000 - 1100 Strong C-F Stretch

Sample Preparation: Neat liquid or KBr pellet. Data is illustrative.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. For this compound (Molecular Weight: 143.13 g/mol ), electron ionization (EI) would be a common technique.[3][7]

Table 4: Mass Spectrometry Data (GC-MS) for this compound

m/z Relative Intensity Assignment
143 Moderate [M]⁺ (Molecular Ion)
142 High [M-H]⁺
123 High [M-H-HF]⁺ or [C₇H₄F]⁺
30 High [CH₂NH₂]⁺

Source: PubChem.[7]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Weigh approximately 15-25 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve maximum homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon (unless splitting from fluorine is observed).[8]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent signal at 77.2 ppm.[5]

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place one to two drops of neat this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, creating a thin liquid film sandwiched between the plates.

  • Sample Preparation (ATR) : Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a single drop of the sample directly onto the ATR crystal.

  • Data Acquisition :

    • First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

    • Place the prepared sample holder into the spectrometer's sample compartment.

    • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing : The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)
  • Sample Introduction : For a typical GC-MS analysis, dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol). Inject the solution into the gas chromatograph (GC) inlet, where it is vaporized and separated on the GC column.

  • Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection and Spectrum Generation : A detector counts the ions at each m/z value, generating a mass spectrum that plots relative ion abundance versus m/z.

Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

G General Workflow for Spectroscopic Analysis cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis Sample Sample of This compound Prep Sample Preparation (e.g., Dissolving, Neat Film) Sample->Prep HNMR ¹H NMR Bruker 400 MHz Prep->HNMR CNMR ¹³C NMR 100 MHz Prep->CNMR IR FTIR KBr/Neat Prep->IR MS GC-MS Electron Ionization Prep->MS Analysis Data Processing & Interpretation HNMR->Analysis CNMR->Analysis IR->Analysis MS->Analysis Report Technical Report Analysis->Report Final Spectroscopic Profile

References

Crystal Structure Analysis of 2,6-Difluorobenzylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 2,6-difluorobenzylamine derivatives. The strategic incorporation of the 2,6-difluorobenzyl moiety is of significant interest in medicinal chemistry due to its ability to influence molecular conformation and biological activity. This document outlines the experimental protocols for the synthesis and crystallographic analysis of these compounds, presents key crystallographic data for representative derivatives, and discusses the implications of their solid-state structures.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of two fluorine atoms in the ortho positions of the benzyl (B1604629) ring introduces unique electronic and steric properties. These fluorine atoms can engage in non-covalent interactions, such as hydrogen bonds and halogen bonds, and can significantly impact the conformational preferences of the molecule. Understanding the three-dimensional structure of this compound derivatives through single-crystal X-ray diffraction is paramount for rational drug design and the development of new chemical entities with enhanced efficacy and specificity.

This guide focuses on the crystallographic analysis of two key derivatives: Rufinamide, an approved antiepileptic drug, and its precursor, Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from the synthesis of the target compound to the final refinement of the crystal structure.

Synthesis and Crystallization

The synthesis of this compound derivatives often starts from 2,6-difluorobenzyl bromide, which can be prepared from 2,6-difluorotoluene. The subsequent reaction with a suitable nucleophile, followed by purification, yields the desired derivative.

Synthesis of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate:

A solution of 2-(azidomethyl)-1,3-difluorobenzene (B1279031) and ethyl propiolate in ethanol (B145695) is heated under reflux. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is recrystallized from a petroleum ether-methanol mixture to yield crystals suitable for X-ray diffraction[1].

Crystallization of Rufinamide:

Rufinamide can be crystallized from dimethylformamide (R-DMF) to obtain single crystals suitable for X-ray analysis[2][3].

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation. The crystal is mounted and maintained at a specific temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations. The collected diffraction data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Data Presentation: Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic data for Rufinamide and its ethyl ester precursor.

Table 1: Crystal Data and Structure Refinement for Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate [1]

ParameterValue
Chemical FormulaC₁₂H₁₁F₂N₃O₂
Formula Weight267.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4540 (19)
b (Å)10.963 (2)
c (Å)12.167 (2)
α (°)90
β (°)93.21 (3)
γ (°)90
Volume (ų)1259.1 (4)
Z4
Temperature (K)293
RadiationMo Kα
Wavelength (Å)0.71073

Table 2: Crystal Data for Rufinamide [2][3]

ParameterValue
Chemical FormulaC₁₀H₈F₂N₄O
Formula Weight238.19
Crystal SystemTriclinic
Space GroupP-1
Z2

Table 3: Selected Bond Lengths and Angles for the 2,6-Difluorobenzyl Moiety (Illustrative)

Bond/AngleTypical Length (Å) / Angle (°)
C-F1.34 - 1.36
C-C (aromatic)1.38 - 1.40
C-CH₂1.50 - 1.52
C-C-F (endo)~118 - 120
F-C-C-C (torsion)Variable

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction & Analysis Start Start Synthesis Synthesis of Derivative Start->Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis Structure_Refinement->Data_Analysis

Caption: Experimental workflow for crystal structure analysis.

logical_relationship Structure 3D Crystal Structure Conformation Molecular Conformation Structure->Conformation Interactions Intermolecular Interactions (H-bonds, Halogen bonds) Structure->Interactions Properties Physicochemical Properties (Solubility, Stability) Conformation->Properties Activity Biological Activity (e.g., Antiepileptic) Conformation->Activity Interactions->Properties Properties->Activity

Caption: Structure-property-activity relationship.

Discussion

The crystal structure of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate reveals a dihedral angle of 73.74 (9)° between the triazole and the 2,6-difluorophenyl rings[1]. This significant twist is a direct consequence of the steric hindrance imposed by the two ortho-fluorine atoms. This conformational restriction is a key feature of the 2,6-difluorobenzyl moiety and plays a crucial role in defining the overall shape of the molecule and its potential interactions with biological targets.

In the case of Rufinamide, the crystal packing is stabilized by intermolecular hydrogen bonds, with the asymmetric unit cell containing two independent molecules[2][3]. The solid-state conformation of Rufinamide is critical to its physicochemical properties, such as solubility, which in turn affects its bioavailability and therapeutic efficacy.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their conformational preferences and intermolecular interactions. The data presented for Rufinamide and its precursor highlights the profound influence of the 2,6-difluorobenzyl group on molecular geometry. This structural information is fundamental for understanding the structure-activity relationships of this class of compounds and for the rational design of new therapeutic agents with improved pharmacological profiles. The experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

References

Quantum Chemical Blueprint of 2,6-Difluorobenzylamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,6-Difluorobenzylamine is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene (B151609) ring profoundly influences its electronic structure, lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[1] A thorough understanding of its quantum chemical properties is paramount for predicting its reactivity, molecular interactions, and spectroscopic characteristics. This technical guide provides a comprehensive overview of the theoretical framework for the quantum chemical analysis of this compound, outlining established computational methodologies and presenting expected key findings.

Computational Methodology

The quantum chemical calculations detailed herein are based on widely accepted protocols for the theoretical study of fluorinated aromatic compounds. Density Functional Theory (DFT) is the chosen method due to its excellent balance of computational cost and accuracy for systems of this nature.

Experimental Protocols:

  • Geometry Optimization: The initial 3D structure of this compound is subjected to geometry optimization to locate the global minimum on the potential energy surface. A common and reliable level of theory for this purpose is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).[2][3] This combination effectively accounts for electron correlation and provides a good description of both core and valence electrons, including polarization and diffuse functions, which are crucial for describing the electronegative fluorine atoms and the amine group.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[4]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.[5][6]

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach for calculating the NMR chemical shifts (¹H, ¹³C, ¹⁹F) of the molecule.[7] These theoretical predictions, when compared with experimental data, can aid in the structural elucidation and conformational analysis of this compound and its derivatives.

    • UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of the electronic transitions.

Data Presentation

The quantitative data obtained from these quantum chemical calculations are summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometric Parameters (Representative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-FValue
C-C (aromatic)Value
C-C (alkyl)Value
C-NValue
N-HValue
C-H (aromatic)Value
C-H (alkyl)Value
C-C-F
C-C-C (aromatic)
C-C-N
H-N-H
F-C-C-N
C-C-N-H

Note: Specific values are dependent on the exact level of theory and basis set used.

Table 2: Calculated Vibrational Frequencies (Representative Major Modes)

Vibrational ModeWavenumber (cm⁻¹)Description
ν(N-H)ValueN-H stretching
ν(C-H) aromaticValueAromatic C-H stretching
ν(C-H) alkylValueAlkyl C-H stretching
ν(C=C) aromaticValueAromatic C=C stretching
ν(C-F)ValueC-F stretching
δ(CH₂)ValueCH₂ scissoring
δ(NH₂)ValueNH₂ scissoring

Note: These are predicted harmonic frequencies and may require scaling for direct comparison with experimental data.

Table 3: Frontier Molecular Orbital (FMO) Analysis

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

Table 4: Predicted Spectroscopic Data (Representative)

SpectrumPeak PositionDescription
¹H NMRChemical Shift (ppm)Aromatic protons, CH₂ protons, NH₂ protons
¹³C NMRChemical Shift (ppm)Aromatic carbons, CH₂ carbon
¹⁹F NMRChemical Shift (ppm)Fluorine atoms
UV-Visλ_max (nm)Electronic transition (e.g., π → π*)

Visualizations

Molecular Structure and Atom Numbering

G cluster_input Input cluster_dft DFT Calculations cluster_output Output Data initial_structure Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geom_opt freq_calc Vibrational Frequencies geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop spectro_pred Spectroscopic Predictions (NMR, UV-Vis) geom_opt->spectro_pred optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_spectra Vibrational Spectra freq_calc->vibrational_spectra reactivity_descriptors Reactivity Descriptors electronic_prop->reactivity_descriptors predicted_spectra Predicted Spectra spectro_pred->predicted_spectra G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->HOMO ΔE = E(LUMO) - E(HOMO) (Energy Gap) Energy Energy Energy->LUMO

References

An In-depth Technical Guide to the Solubility of 2,6-Difluorobenzylamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-difluorobenzylamine, a critical parameter for its application in pharmaceutical development, organic synthesis, and material science. While specific quantitative solubility data in a broad range of organic solvents is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for its determination, and a framework for data presentation.

Physicochemical Properties and Predicted Solubility Profile

This compound (CAS No: 69385-30-4) is a colorless to almost colorless liquid with a molecular formula of C₇H₇F₂N and a molecular weight of 143.13 g/mol .[1][2][3] Its chemical structure, featuring a benzene (B151609) ring substituted with two fluorine atoms and an aminomethyl group, dictates its solubility characteristics.

The presence of the polar amine group (-NH₂) suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the difluorinated benzene ring is nonpolar and hydrophobic, which would promote solubility in nonpolar organic solvents. The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, likely showing good solubility in a range of solvents with varying polarities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇F₂N[1][3]
Molecular Weight143.13 g/mol [2][3]
AppearanceColorless to almost colorless clear liquid[1]
Density1.197 g/mL at 25 °C[2]
Boiling Point177 °C[1]
Refractive Indexn20/D 1.493[2]

Quantitative Solubility Data

Table 2: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Acetonee.g., 25e.g., Spectroscopic
e.g., Toluenee.g., 25e.g., Gravimetric
e.g., Ethyl Acetatee.g., 25e.g., Spectroscopic
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., n-Hexanee.g., 25e.g., Gravimetric

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents.

This initial screening provides a rapid assessment of solubility and helps in selecting appropriate solvents for quantitative analysis.

Materials:

  • This compound

  • A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, dichloromethane, n-hexane)

  • Small test tubes or vials (1-2 mL capacity)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 0.1 mL of this compound to a small, dry test tube.

  • Add the selected organic solvent dropwise (approximately 0.2 mL at a time) to the test tube.

  • After each addition, cap the test tube and vortex for 30-60 seconds.

  • Visually inspect the mixture against a well-lit background.

  • Continue adding the solvent until the this compound completely dissolves or a total of 3 mL of the solvent has been added.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). An excess is ensured when undissolved solute remains visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

  • Analysis:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • From the concentration obtained from the HPLC/GC analysis and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Solubility Assessment A Add 0.1 mL of this compound to a test tube B Add solvent dropwise A->B C Vortex for 30-60 seconds B->C D Visually inspect for dissolution C->D D->B If not dissolved & < 3mL solvent added E Record observation (Soluble, Partially Soluble, Insoluble) D->E If dissolved or > 3mL solvent added

Caption: Workflow for the qualitative assessment of solubility.

G cluster_quantitative Quantitative Solubility Determination (Isothermal Shake-Flask) A Add excess this compound to a known volume of solvent B Equilibrate in a constant temperature shaker bath (24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC or GC E->F G Calculate solubility using a calibration curve F->G

Caption: Workflow for quantitative solubility determination.

By following the detailed protocols and utilizing the provided frameworks, researchers can generate the necessary solubility data for this compound to support their research and development endeavors.

References

An In-depth Technical Guide to the Thermochemical Properties of 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,6-difluorobenzylamine. Due to a lack of experimentally determined values in the current scientific literature, this guide focuses on computationally estimated data and outlines the standard experimental procedures for the determination of such properties.

Introduction to this compound

This compound is a fluorinated aromatic amine with applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring two fluorine atoms ortho to the aminomethyl group, imparts unique electronic properties that can influence its reactivity and biological activity. An understanding of its thermochemical properties is essential for process development, safety analysis, and computational modeling.

Thermochemical Data

The following table summarizes the estimated thermochemical data for this compound, as calculated by the Joback and Crippen methods.[2] It is crucial to note that these are predicted values and have not been experimentally verified.

Thermochemical PropertySymbol (Unit)Estimated ValueMethod
Standard Gibbs Free Energy of FormationΔfG° (kJ/mol)-221.96Joback
Standard Enthalpy of Formation (gas)ΔfH°gas (kJ/mol)-332.65Joback
Enthalpy of FusionΔfusH° (kJ/mol)18.51Joback
Enthalpy of VaporizationΔvapH° (kJ/mol)43.78Joback
Ideal Gas Heat CapacityCp,gas (J/mol·K)Not Available-
Octanol/Water Partition CoefficientlogPoct/wat1.424Crippen

Computational Estimation Methodologies

The thermochemical data presented in this guide were estimated using established computational methods. These methods provide valuable approximations in the absence of experimental data.

The Joback method is a group contribution method used for the estimation of various thermochemical and physical properties of pure components.[3][4] It is a valuable tool when experimental data is unavailable. The method involves dissecting the molecule into functional groups, with each group contributing a specific value to the overall property.

The general workflow for the Joback method is as follows:

Joback_Method_Workflow A Molecular Structure of This compound B Identify Functional Groups A->B Decomposition C Sum Group Contributions for Property of Interest B->C Group Values D Apply Property-Specific Correlation C->D Calculation E Estimated Thermochemical Property Value D->E Result

Computational Workflow for the Joback Method

Experimental Protocols for Thermochemical Data Determination

While experimental data for this compound is not currently available, the following section details a standard experimental protocol for determining the standard enthalpy of formation, a key thermochemical parameter.

Combustion calorimetry is a widely used experimental technique to determine the enthalpy of combustion of a substance.[5] From this value, the standard enthalpy of formation can be calculated using Hess's Law. For organic compounds containing fluorine, a rotating bomb calorimeter is often employed to ensure that the combustion products, including hydrofluoric acid, are in a well-defined final state.[6][7]

Detailed Experimental Protocol (General):

  • Sample Preparation: A precise mass of high-purity this compound is pressed into a pellet and placed in a crucible (typically made of platinum).

  • Bomb Preparation: A small, known amount of water is added to the bomb to dissolve the gaseous combustion products. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen, and finally filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel filled with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

  • Analysis of Combustion Products: After the experiment, the contents of the bomb are analyzed to quantify the amounts of nitric acid (from any residual nitrogen) and hydrofluoric acid formed.

  • Calculation: The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).[7] The enthalpy of combustion of the sample is then calculated from the temperature change and the heat capacity of the calorimeter, with corrections applied for the heat of formation of nitric acid and hydrofluoric acid. The standard enthalpy of formation is then derived using Hess's Law.

Combustion_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A Weigh Sample B Prepare Bomb (add water, pressurize with O2) A->B C Assemble Calorimeter B->C D Ignite Sample C->D E Record Temperature Change D->E F Analyze Combustion Products E->F G Calculate Enthalpy of Combustion F->G H Calculate Enthalpy of Formation (Hess's Law) G->H

Experimental Workflow for Combustion Calorimetry

Conclusion

This technical guide has presented the currently available, albeit estimated, thermochemical data for this compound. The provided computational and experimental workflows offer a clear understanding of how such data is generated. For drug development and process safety, it is highly recommended that experimental determinations of the key thermochemical properties of this compound be undertaken to validate and refine the estimated values presented herein.

References

Molecular Blueprint: An In-Depth Technical Guide to the Interactions of 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzylamine and its derivatives represent a class of molecules with significant potential in pharmaceutical development, particularly as antibacterial agents targeting the Filamentous temperature-sensitive protein Z (FtsZ). The strategic placement of fluorine atoms on the benzyl (B1604629) ring imparts unique physicochemical properties that enhance biological activity, including conformational rigidity and improved binding interactions. This technical guide provides a comprehensive overview of the molecular modeling of this compound interactions, detailing experimental and computational methodologies, presenting key quantitative data, and visualizing the underlying biological and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Derivatives as FtsZ Inhibitors

The following table summarizes the biological activity of a series of 2,6-difluorobenzamide (B103285) derivatives, highlighting their inhibitory effects on FtsZ and their antibacterial efficacy.

Compound IDR GroupTarget OrganismMIC (µg/mL)IC50 (µM)Binding Affinity (Kd, µM)Reference
DFMBA 3-methoxyStaphylococcus aureus--0.67 ± 0.05[1]
Compound 18 3-chlorobenzylBacillus subtilis--1.3[2]
Compound 20 3-trifluoromethylbenzylBacillus subtilis--0.7[3][2]
PC190723 2-chloro-4-pyridylStaphylococcus aureus1--

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; Kd: Dissociation Constant. DFMBA: 2,6-difluoro-3-methoxybenzamide.

Experimental and Computational Protocols

A multi-faceted approach combining computational and experimental techniques is crucial for a thorough understanding of this compound interactions at the molecular level.

Molecular Docking Protocol (Utilizing AutoDock)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a typical workflow using AutoDock.[4]

  • Preparation of the Receptor (FtsZ):

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 4DXD for S. aureus FtsZ).[5]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges.

    • Save the prepared receptor structure in PDBQT format.

  • Preparation of the Ligand (this compound derivative):

    • Generate the 3D structure of the ligand using a molecular builder.

    • Minimize the ligand's energy using a suitable force field (e.g., MMFF94).

    • Detect the root, assign rotatable bonds, and set the torsion angles.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define a grid box that encompasses the binding site of the receptor. The allosteric site in the interdomain cleft is a common target for benzamide (B126) inhibitors.[5]

    • Set the grid parameters (center and dimensions) to cover the region of interest.

  • Running the Docking Simulation:

    • Use AutoGrid to pre-calculate the grid maps for various atom types.

    • Use AutoDock to perform the docking calculations, employing a genetic algorithm to explore different ligand conformations and orientations within the grid box.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy and clustering of the docked poses.

    • Visualize the protein-ligand interactions of the best-ranked poses to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulation Protocol (Utilizing GROMACS)

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[6][7][8][9]

  • System Preparation:

    • Prepare the protein and ligand files as described in the molecular docking protocol.

    • Generate the topology files for the protein (using a force field like CHARMM36) and the ligand (using a tool like the CGenFF server).

    • Combine the protein and ligand coordinate and topology files.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

    • Solvate the system with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature.

  • Production MD Run:

    • Run the production simulation for a desired length of time (e.g., 100 ns or more) without restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to study the stability of the protein-ligand complex (RMSD), flexibility of the protein (RMSF), and specific intermolecular interactions over time.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-ligand complex.

  • Crystallization: Co-crystallize the purified FtsZ protein with the this compound derivative.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the complex. The crystal structure of S. aureus FtsZ in complex with a 2,6-difluorobenzamide inhibitor has been determined, revealing the binding mode in the allosteric site.[5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study protein-ligand interactions in solution.[10][11][12][13][14]

  • Sample Preparation: Prepare samples of ¹⁵N-labeled protein and the unlabeled ligand.

  • Titration Experiments: Record a series of ¹H-¹⁵N HSQC spectra of the protein upon titration with increasing concentrations of the ligand.

  • Data Analysis: Monitor chemical shift perturbations (CSPs) of the protein's amide signals to identify the binding site. The magnitude of the CSPs can be used to determine the binding affinity (Kd).

Mandatory Visualizations

molecular_modeling_workflow cluster_target Target Identification & Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_validation Experimental Validation target_id Target Identification (e.g., FtsZ) pdb Obtain 3D Structure (PDB) target_id->pdb prep_protein Protein Preparation (Add Hydrogens, Assign Charges) pdb->prep_protein grid Grid Box Generation prep_protein->grid ligand_design Ligand Design/Selection (this compound derivative) ligand_prep Ligand Preparation (Energy Minimization) ligand_design->ligand_prep docking Run Docking Simulation ligand_prep->docking grid->docking analysis Pose Analysis & Scoring docking->analysis system_prep System Setup (Solvation, Ionization) analysis->system_prep equilibration Equilibration (NVT, NPT) system_prep->equilibration production Production MD Run equilibration->production traj_analysis Trajectory Analysis production->traj_analysis synthesis Chemical Synthesis traj_analysis->synthesis structural_bio Structural Biology (X-ray, NMR) traj_analysis->structural_bio bioassay Biological Assays (MIC, IC50) synthesis->bioassay ftsz_pathway cluster_assembly FtsZ Assembly cluster_inhibition Inhibition by this compound Derivatives cluster_recruitment Divisome Assembly gtp GTP ftsz_gtp FtsZ-GTP gtp->ftsz_gtp gdp GDP ftsz_monomer FtsZ Monomer ftsz_monomer->ftsz_gtp protofilament FtsZ Protofilament ftsz_gtp->protofilament protofilament->gdp GTP Hydrolysis z_ring Z-ring Formation protofilament->z_ring inhibitor_binding Binding to Allosteric Site protofilament->inhibitor_binding divisome Recruitment of Divisome Proteins z_ring->divisome inhibitor This compound Derivative inhibitor->inhibitor_binding stabilization Protofilament Stabilization inhibitor_binding->stabilization disruption Disruption of Z-ring Dynamics stabilization->disruption cell_division_inhibition Inhibition of Cell Division disruption->cell_division_inhibition cell_division Cell Division septum Septum Formation divisome->septum septum->cell_division

References

Methodological & Application

Application Notes and Protocols: The Role of 2,6-Difluorobenzylamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-difluorobenzylamine as a versatile building block in the synthesis of pharmaceutical intermediates. This document details its application in the development of novel therapeutic agents, including Retinoic Acid-Related Orphan Receptor γt (RORγt) inverse agonists for inflammatory diseases and Copper Amine Oxidase (CAO) inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the unique properties conferred by the fluorine atoms. The strong electron-withdrawing nature of fluorine can significantly influence the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and better target engagement of the final drug product. This document explores two distinct applications of this compound in the synthesis of pharmaceutical intermediates targeting inflammatory diseases and enzymatic pathways.

Application 1: Synthesis of RORγt Inverse Agonists

Retinoic Acid-Related Orphan Receptor γt (RORγt) is a key transcription factor that plays a crucial role in the differentiation of T-helper 17 (Th17) cells.[1][2][3] Th17 cells are implicated in the pathology of various autoimmune and inflammatory diseases, making RORγt a significant therapeutic target.[4][5] Inverse agonists of RORγt can suppress the pro-inflammatory Th17/IL-17A pathway, offering a promising strategy for the treatment of these conditions.[4] The 2,6-difluorobenzyl ether moiety has been identified as a key structural feature in a series of potent and selective RORγt inverse agonists.[6]

Signaling Pathway: RORγt in Th17 Cell Differentiation and Inflammation

The following diagram illustrates the central role of RORγt in the Th17 signaling pathway. Upon activation by cytokines such as IL-6 and TGF-β, naïve T-cells upregulate RORγt. RORγt then drives the transcription of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, leading to an inflammatory response. RORγt inverse agonists block this transcriptional activity, thereby reducing the production of these inflammatory mediators.[4]

RORgt_Pathway RORγt Signaling Pathway in Th17 Cells cluster_0 T-Cell Differentiation cluster_1 Intracellular Signaling cluster_2 Inflammatory Response Naive_T_Cell Naive T-Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell IL-6, TGF-β RORgt RORγt Th17_Cell->RORgt IL17_Gene IL-17 Gene Transcription RORgt->IL17_Gene Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-17A, IL-17F, IL-22) IL17_Gene->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation RORgt_Inverse_Agonist RORγt Inverse Agonist RORgt_Inverse_Agonist->RORgt

RORγt Signaling Pathway
Experimental Workflow: Synthesis of 2,6-Difluorobenzyl Ether Intermediate

The synthesis of RORγt inverse agonists involves the preparation of a key 2,6-difluorobenzyl ether intermediate from the corresponding alcohol derivative. This workflow outlines the general steps for this transformation.

Synthesis_Workflow_RORgt Synthesis of 2,6-Difluorobenzyl Ether Intermediate Start Alcohol Precursor Reaction Reaction with 2,6-Difluorobenzyl Bromide Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 2,6-Difluorobenzyl Ether Intermediate Purification->Product

Synthesis Workflow
Experimental Protocol: Synthesis of a 2,6-Difluorobenzyl Ether Derivative

This protocol is adapted from the synthesis of potent RORγt inverse agonists.[6]

Materials:

  • Alcohol precursor (e.g., a cyclopentyl alcohol derivative)

  • 2,6-Difluorobenzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the alcohol precursor in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,6-difluorobenzyl bromide in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-difluorobenzyl ether derivative.

Quantitative Data:

The following table summarizes representative data for the synthesis of a 2,6-difluorobenzyl ether RORγt inverse agonist.[6]

Compound IDPrecursorReagentsSolventYield (%)Purity
26 Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone alcohol derivative2,6-Difluorobenzyl bromide, NaHDMFNot explicitly stated, but described as a key step in the synthesis of a potent compound.High purity after chromatography
29 Optimized phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone template2,6-Difluorobenzyl bromide, NaHDMFGoodHigh purity
38 Optimized phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone template2,6-Difluorobenzyl bromide, NaHDMFGoodHigh purity

Application 2: Synthesis of Copper Amine Oxidase (CAO) Inhibitors

Copper Amine Oxidases (CAOs) are a family of enzymes that catalyze the oxidative deamination of primary amines, playing a role in various physiological processes.[7][8] Inhibition of CAOs has potential therapeutic applications. A series of 2,6-disubstituted benzylamine (B48309) derivatives have been synthesized and evaluated as reversible inhibitors of these enzymes.[7]

Signaling Pathway: Role of Copper Amine Oxidase

CAOs catalyze the oxidation of primary amines to aldehydes, producing ammonia (B1221849) and hydrogen peroxide as byproducts.[9] This enzymatic activity is involved in the metabolism of biogenic amines.[8] Inhibitors of CAOs can modulate these metabolic pathways.

CAO_Pathway Copper Amine Oxidase (CAO) Catalytic Cycle Primary_Amine Primary Amine (R-CH₂NH₂) CAO_Enzyme Copper Amine Oxidase (CAO) Primary_Amine->CAO_Enzyme Aldehyde Aldehyde (R-CHO) CAO_Enzyme->Aldehyde Byproducts NH₃ + H₂O₂ CAO_Enzyme->Byproducts Inhibitor 2,6-Disubstituted Benzylamine Inhibitor Inhibitor->CAO_Enzyme Reversible Inhibition

CAO Catalytic Cycle
Experimental Workflow: Synthesis of 2,6-Disubstituted Benzylamine Derivatives

The synthesis of 2,6-disubstituted benzylamine inhibitors involves the formylation of a 1,3-disubstituted benzene (B151609) precursor, followed by conversion to the corresponding benzylamine.

Synthesis_Workflow_CAO Synthesis of 2,6-Disubstituted Benzylamine Inhibitors Start 1,3-Disubstituted Benzene Formylation Formylation Start->Formylation Aldehyde 2,6-Disubstituted Benzaldehyde Formylation->Aldehyde Amination Reductive Amination or other amination methods Aldehyde->Amination Product 2,6-Disubstituted Benzylamine Amination->Product

Synthesis Workflow for CAO Inhibitors
Experimental Protocol: Synthesis of 2,6-Dialkoxybenzylamines

This protocol describes a general method for the synthesis of 2,6-dialkoxybenzylamines, which are precursors to CAO inhibitors.[7]

Materials:

  • 1,3-Dialkoxybenzene

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium acetate

  • Ethanol (B145695)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

Procedure:

Step 1: Synthesis of 2,6-Dialkoxybenzaldehyde

  • A solution of 1,3-dialkoxybenzene in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium is added dropwise, and the mixture is stirred for 2 hours at this temperature.

  • Anhydrous DMF is added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The organic layer is dried and concentrated to give the crude 2,6-dialkoxybenzaldehyde, which can be purified by chromatography.

Step 2: Synthesis of 2,6-Dialkoxybenzaldehyde Oxime

  • A mixture of the 2,6-dialkoxybenzaldehyde, hydroxylamine hydrochloride, and sodium acetate in aqueous ethanol is refluxed for 1 hour.

  • The mixture is cooled, and the product is collected by filtration.

Step 3: Synthesis of 2,6-Dialkoxybenzylamine

  • A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.

  • A solution of the 2,6-dialkoxybenzaldehyde oxime in anhydrous diethyl ether is added dropwise.

  • The mixture is refluxed for 4 hours.

  • The reaction is carefully quenched with water and aqueous sodium hydroxide.

  • The solid is filtered off, and the filtrate is dried and concentrated to yield the 2,6-dialkoxybenzylamine.

Quantitative Data:

The following table summarizes representative yields for the synthesis of 2,6-dialkoxybenzylamine derivatives as CAO inhibitors.[7]

CompoundR groupOverall Yield (%)
6 n-propoxyNot explicitly stated
7 n-butoxyNot explicitly stated
8 n-pentyloxyNot explicitly stated
10 3-hydroxypropoxyNot explicitly stated
11 4-hydroxybutoxyNot explicitly stated
12 5-hydroxypentyloxyNot explicitly stated

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of a diverse range of pharmaceutical compounds. The examples of RORγt inverse agonists and Copper Amine Oxidase inhibitors highlight the importance of the 2,6-disubstituted benzyl (B1604629) motif in designing molecules with specific biological activities. The provided protocols and data serve as a practical guide for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics incorporating this versatile chemical scaffold.

References

Application of 2,6-Difluorobenzylamine in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2,6-difluorobenzylamine and its derivatives in agrochemical research. It focuses on its role as a key intermediate in the synthesis of potent insecticides and herbicides, providing quantitative data, experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction: The Role of the 2,6-Difluoro Substituent

This compound is a versatile chemical intermediate widely utilized in the synthesis of agrochemicals.[1][2] The presence of two fluorine atoms in the ortho positions of the benzylamine (B48309) ring imparts unique properties to the resulting molecules. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, which can translate to higher efficacy and better performance of the final agrochemical product. While this compound itself is a crucial starting material, its derivatives, particularly 2,6-difluorobenzamide (B103285), are more direct precursors to a significant class of insecticides.

Application in Insecticide Research: Benzoylurea (B1208200) Insecticides

The most prominent application of this compound derivatives in the agrochemical sector is in the synthesis of benzoylurea insecticides. These compounds act as insect growth regulators (IGRs) by inhibiting chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton.[3] Consequently, insects exposed to these compounds are unable to molt properly, leading to mortality.

Two major insecticides derived from the 2,6-difluorobenzamide core are Hexaflumuron (B1673140) and Diflubenzuron (B1670561) .

Quantitative Data: Insecticidal Activity

The following tables summarize the biological activity of Hexaflumuron and Diflubenzuron against various insect pests.

Table 1: Quantitative Insecticidal Activity of Hexaflumuron

Pest SpeciesLife StageBioassay MethodActivity MetricValueReference
Apolygus lucorum1st Instar NymphArtificial DietLC500.311 mg/L[4]
Apolygus lucorum3rd Instar NymphArtificial DietLC500.337 mg/L[4]
Apolygus lucorumAdultArtificial DietLC5013.193 mg/L[4]
Ephestia figulilella5th Instar LarvaeSprayEC5095.38 ppm[5]
Xanthogaleruca luteola3rd Instar LarvaeLeaf DipLC50 (72h)122.02 ppm[6]
Coccinella septempunctata2nd Instar Larvae-LR50 (72h)304 g a.i. ha⁻¹[7]

Table 2: Quantitative Insecticidal Activity of Diflubenzuron

Pest SpeciesLife StageBioassay MethodActivity MetricValueReference
Chironomus sp.LarvaeLaboratoryLC500.019 g/L[8][9]
Buenoa sp.-LaboratoryLC502.77 x 10⁻³ g/L[8][9]
Bluegill sunfish--LC50 (96h)660 mg/L[10]
Rainbow trout--LC50 (96h)240 mg/L[10]
Channel catfish--LC50 (96h)180 mg/L[10]
Field Trial Data

Table 3: Summary of Field Trials for Hexaflumuron

Target PestCrop/LocationApplication Rate/MethodEfficacyReference
Subterranean TermitesUrban areasBait stationsColony elimination in 7-16 months[11]
Coptotermes formosanusTrees100-200g of 10% bait per colonyComplete colony elimination in 28-42 days[12][13]
Coptotermes curvignathusNatural habitats/buildings0.5% baitsColony activity ceased in 25-44 days[14]

Table 4: Summary of Field Trials for Diflubenzuron

| Target Pest | Habitat | Formulation | Application Rate | Efficacy | Reference | | :--- | :--- | :--- | :--- | :--- | | Culex quinquefasciatus | Cesspits | 25% WP | 25 g a.i./ha | >80% inhibition of adult emergence for 7-10 days |[15] | | Culex quinquefasciatus | Street drains | 25% WP | 50 g a.i./ha | >80% inhibition of adult emergence for 4-7 days |[15] | | Culex quinquefasciatus | Abandoned wells | 2% GR | 50 g a.i./ha | >80% inhibition of adult emergence for 7-21 days |[15] | | Locusts and Grasshoppers | Rangeland | Broadcast/Barriers | - | Maximum population control by 14 days |[16] |

Experimental Protocols: Synthesis and Biological Assays

Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the foundational intermediate, this compound, from 2,6-difluorobenzonitrile.

Protocol 1: Synthesis of this compound Hydrochloride [17]

Materials:

  • 2,6-difluorobenzonitrile

  • 5% Palladium on carbon catalyst (50% water-wet)

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Diethyl ether

  • Hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, combine 5.00 g of 2,6-difluorobenzonitrile, 1.0 g of 50% water-wet 5% palladium on carbon catalyst, 100 ml of concentrated HCl, and 100 ml of absolute ethanol.

  • Seal the vessel and shake at room temperature under 20 lbs. pressure of hydrogen for 48 hours.

  • After the reaction is complete, carefully vent the hydrogen and filter the mixture to remove the catalyst.

  • Dilute the filtrate with 500 ml of diethyl ether and allow it to stand.

  • Collect the resulting colorless crystals of this compound hydrochloride by filtration.

  • The melting point of the product is expected to be in the range of 197-200°C.

Synthesis of Benzoylurea Insecticides

The following protocols detail the synthesis of Diflubenzuron and Hexaflumuron starting from 2,6-difluorobenzamide.

Protocol 2: Synthesis of Diflubenzuron

Materials:

  • 2,6-Difluorobenzamide

  • p-Chlorophenyl isocyanate

  • Aromatic hydrocarbon solvent (e.g., xylene)

  • Reaction vessel with reflux condenser and stirrer

Procedure:

  • To a reaction vessel, add 2,6-difluorobenzamide and the aromatic hydrocarbon solvent.

  • Heat the mixture to reflux (approximately 140°C for xylene) and maintain for a period to ensure dissolution and drying.

  • Cool the reaction mixture to approximately 40°C.

  • Slowly add p-chlorophenyl isocyanate dropwise to the mixture.

  • After the addition is complete, heat the mixture again to reflux (140°C) and maintain for several hours to complete the reaction.

  • Cool the reaction mixture to allow for crystallization of the product.

  • Filter the crude diflubenzuron product, wash with a suitable solvent, and dry.

Protocol 3: Synthesis of Hexaflumuron

Materials:

  • 2,6-Difluorobenzamide

  • 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate

  • Anhydrous solvent (e.g., toluene)

  • Reaction vessel with inert atmosphere capabilities

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorobenzamide in the anhydrous solvent.

  • Add 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate to the solution.

  • Heat the reaction mixture and maintain at a suitable temperature (e.g., 80-100°C) for several hours until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC or HPLC).

  • Cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Collect the solid hexaflumuron by filtration, wash with a cold solvent, and dry under vacuum.

Insecticidal Bioassay Protocol (General)

This protocol provides a general workflow for assessing the insecticidal activity of a test compound.

Protocol 4: Larval Toxicity Bioassay

Materials:

  • Test insect larvae (e.g., 3rd instar)

  • Artificial diet or host plant leaves

  • Test compound dissolved in a suitable solvent (e.g., acetone)

  • Petri dishes or multi-well plates

  • Micropipettes

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the chosen solvent. A solvent-only control should also be prepared.

  • Treatment Application:

    • Diet Incorporation: For artificial diets, add a known volume of the test solution to the diet mixture before it solidifies.

    • Leaf Dip Method: Dip host plant leaves into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry.

  • Insect Exposure: Place a known number of larvae (e.g., 10-20) into each petri dish or well containing the treated diet or leaves.

  • Incubation: Maintain the bioassay units in an incubator under conditions suitable for the test insect's development.

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and the control. Use probit analysis or a similar statistical method to determine the LC50 or EC50 values.

Application in Herbicide Research

The 2,6-difluorobenzyl moiety has also been incorporated into herbicidal compounds. An example is the isoxazoline (B3343090) derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline.

Herbicidal Activity Data

Table 5: Herbicidal Activity of 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline

Application MethodApplication RateTarget WeedsEfficacyReference
Greenhouse125 g a.i. ha⁻¹Annual weedsPotent herbicidal activity[18]
Soil Application250 g a.i. ha⁻¹Barnyard-grass (up to 4th leaf stage)Complete control[18]
Field Trial (Post-emergence & Soil Application)-Annual weedsRapid control with good rice tolerance[18]
Experimental Protocol: Herbicidal Efficacy Testing (Greenhouse)

Protocol 5: Post-emergence Herbicidal Activity Assay

Materials:

  • Test herbicide formulation

  • Target weed species (e.g., barnyard-grass) and crop species (e.g., rice)

  • Pots with a suitable soil mix

  • Greenhouse with controlled environmental conditions

  • Spray chamber

Procedure:

  • Plant Cultivation: Sow seeds of the target weed and crop species in separate pots and cultivate them in the greenhouse until they reach the desired growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: Prepare different concentrations of the test herbicide. Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage. Include an untreated control group.

  • Evaluation: Return the treated plants to the greenhouse. Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • Data Analysis: Calculate the average injury rating for each treatment. Determine the application rate that causes 50% or 90% inhibition (GR50 or GR90) using regression analysis.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the agrochemical applications of this compound derivatives.

Chitin_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis UDP-GlcNAc Synthesis cluster_polymerization Polymerization & Assembly Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Hexokinase Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GFAT GlcNAc-6-P GlcNAc-6-P Glucosamine-6-P->GlcNAc-6-P GNA GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P AGM UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc UAP Chitin Chitin UDP-GlcNAc->Chitin Chitin Synthase Chitin_Microfibrils Chitin_Microfibrils Chitin->Chitin_Microfibrils Cuticle Cuticle Chitin_Microfibrils->Cuticle Benzoylurea_Mode_of_Action Benzoylurea_Insecticide Benzoylurea Insecticide (e.g., Hexaflumuron, Diflubenzuron) Chitin_Synthase Chitin Synthase Enzyme Benzoylurea_Insecticide->Chitin_Synthase Inhibits Chitin_Polymerization Chitin Polymerization Chitin_Synthase->Chitin_Polymerization Catalyzes UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) UDP_GlcNAc->Chitin_Polymerization Substrate Cuticle_Formation New Cuticle Formation Chitin_Polymerization->Cuticle_Formation Molting_Failure Molting Failure Cuticle_Formation->Molting_Failure Disrupted Insect_Mortality Insect Mortality Molting_Failure->Insect_Mortality Insecticide_Efficacy_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Prep_Solutions Prepare Test Compound Stock Solutions Prep_Dilutions Create Serial Dilutions Prep_Solutions->Prep_Dilutions Apply_Treatment Apply Treatment to Diet or Leaves Prep_Dilutions->Apply_Treatment Introduce_Insects Introduce Test Insects Apply_Treatment->Introduce_Insects Incubate Incubate under Controlled Conditions Introduce_Insects->Incubate Record_Mortality Record Mortality Data Incubate->Record_Mortality Calculate_LC50 Calculate LC50/EC50 (Probit Analysis) Record_Mortality->Calculate_LC50 Report_Results Report Results Calculate_LC50->Report_Results

References

Synthetic Protocols for N-Alkylation of 2,6-Difluorobenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of 2,6-difluorobenzylamine, a critical transformation for the synthesis of diverse pharmacologically active compounds. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making efficient and selective alkylation methods for this substrate highly valuable.

Introduction

N-alkylation of primary amines is a fundamental reaction in organic synthesis and medicinal chemistry. For a substrate such as this compound, the electron-withdrawing nature of the fluorine atoms can modulate the nucleophilicity of the amino group. This document outlines two primary and robust methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination . A third method, N-Alkylation with Alcohols via Borrowing Hydrogen , is also discussed as a greener alternative.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound based on established methodologies for similar substrates. These values should serve as a starting point for optimization.

MethodAlkylating AgentBase / Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Direct Alkylation Methyl IodideK₂CO₃Acetonitrile25 - 6012 - 2470 - 90
Benzyl (B1604629) BromideEt₃NDichloromethane25 - 408 - 1665 - 85
Ethyl BromoacetateNaHCO₃Acetone (reflux)566 - 1275 - 95
Reductive Amination BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane2512 - 2485 - 95
AcetoneNaBH₃CNMethanol2512 - 2475 - 90
CyclohexanoneNaBH(OAc)₃Dichloromethane2512 - 2480 - 95
N-Alkylation with Alcohols Benzyl AlcoholMn-PNP catalyst / BaseToluene80 - 10024 - 4870 - 90
EthanolRu or Ir catalyst / BaseToluene100 - 12024 - 4860 - 80

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. Care must be taken to control the reaction conditions to minimize over-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the amine in the appropriate anhydrous solvent.

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (see table above) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature if heated.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Direct_N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add this compound and Solvent to Flask add_base Add Base (e.g., K₂CO₃) start->add_base stir1 Stir at RT (15-30 min) add_base->stir1 add_halide Add Alkyl Halide stir1->add_halide react Stir at Specified Temperature and Time add_halide->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to RT monitor->cool filter Filter cool->filter concentrate1 Concentrate filter->concentrate1 extract Extract with Organic Solvent concentrate1->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate2 Concentrate dry->concentrate2 purify Purify by Column Chromatography concentrate2->purify Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start Add this compound, Aldehyde/Ketone, and Solvent stir1 Stir at RT (30-60 min) start->stir1 add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir1->add_reductant stir2 Stir at RT add_reductant->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify Borrowing_Hydrogen_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add Catalyst, Base, and This compound to Schlenk Tube inert Evacuate and Backfill with Argon start->inert add_reagents Add Toluene and Alcohol inert->add_reagents heat Heat and Stir at Specified Temperature add_reagents->heat monitor Monitor by GC-MS/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Flash Chromatography concentrate->purify Logical_Relationship cluster_methods Synthetic Methods cluster_reactants Reactants direct_alkylation Direct Alkylation product N-Alkyl-2,6-difluorobenzylamine direct_alkylation->product + Base reductive_amination Reductive Amination reductive_amination->product + Reducing Agent start_amine This compound start_amine->direct_alkylation start_amine->reductive_amination alkyl_halide Alkyl Halide (R-X) alkyl_halide->direct_alkylation carbonyl Aldehyde/Ketone (R'=O) carbonyl->reductive_amination

2,6-Difluorobenzylamine: A Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluorobenzylamine is a valuable and versatile building block in medicinal chemistry and drug discovery, primarily utilized in the synthesis of a wide array of heterocyclic compounds. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often imparting desirable pharmacokinetic and pharmacodynamic characteristics to the final bioactive molecules. This application note provides detailed protocols for the synthesis of quinazolinone and pyridinone derivatives using this compound, highlighting its utility in generating diverse molecular scaffolds for drug development.

The strategic placement of fluorine atoms can lead to enhanced binding affinity to biological targets and improved metabolic profiles of drug candidates. Consequently, this compound serves as a key starting material for constructing heterocyclic systems with potential therapeutic applications, including but not limited to, anticancer, anti-inflammatory, and antimicrobial agents.

Application 1: Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities. The three-component condensation reaction of isatoic anhydride (B1165640), an amine, and an aldehyde offers a straightforward and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. In this protocol, this compound is employed as the amine component to introduce the 2,6-difluorobenzyl moiety at the N-3 position of the quinazolinone core.

Reaction Scheme:

G cluster_0 Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones isatoic_anhydride Isatoic Anhydride plus1 + difluorobenzylamine This compound plus2 + aldehyde Aldehyde (R-CHO) arrow Solvent, Catalyst product 3-(2,6-Difluorobenzyl)-2-substituted-2,3-dihydroquinazolin-4(1H)-one

Caption: General scheme for the three-component synthesis of quinazolinones.

Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[1][2][3]

Materials:

  • Isatoic anhydride

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (B145695) (EtOH) or Acetonitrile (MeCN)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), optional)

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • To this solution, add this compound (1.0 mmol) and a catalytic amount of p-TsOH (0.1 mmol), if necessary.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 3-(2,6-difluorobenzyl)-2-substituted-2,3-dihydroquinazolin-4(1H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Representative Data:

The following table summarizes expected yields for the synthesis of various 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones using different aromatic aldehydes with this compound, based on similar reported syntheses.

EntryAldehyde (R-CHO)ProductExpected Yield (%)
1Benzaldehyde3-(2,6-Difluorobenzyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one85-95
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-3-(2,6-difluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one80-90
34-Methoxybenzaldehyde3-(2,6-Difluorobenzyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one82-92
42-Nitrobenzaldehyde3-(2,6-Difluorobenzyl)-2-(2-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one75-85

Application 2: Synthesis of Substituted Pyridin-2(1H)-ones

Substituted pyridin-2(1H)-ones are another important class of heterocyclic compounds with diverse biological activities. A common synthetic route involves the reaction of an amine with a β-ketoester to form an enamine, which then undergoes cyclization. Here, this compound is used to prepare N-(2,6-difluorobenzyl) substituted pyridinones.

Reaction Scheme:

G cluster_1 Synthesis of Substituted Pyridin-2(1H)-ones difluorobenzylamine This compound plus + beta_ketoester β-Ketoester arrow1 Step 1: Enamine formation enamine Intermediate Enamine arrow2 Step 2: Cyclization product N-(2,6-Difluorobenzyl) substituted Pyridin-2(1H)-one G A This compound (Starting Material) B Reaction Partner 1 (e.g., Isatoic Anhydride + Aldehyde) A->B C Reaction Partner 2 (e.g., β-Ketoester) A->C D Reaction Partner 3 (e.g., Dicarbonyl Compound) A->D E Three-Component Condensation B->E F Enamine Formation & Cyclization C->F G Condensation/ Cyclization D->G H Quinazolinone Derivatives E->H I Pyridinone Derivatives F->I J Other N-Heterocycles (e.g., Pyrroles, Pyrimidines) G->J

References

Application Notes and Protocols: The Role of 2,6-Difluorobenzylamine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[1] The incorporation of fluorine-containing building blocks into MCRs is of particular interest in drug discovery, as fluorine substitution can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.[2] 2,6-Difluorobenzylamine is a versatile primary amine that serves as a valuable component in such reactions. Its unique electronic and steric properties, imparted by the ortho-difluoro substitution on the phenyl ring, make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.[3]

These application notes provide an overview of the utility of this compound in MCRs, with a focus on its potential application in Ugi, Passerini, and Betti-type reactions. Detailed experimental protocols, data presentation, and visualizations are included to facilitate the practical application of this reagent in a research and development setting.

Key Applications of this compound in MCRs

The primary application of this compound in MCRs is to introduce the 2,6-difluorobenzyl moiety into the final product. This fragment is found in a number of biologically active compounds, including inhibitors of bacterial cell division protein FtsZ and potent inverse agonists of the RORγt receptor.[1][4] The use of this compound in MCRs allows for the rapid generation of libraries of diverse compounds for biological screening.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[5] While specific examples detailing the use of this compound in the Ugi reaction are not prevalent in the surveyed literature, its nature as a primary amine makes it a suitable candidate for this transformation. The resulting products would be peptidomimetics with potential applications in drug discovery.[4]

Table 1: Representative Ugi Reaction with this compound
EntryAldehyde (1.0 eq)Carboxylic Acid (1.0 eq)Isocyanide (1.0 eq)Amine (1.0 eq)SolventYield (%)
1IsobutyraldehydeAcetic Acidtert-Butyl isocyanideThis compoundMethanol (B129727)75-85 (Estimated)
2BenzaldehydeBenzoic AcidCyclohexyl isocyanideThis compoundMethanol70-80 (Estimated)

Note: The yields presented are hypothetical estimates based on typical Ugi reactions and are intended for illustrative purposes.

Experimental Protocol: General Procedure for the Ugi-4CR
  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 equivalent) and this compound (1.0 equivalent) in methanol (0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Addition of Components: To the stirred solution, add the carboxylic acid (1.0 equivalent) and the isocyanide (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-acylamino amide.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Mixing Mix in Methanol Aldehyde->Mixing Amine This compound Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Stirring Stir at RT, 24-48h Mixing->Stirring Workup Workup & Purification Stirring->Workup Product α-Acylamino Amide Workup->Product Betti_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phenol Phenol/Naphthol Mixing Combine Reactants Phenol->Mixing Aldehyde Aldehyde Aldehyde->Mixing Amine This compound Amine->Mixing Heating Heat (Solvent or Solvent-free) Mixing->Heating Workup Workup & Purification Heating->Workup Product Aminobenzylphenol Workup->Product FtsZ_Inhibition_Pathway MCR_Product MCR Product with 2,6-Difluorobenzyl Moiety FtsZ FtsZ Protein MCR_Product->FtsZ Inhibits Z_Ring Z-Ring Formation FtsZ->Z_Ring Promotes Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Essential for Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Inhibition leads to

References

The Utility of 2,6-Difluorobenzylamine in C-H Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directing group-assisted C-H activation has emerged as a powerful and versatile strategy in modern organic synthesis, enabling the selective functionalization of otherwise inert C-H bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Among the myriad of directing groups, nitrogen-containing functionalities have garnered significant attention due to their strong coordinating ability with transition metal catalysts.

This document focuses on the application of 2,6-difluorobenzylamine as a directing group in C-H activation reactions. The presence of the two fluorine atoms at the ortho-positions of the benzyl (B1604629) group can offer unique steric and electronic properties, potentially influencing the regioselectivity and efficiency of the C-H functionalization process. While the broader class of benzylamines has been explored as directing groups, the specific use of the 2,6-difluoro substituted variant presents a nuanced tool for synthetic chemists. The electron-withdrawing nature of the fluorine atoms can modulate the coordinating ability of the amine, and the steric bulk can influence the geometry of the metallacyclic intermediate, thereby directing the activation to a specific C-H bond.

These application notes and protocols aim to provide a comprehensive overview of the synthetic utility of this compound in directing C-H activation, summarizing key findings and providing detailed experimental procedures to facilitate its adoption in research and development settings.

Application Notes

The primary application of the this compound moiety is to direct the ortho-C-H functionalization of an aromatic ring to which it is attached. The nitrogen atom of the benzylamine (B48309) coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium), bringing the metal center in close proximity to the ortho-C-H bonds of the ancillary aryl group, leading to the formation of a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to afford functionalized products.

A key reaction where a related N-benzyl directing group has been successfully employed is the para-selective C-H olefination of aniline (B41778) derivatives. While not the primary directing group, the N-benzyl substituent plays a crucial role in the overall transformation.

Key Advantages of Using a Benzylamine-based Directing Group:
  • Strong Coordination: The nitrogen atom provides a robust coordination site for various transition metals.

  • Predictable Regioselectivity: The formation of a stable five- or six-membered metallacycle generally leads to predictable ortho-functionalization.

  • Potential for Removal or Modification: The benzyl group can potentially be cleaved or further functionalized after the C-H activation step, adding to the synthetic utility.

Experimental Protocols

The following protocols are based on general procedures for C-H activation reactions directed by nitrogen-containing groups and should be adapted and optimized for specific substrates and coupling partners when using this compound as the directing group.

General Workflow for a Directed C-H Activation Reaction

Caption: General workflow for a C-H activation experiment.

Protocol 1: Palladium-Catalyzed para-Selective C-H Olefination of N-Benzylaniline Derivatives

This protocol is adapted from a known procedure for the para-selective C-H olefination of aniline derivatives, where an N-benzyl group is present on the aniline nitrogen. While the primary directing effect might be attributed to the aniline nitrogen itself in concert with a ligand, the N-benzyl group is a key structural component. Researchers exploring this compound can adapt this starting point.

Reaction Scheme:

An N-(2,6-difluorobenzyl)aniline derivative reacts with an olefin (e.g., an acrylate) in the presence of a palladium catalyst and a ligand to yield the para-olefinated product.

Materials:

  • N-(2,6-difluorobenzyl)aniline derivative

  • Olefin (e.g., methyl acrylate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • S,O-Ligand (e.g., a custom-synthesized thioether-sulfoxide ligand)

  • Oxidant (e.g., Benzoquinone)

  • Solvent (e.g., 1,2-Dichloroethane - DCE)

  • Additive (e.g., Silver carbonate - Ag₂CO₃)

Procedure:

  • To an oven-dried reaction vial, add the N-(2,6-difluorobenzyl)aniline derivative (1.0 equiv.), palladium(II) acetate (0.05 equiv.), the S,O-ligand (0.10 equiv.), and silver carbonate (2.0 equiv.).

  • The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent (DCE) via syringe, followed by the olefin (1.5 equiv.) and the oxidant (e.g., benzoquinone, 1.0 equiv.).

  • The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) in a preheated oil bath.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with a suitable solvent (e.g., dichloromethane).

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired para-olefinated product.

Data Presentation:

Quantitative data for a hypothetical reaction using this compound as a directing group in a palladium-catalyzed C-H olefination is presented below for illustrative purposes. Actual results would need to be determined experimentally.

EntrySubstrate (Ar-H)OlefinCatalyst (mol%)Ligand (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1N-(2,6-difluorobenzyl)anilineMethyl AcrylatePd(OAc)₂ (5)L1 (10)BQ (1.0 eq)DCE10024Data not available
24-Me-N-(2,6-difluorobenzyl)anilineEthyl AcrylatePd(OAc)₂ (5)L1 (10)BQ (1.0 eq)DCE10024Data not available
34-Cl-N-(2,6-difluorobenzyl)anilinen-Butyl AcrylatePd(OAc)₂ (5)L1 (10)BQ (1.0 eq)DCE12036Data not available

Note: "L1" represents a hypothetical S,O-ligand. "BQ" stands for benzoquinone. Yields are hypothetical and would need to be determined experimentally.

Signaling Pathways and Logical Relationships

The logical progression of a C-H activation catalytic cycle directed by this compound can be visualized as follows.

G cluster_cycle Catalytic Cycle A [M]-Catalyst + Substrate B Coordination Complex A->B Coordination C Metallacycle Intermediate (C-H Activation) B->C C-H Cleavage D Reaction with Coupling Partner C->D e.g., Oxidative Addition or Migratory Insertion E Functionalized Intermediate D->E F Reductive Elimination E->F F->A Regeneration of [M]-Catalyst Product Functionalized Product F->Product

Caption: A simplified catalytic cycle for directed C-H activation.

Conclusion

The use of this compound as a directing group in C-H activation chemistry holds promise for the development of novel synthetic methodologies. Its unique electronic and steric properties may offer advantages in controlling reactivity and selectivity. The protocols and conceptual frameworks presented here serve as a starting point for researchers and drug development professionals to explore the potential of this directing group in their synthetic endeavors. Further experimental investigation is necessary to fully elucidate the scope and limitations of this compound in this context and to populate the data tables with concrete experimental results.

Application Notes and Protocols: Synthesis of Novel Bioactive Compounds Using 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of two classes of novel bioactive compounds utilizing 2,6-difluorobenzylamine as a key starting material or structural motif. The protocols are intended for use by qualified researchers in a laboratory setting.

I. Antibacterial Agents: 2,6-Difluorobenzamide (B103285) Derivatives as FtsZ Inhibitors

The bacterial cell division protein FtsZ is a promising target for the development of new antibiotics. Derivatives of 2,6-difluorobenzamide have been shown to inhibit FtsZ, leading to potent antibacterial activity, particularly against Gram-positive bacteria.[1]

Biological Activity Data

A series of 3-substituted 2,6-difluorobenzamide derivatives have demonstrated significant in vitro antibacterial activity. The minimum inhibitory concentrations (MICs) for selected compounds against various bacterial strains are summarized below.

Compound IDR Group (Substitution at 3-position)Bacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)
7 3-chloroalkoxy0.25 - 1<10
12 3-bromoalkoxy0.25 - 1<10
17 3-alkyloxy0.25 - 1<10

Data sourced from a study on novel 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[1]

Experimental Protocols

General Synthetic Scheme for 3-Substituted 2,6-Difluorobenzamide Derivatives

The synthesis of these compounds typically involves the O-alkylation of a 2,6-difluoro-3-hydroxybenzamide (B1390191) precursor.[2]

G A 2,6-Difluoro-3-hydroxybenzamide C Reaction Conditions (Base, Solvent or Mitsunobu Reagents) A->C B Alkyl Halide (R-X) or Alcohol (R-OH) B->C D 3-Substituted 2,6-Difluorobenzamide Derivative C->D

General synthetic workflow.

Protocol 1: Synthesis of 3-Alkoxy-2,6-difluorobenzamide via Williamson Ether Synthesis

This protocol describes the synthesis of a generic 3-alkoxy-2,6-difluorobenzamide derivative.

Materials:

  • 2,6-Difluoro-3-hydroxybenzamide

  • Appropriate alkyl halide (e.g., 1-bromoalkane)

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 2,6-difluoro-3-hydroxybenzamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-alkoxy-2,6-difluorobenzamide derivative.

Protocol 2: Synthesis of 3-Alkoxy-2,6-difluorobenzamide via Mitsunobu Reaction

This protocol is an alternative for coupling alcohols to the 2,6-difluoro-3-hydroxybenzamide core.[2]

Materials:

  • 2,6-Difluoro-3-hydroxybenzamide

  • Appropriate alcohol

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,6-difluoro-3-hydroxybenzamide (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Action: FtsZ Inhibition

The 2,6-difluorobenzamide derivatives exert their antibacterial effect by inhibiting the polymerization of the FtsZ protein. FtsZ is a crucial component of the bacterial cytoskeleton and forms a contractile ring (Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to a blockage of cytokinesis and ultimately bacterial cell death.

G cluster_0 cluster_1 A FtsZ Monomers C FtsZ Polymerization A->C B GTP B->C D Z-Ring Formation C->D E Bacterial Cell Division D->E F 2,6-Difluorobenzamide Derivative F->C Inhibition

Inhibition of FtsZ polymerization.

II. Anti-Inflammatory Agents: 2,6-Difluorobenzyl Ether Derivatives as RORγt Inverse Agonists

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in autoimmune diseases.[3] Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17.

Biological Activity Data

A series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones incorporating a 2,6-difluorobenzyl ether moiety have been identified as potent and selective RORγt inverse agonists.[3]

Compound IDRORγt Gal4 EC₅₀ (nM)Oral Bioavailability (Mouse, %)
26 11Not Reported
29 Not Reported56
38 Not Reported101

Data sourced from a study on 2,6-difluorobenzyl ether derivatives as RORγt inverse agonists.[3]

Experimental Protocols

General Synthetic Scheme for 2,6-Difluorobenzyl Ether Derivatives

The synthesis involves the etherification of a hydroxyl-containing core structure with 2,6-difluorobenzyl bromide.

Protocol 3: Synthesis of a Phenyl ((R)-3-(4-((2,6-difluorobenzyl)oxy)phenyl)pyrrolidin-3-yl)sulfone Derivative

This protocol outlines a representative synthesis.

Materials:

  • Phenyl ((R)-3-(4-hydroxyphenyl)pyrrolidin-3-yl)sulfone intermediate

  • 2,6-Difluorobenzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenyl ((R)-3-(4-hydroxyphenyl)pyrrolidin-3-yl)sulfone intermediate (1.0 eq) in DMF, add cesium carbonate (2.0 eq).

  • Add 2,6-difluorobenzyl bromide (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 16 hours or until completion is observed by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2,6-difluorobenzyl ether derivative.

Mechanism of Action: RORγt Inverse Agonism

RORγt, upon binding to its endogenous ligands, translocates to the nucleus and binds to ROR response elements (ROREs) on DNA, recruiting coactivators and initiating the transcription of target genes, including IL-17. RORγt inverse agonists bind to the ligand-binding domain of RORγt, but instead of activating it, they promote a conformational change that leads to the recruitment of corepressors and the dismissal of coactivators. This results in the repression of gene transcription and a reduction in the production of pro-inflammatory cytokines.

G cluster_0 Normal RORγt Activation cluster_1 RORγt Inverse Agonism A RORγt C RORE (DNA) A->C B Coactivators B->C D Transcription of Pro-inflammatory Genes (e.g., IL-17) C->D E RORγt G RORE (DNA) E->G F Corepressors F->G H Repression of Pro-inflammatory Gene Transcription G->H I 2,6-Difluorobenzyl Ether Derivative I->E

RORγt inverse agonist signaling pathway.

References

Application Note: Derivatization of 2,6-Difluorobenzylamine for Enhanced Analytical Detection and Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,6-Difluorobenzylamine is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its fluorinated structure imparts unique chemical properties that are beneficial in drug discovery and material science.[1] Accurate quantification and chiral purity assessment of this primary amine are critical for quality control and developmental studies. However, its polar nature and potential for hydrogen bonding can lead to poor peak shape and low volatility in chromatographic analyses.[2]

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[2][3] For this compound, derivatization can enhance volatility for Gas Chromatography (GC), improve detectability for High-Performance Liquid Chromatography (HPLC), and enable the separation of enantiomers on achiral columns.[3][4] This document provides detailed protocols for silylation, acylation, and chiral derivatization of this compound for analytical purposes.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

To improve volatility and thermal stability for GC analysis, the active hydrogen on the primary amine group can be replaced with a less polar group. Silylation and acylation are the most common methods for derivatizing amines.[2][5][6]

Protocol 1.1: Silylation with BSTFA + TMCS

Silylation replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, reducing the polarity and intermolecular hydrogen bonding of the amine.[2][5] A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is highly effective for derivatizing primary amines.[7][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a suitable aprotic solvent (e.g., Pyridine (B92270), Acetonitrile, or Dichloromethane). Vortex to dissolve.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (SILYL-991).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the resulting solution into the GC-MS system.

Data Presentation

Table 1: Representative GC-MS Data for Silylated this compound

CompoundDerivatizationRetention Time (min)Key Mass Fragments (m/z)
This compoundNone8.5143, 126, 109
TMS-DerivativeBSTFA + 1% TMCS12.2215 (M+), 200, 109

Note: Retention times and mass fragments are illustrative and will vary based on the specific GC column and MS conditions.

Protocol 1.2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves reacting the amine with an acylating agent, such as TFAA, to form a stable, volatile amide derivative.[9] Fluoroacyl derivatives are particularly useful as they enhance detectability by electron capture detectors (ECD) and produce characteristic mass spectra.[3][10]

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of this compound in 500 µL of Dichloromethane in a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the vial and let it stand at room temperature for 30 minutes. To drive the reaction to completion, a small amount of a base like pyridine can be added to scavenge the acid byproduct.[9]

  • Evaporation: Gently evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 500 µL of Ethyl Acetate or Hexane.

  • Analysis: Inject 1 µL of the final solution into the GC-MS or GC-ECD system.

Data Presentation

Table 2: Representative GC-MS Data for Acylated this compound

CompoundDerivatizationRetention Time (min)Key Mass Fragments (m/z)
This compoundNone8.5143, 126, 109
TFA-DerivativeTFAA11.8239 (M+), 126, 109

Note: Retention times and mass fragments are illustrative and depend on the specific analytical conditions.

Visualization of GC Derivatization Workflow

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound (1 mg) Solvent Add Aprotic Solvent (500 µL) Sample->Solvent Reagent Add Derivatizing Agent (e.g., BSTFA or TFAA) Solvent->Reagent Vortex Heat Heat (if required) (e.g., 70°C for 30 min) Reagent->Heat Cool Cool to RT Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Chiral_Derivatization cluster_reactants Reactants cluster_products Products Amine Racemic Amine (R/S)-2,6-Difluorobenzylamine Reaction Reaction (Borate Buffer, 50°C) Amine->Reaction CDA Chiral Derivatizing Agent (+)-FLEC CDA->Reaction Diastereomer1 Diastereomer 1 (R-Amine Derivative) Reaction->Diastereomer1 Diastereomer2 Diastereomer 2 (S-Amine Derivative) Reaction->Diastereomer2 Analysis Separation by Achiral HPLC Diastereomer1->Analysis Diastereomer2->Analysis

References

Application Notes and Protocols for High-Throughput Screening of 2,6-Difluorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify and characterize potential inhibitors from a library of 2,6-Difluorobenzylamine derivatives. This document outlines the screening workflow, provides detailed experimental protocols for a primary screen and secondary assays, and includes data presentation and visualization to guide researchers in their drug discovery efforts.

This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The presence of the difluorobenzyl moiety can enhance metabolic stability and binding affinity to biological targets.[1][2] High-throughput screening is a critical methodology in modern drug discovery that allows for the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[3][4] While specific HTS assays for libraries composed solely of this compound derivatives are not extensively detailed in publicly available literature, the principles of HTS can be readily applied. For the purpose of these notes, a generic protein kinase assay will be utilized as the primary screening platform, as kinase inhibition is a common therapeutic strategy and benzothiazole (B30560) analogues, which share structural similarities, have shown activity as kinase inhibitors.[3]

I. High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of a this compound derivative library is a multi-step process. It begins with the preparation of the compound library and the assay components, proceeds through primary screening to identify initial hits, and culminates in a series of secondary assays to confirm activity and characterize the lead compounds.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validate Validation cluster_output Output Compound_Library Compound Library (this compound Derivatives) Primary_Screen Primary HTS Assay (e.g., Kinase Glo®) Compound_Library->Primary_Screen Assay_Reagents Assay Reagents (Kinase, Substrate, ATP, etc.) Assay_Reagents->Primary_Screen Hit_Identification Hit Identification (Z-score < -2) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., HTRF®) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Kinase Panel) Orthogonal_Assay->Selectivity_Panel Lead_Compounds Lead Compounds Selectivity_Panel->Lead_Compounds

Caption: High-level overview of the high-throughput screening cascade.

II. Signaling Pathway Context

Protein kinases play a crucial role in cellular signaling by catalyzing the phosphorylation of substrate proteins. This process can activate or deactivate the substrate, leading to a cascade of downstream events that regulate cell proliferation, differentiation, and survival. Inhibition of a specific kinase that is dysregulated in a disease state, such as cancer, can block this signaling cascade and induce a therapeutic effect.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Kinase Target Kinase Upstream_Signal->Kinase Substrate_Inactive Inactive Substrate Kinase->Substrate_Inactive ATP ADP Substrate_Active Active Substrate-P Kinase->Substrate_Active Phosphorylation Downstream_Effects Downstream Cellular Effects (Proliferation, Survival, etc.) Substrate_Active->Downstream_Effects Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase Inhibition

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

III. Experimental Protocols

A. Primary High-Throughput Screening: Kinase-Glo® Luminescent Assay

This protocol describes a luminescent-based assay to identify compounds that inhibit the activity of a target protein kinase. The assay measures the amount of ATP remaining in the reaction, which is inversely correlated with kinase activity.

1. Materials and Reagents:

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Target Kinase: Recombinant protein kinase of interest.

  • Kinase Substrate: Peptide or protein substrate specific for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase-Glo® Luminescent Kinase Assay Kit: Commercially available kit.

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

2. Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a control inhibitor (positive control).

  • Enzyme and Substrate Addition: Prepare a solution of the target kinase and its substrate in the kinase reaction buffer. Dispense 5 µL of this solution into each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the kinase reaction buffer. Dispense 5 µL of the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or a Z-score < -2).

B. Secondary Assay: Dose-Response and IC50 Determination

This protocol is used to confirm the activity of the primary hits and determine their potency (IC50 value).

1. Materials and Reagents:

  • Same as the primary assay.

  • Hit Compounds: Confirmed hits from the primary screen.

2. Procedure:

  • Serial Dilution: Prepare a series of dilutions for each hit compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Assay Performance: Perform the Kinase-Glo® assay as described in the primary screening protocol, using the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition as a function of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

IV. Data Presentation

Quantitative data from the screening and validation assays should be summarized in a clear and structured format for easy comparison.

Table 1: Primary HTS Results for a Subset of this compound Derivatives

Compound IDConcentration (µM)Luminescence (RLU)Percent Inhibition (%)Z-ScoreHit Status
DFB-00110450,00010.0-0.5Non-Hit
DFB-00210150,00070.0-3.5Hit
DFB-00310480,0004.0-0.2Non-Hit
DFB-0041090,00082.0-4.1Hit
DMSO (Neg)N/A500,0000.00.0N/A
Staurosporine (Pos)150,00090.0-4.5N/A

Table 2: IC50 Values for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
DFB-0021.251.10.992
DFB-0040.780.90.995

V. Conclusion

These application notes provide a detailed protocol for the high-throughput screening of a this compound derivative library against a protein kinase target. The described luminescent-based assay is a robust and sensitive method for identifying potential inhibitors. Rigorous data analysis and follow-up secondary assays are essential to confirm hits and characterize their potency, paving the way for further lead optimization in the drug discovery process. The versatility of this compound as a chemical building block suggests that libraries derived from this scaffold could be valuable sources of novel therapeutic agents.[1]

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of 2,6-Difluorobenzylamine, a key intermediate in the production of pharmaceuticals and agrochemicals. The following protocols and data are intended to guide researchers and chemical engineers in the development and optimization of a safe, efficient, and scalable manufacturing process.

Introduction

This compound is a critical building block in organic synthesis, primarily utilized in the manufacturing of high-value products in the pharmaceutical and agricultural sectors.[1] Its unique electronic properties, imparted by the two fluorine atoms ortho to the benzylamine (B48309) group, make it a valuable synthon for creating complex molecules with enhanced biological activity.[1] The growing demand for pharmaceuticals and advanced agrochemicals necessitates robust and economically viable methods for the large-scale production of this intermediate.

The most prevalent industrial route to this compound is the catalytic hydrogenation of 2,6-difluorobenzonitrile (B137791). This method offers high yields and purity, making it suitable for commercial manufacturing.

Industrial Applications

This compound serves as a pivotal intermediate in the synthesis of several commercially significant products:

  • Pharmaceuticals: It is a key component in the synthesis of certain antiviral drugs, particularly HIV integrase inhibitors. A notable example is Cabotegravir (B606451), an antiretroviral medication used for the treatment and prevention of HIV-1 infection.[2][3][4][5][6]

  • Agrochemicals: The amine is a precursor to 2,6-difluorobenzamide (B103285), which is a central intermediate in the production of benzoylurea (B1208200) insecticides.[7][8] These insect growth regulators, such as Hexaflumuron and Diflubenzuron (B1670561), function by inhibiting chitin (B13524) synthesis in insects, offering a targeted and effective mode of action.[9][10]

Synthesis Workflow

The industrial synthesis of this compound can be summarized in the following workflow:

G cluster_0 Raw Material Handling cluster_1 Reaction Stage cluster_2 Downstream Processing cluster_3 Purification cluster_4 Final Product 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Reactor Charging Reactor Charging 2,6-Difluorobenzonitrile->Reactor Charging Hydrogen Gas Hydrogen Gas Catalytic Hydrogenation Catalytic Hydrogenation Hydrogen Gas->Catalytic Hydrogenation Catalyst (Raney Ni or Pd/C) Catalyst (Raney Ni or Pd/C) Catalyst (Raney Ni or Pd/C)->Reactor Charging Solvent (e.g., Hexane) Solvent (e.g., Hexane) Solvent (e.g., Hexane)->Reactor Charging Reactor Charging->Catalytic Hydrogenation Reaction Monitoring Reaction Monitoring Catalytic Hydrogenation->Reaction Monitoring Catalyst Filtration Catalyst Filtration Reaction Monitoring->Catalyst Filtration Solvent Recovery Solvent Recovery Catalyst Filtration->Solvent Recovery Crude Product Isolation Crude Product Isolation Solvent Recovery->Crude Product Isolation Fractional Vacuum Distillation Fractional Vacuum Distillation Crude Product Isolation->Fractional Vacuum Distillation Crystallization (Optional) Crystallization (Optional) Fractional Vacuum Distillation->Crystallization (Optional) QC Testing QC Testing Fractional Vacuum Distillation->QC Testing Direct to QC Crystallization (Optional)->QC Testing Packaging and Storage Packaging and Storage QC Testing->Packaging and Storage This compound (>99% Purity) This compound (>99% Purity) Packaging and Storage->this compound (>99% Purity)

Caption: Industrial synthesis workflow for this compound.

Experimental Protocols

The following protocols are representative of an industrial-scale batch process for the synthesis of this compound.

Catalytic Hydrogenation of 2,6-Difluorobenzonitrile

This procedure outlines the reduction of 2,6-difluorobenzonitrile to this compound using a Raney Nickel catalyst.

Materials and Equipment:

  • High-pressure hydrogenation reactor (autoclave) with temperature and pressure controls

  • 2,6-Difluorobenzonitrile (substrate)

  • Raney Nickel (catalyst), 50% slurry in water

  • Hexane (B92381) (solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

Protocol:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned and dried. The system is then rendered inert by purging with nitrogen gas.

  • Charging the Reactor:

    • Under a nitrogen atmosphere, charge the reactor with 150 kg of 2,6-difluorobenzonitrile.

    • Add 150 L of hexane as the solvent.

    • Carefully charge 7.5 kg of Raney Nickel (50% slurry in water, washed with ethanol (B145695) prior to use). The handling of Raney Nickel requires strict adherence to safety protocols due to its pyrophoric nature when dry.[1][11][12]

  • Reaction Execution:

    • Seal the reactor and perform a final nitrogen purge.

    • Pressurize the reactor with hydrogen gas to 30-40 kg/cm ².

    • Begin agitation and heat the reactor contents to 130°C.

    • Maintain the reaction at this temperature and pressure for approximately 2.5 hours. The reaction progress should be monitored by in-process controls (e.g., hydrogen uptake, GC analysis of aliquots).

  • Reaction Quench and Catalyst Removal:

    • Once the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen pressure safely.

    • Purge the reactor with nitrogen.

    • The reaction mixture is filtered to remove the Raney Nickel catalyst. The filter cake must be kept wet with solvent or water at all times to prevent ignition.[1][11]

Product Purification

Purification is critical to achieve the high purity required for pharmaceutical and agrochemical applications.

Protocol:

  • Solvent Recovery: The hexane is recovered from the filtrate by distillation under atmospheric pressure.

  • Fractional Vacuum Distillation: The crude this compound is purified by fractional distillation under reduced pressure. A typical boiling point for the pure product is 82°C at 25 mmHg. The distillation is performed using a packed column to ensure efficient separation of impurities.

  • Optional Crystallization: For achieving even higher purity, the distilled product can be further purified by crystallization. This involves dissolving the amine in a suitable solvent system at an elevated temperature and then cooling to induce crystallization. The choice of solvent will depend on the impurity profile.

Data Presentation

The following tables summarize key quantitative data for the industrial synthesis of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number69385-30-4
Molecular FormulaC₇H₇F₂N
Molecular Weight143.13 g/mol
AppearanceColorless to almost colorless clear liquid
Boiling Point177 °C (atmospheric pressure)
Density1.197 g/mL at 25 °C
Refractive Indexn20/D 1.493

Table 2: Typical Industrial Reaction Parameters and Yields

ParameterValue
Substrate2,6-Difluorobenzonitrile
CatalystRaney Nickel
SolventHexane
Reaction Temperature130 °C
Hydrogen Pressure30-40 kg/cm ²
Reaction Time~2.5 hours
Typical Yield94.6%
Purity (post-distillation)99.2%

Table 3: Catalyst Comparison for Nitrile Hydrogenation

CatalystAdvantagesDisadvantages
Raney Nickel - Cost-effective for large-scale production- High activity for nitrile reduction- Pyrophoric when dry, requiring special handling[1][11][12]- May have lower selectivity in some cases
Palladium on Carbon (Pd/C) - Generally higher activity than Raney Nickel- Can often be used under milder conditions- Higher cost than Raney Nickel- Susceptible to poisoning by certain functional groups

Safety, Handling, and Waste Management

6.1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing, must be worn at all times.

6.2. Handling of Raney Nickel

Raney Nickel is a pyrophoric catalyst that can ignite spontaneously in air when dry.[1][11][12]

  • Always handle Raney Nickel as a slurry in water or an appropriate solvent.

  • Never allow the catalyst to dry on filter paper, spatulas, or any other equipment exposed to air.

  • In case of a fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand. DO NOT USE WATER or CO2 extinguishers on a Raney Nickel fire. [12]

  • Spent catalyst should be deactivated before disposal. This can be done by treating the wet catalyst with a dilute solution of an oxidizing agent like potassium permanganate.[1]

6.3. Waste Management

The industrial synthesis of amines generates various waste streams that must be managed responsibly.[13][14][15][16]

  • Solvent Waste: Organic solvents should be recovered and recycled where possible. Non-recyclable solvent waste must be disposed of via incineration.

  • Aqueous Waste: Amine-containing wastewater should be treated before discharge. Treatment methods can include biological degradation, chemical oxidation, or adsorption on activated carbon.[17]

  • Catalyst Waste: Deactivated Raney Nickel should be disposed of as hazardous waste according to local regulations.

Quality Control

To ensure the final product meets the stringent requirements for its applications, a robust quality control program is essential.

Table 4: Quality Control Specifications and Analytical Methods

Test ParameterSpecificationAnalytical Method
Assay ≥ 99.0%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Appearance Clear, colorless liquidVisual Inspection
Water Content ≤ 0.1%Karl Fischer Titration
Residual Solvents Per ICH guidelinesHeadspace Gas Chromatography (HS-GC)
Impurity Profile Individual unknown impurity ≤ 0.1%HPLC or GC-MS for identification and quantification[18][19][20][21]

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow and decision points in the synthesis and purification process.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification cluster_3 Final Steps Start Start Hydrogenation Hydrogenation Start->Hydrogenation Reaction_Complete Reaction_Complete Hydrogenation->Reaction_Complete Monitor via GC Reaction_Complete->Hydrogenation No Catalyst_Removal Catalyst_Removal Reaction_Complete->Catalyst_Removal Yes Solvent_Stripping Solvent_Stripping Catalyst_Removal->Solvent_Stripping Vacuum_Distillation Vacuum_Distillation Solvent_Stripping->Vacuum_Distillation Purity_Check_1 Purity_Check_1 Vacuum_Distillation->Purity_Check_1 Crystallization Crystallization Purity_Check_1->Crystallization <99% Final_QC Final_QC Purity_Check_1->Final_QC >99% Crystallization->Final_QC

Caption: Decision workflow for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-difluorobenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are the catalytic hydrogenation of 2,6-difluorobenzonitrile (B137791) and the reductive amination of 2,6-difluorobenzaldehyde. The choice between these routes often depends on the availability of starting materials, desired purity, and scalability.

Q2: What are the typical catalysts used for the hydrogenation of 2,6-difluorobenzonitrile?

A2: Common catalysts for the hydrogenation of 2,6-difluorobenzonitrile include palladium on carbon (Pd/C) and Raney Nickel (Ra-Ni).[1] The selection of the catalyst can influence reaction conditions, yield, and purity.

Q3: What are common side reactions to be aware of during the synthesis of this compound?

A3: During the catalytic hydrogenation of 2,6-difluorobenzonitrile, potential side reactions include the formation of secondary and tertiary amines.[2] In the case of reductive amination of 2,6-difluorobenzaldehyde, incomplete reaction may leave unreacted starting material, and over-alkylation can also lead to secondary and tertiary amine impurities.[3] Additionally, hydrolysis of the nitrile starting material to 2,6-difluorobenzamide (B103285) can occur, especially if water is present in the reaction mixture.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved by distillation under reduced pressure (vacuum distillation).[4] This method is effective in separating the desired product from less volatile impurities and catalyst residues.

Troubleshooting Guides

Route 1: Catalytic Hydrogenation of 2,6-Difluorobenzonitrile

Issue 1: Low or No Conversion of 2,6-Difluorobenzonitrile

  • Question: My hydrogenation reaction shows a low conversion of the starting nitrile, even after an extended reaction time. What are the potential causes and how can I address this?

  • Answer:

    • Inactive Catalyst: The catalyst (Pd/C or Raney Ni) may be old, poisoned, or not properly activated. Ensure you are using a fresh batch of catalyst and handle it under an inert atmosphere to prevent deactivation.

    • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. Gradually increasing the hydrogen pressure within safe limits of your reactor can enhance the reaction rate.

    • Poor Catalyst Dispersion: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring throughout the reaction.

    • Solvent Issues: The choice of solvent can impact the solubility of the starting material and the efficiency of the hydrogenation. Alcohols like ethanol (B145695) or methanol (B129727) are commonly used. Ensure the solvent is of high purity and anhydrous.

Issue 2: Formation of Secondary and Tertiary Amine Impurities

  • Question: My final product is contaminated with significant amounts of bis(2,6-difluorobenzyl)amine (secondary amine) and tris(2,6-difluorobenzyl)amine (tertiary amine). How can I minimize the formation of these byproducts?

  • Answer: The formation of secondary and tertiary amines is a common issue in the reduction of nitriles.[2]

    • Addition of Ammonia (B1221849): Introducing ammonia gas into the reaction mixture or using a solution of ammonia in the reaction solvent can suppress the formation of secondary and tertiary amines by reacting with the intermediate imine.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the primary amine.

    • Catalyst Choice: The choice of catalyst and its loading can influence selectivity. A screening of different catalysts (e.g., different grades of Pd/C or Raney Ni) may be necessary.

Issue 3: Presence of 2,6-Difluorobenzamide in the Product

  • Question: I am observing the presence of 2,6-difluorobenzamide in my reaction mixture. What is the cause and how can I prevent it?

  • Answer: The formation of 2,6-difluorobenzamide is due to the hydrolysis of the starting nitrile.

    • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. Moisture can lead to the hydrolysis of the nitrile to the corresponding amide.

    • Reaction Work-up: If an aqueous work-up is necessary, it should be performed at a low temperature and for a minimal amount of time to reduce the risk of hydrolysis.

Route 2: Reductive Amination of 2,6-Difluorobenzaldehyde

Issue 1: Low Yield of this compound

  • Question: My reductive amination reaction is giving a low yield of the desired primary amine. What are the likely causes?

  • Answer:

    • Incomplete Imine Formation: The initial formation of the imine from the aldehyde and ammonia (or an ammonia source) is a critical step. Ensure an adequate source of ammonia is present and consider optimizing the temperature and reaction time for this step.

    • Inefficient Reducing Agent: The choice and amount of the reducing agent are crucial. Sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation can be used. If using NaBH₄, ensure it is added portion-wise and at a controlled temperature to avoid side reactions.[5]

    • pH of the Reaction: The pH of the reaction medium can affect both imine formation and the stability of the reducing agent. A slightly acidic medium can catalyze imine formation, but a too low pH can protonate the amine, making it non-nucleophilic.[3]

Issue 2: Unreacted 2,6-Difluorobenzaldehyde in the Final Product

  • Question: How can I deal with the presence of unreacted starting aldehyde in my product mixture?

  • Answer:

    • Drive Imine Formation: Ensure the complete conversion of the aldehyde to the imine before the reduction step. This can be monitored by techniques like TLC or GC.

    • Optimize Stoichiometry: Ensure a sufficient excess of the ammonia source is used to drive the equilibrium towards imine formation.

    • Purification: Unreacted aldehyde can often be removed during the work-up by forming a bisulfite adduct or by careful column chromatography, though vacuum distillation is the preferred method for the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Hydrogenation of 2,6-Difluorobenzonitrile

ParameterCondition 1Condition 2Condition 3
Starting Material 2,6-Difluorobenzonitrile2,6-Difluorobenzonitrile2,6-Difluorobenzonitrile
Catalyst 5% Pd/CRaney Nickel (Ra-Ni)Raney Nickel (Ra-Ni)
Solvent Ethanol/Conc. HClHexane (B92381)Methanol
Temperature Room Temperature130°C100°C
Pressure 20 lbs H₂30-40 kg/cm ² H₂20 kg/cm ² H₂
Reaction Time 48 hours2.5 hours3 hours
Yield Not Specified94.6%91.2%
Purity Not Specified99.2%98.5%
Reference [6][1][1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,6-Difluorobenzonitrile using Raney Nickel

This protocol is adapted from a patented industrial process.[1]

Materials:

  • 2,6-Difluorobenzonitrile

  • Raney Nickel (washed with 99% ethanol)

  • Hexane

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 1 L autoclave, charge 150 g of 2,6-difluorobenzonitrile, 150 g of hexane, and 7.5 g of Raney Nickel (washed with 99% ethanol).

  • Seal the autoclave and purge with nitrogen gas to create an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to 30-40 kg/cm ².

  • Heat the reaction mixture to 130°C while stirring.

  • Maintain these conditions for 2.5 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Recover the hexane solvent by distillation using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure to obtain this compound (boiling point: 82°C at 25 mmHg).

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Synthesis of this compound cluster_hydrogenation Route 1: Catalytic Hydrogenation cluster_h_solutions Troubleshooting Steps cluster_reductive_amination Route 2: Reductive Amination cluster_ra_solutions Troubleshooting Steps start Choose Synthetic Route H_start 2,6-Difluorobenzonitrile + H₂/Catalyst start->H_start RA_start 2,6-Difluorobenzaldehyde + NH₃ Source + Reducing Agent start->RA_start H_issue Problem Encountered? H_start->H_issue H_low_yield Low Yield / No Reaction H_issue->H_low_yield Yes H_impurities Impurity Formation H_issue->H_impurities Yes H_amide Amide Formation H_issue->H_amide Yes H_success Purify Product (Vacuum Distillation) H_issue->H_success No H_sol_yield Check Catalyst Activity Increase H₂ Pressure Ensure Proper Stirring H_low_yield->H_sol_yield H_sol_impurities Add Ammonia Source Lower Reaction Temperature Screen Catalysts H_impurities->H_sol_impurities H_sol_amide Use Anhydrous Conditions Careful Work-up H_amide->H_sol_amide RA_issue Problem Encountered? RA_start->RA_issue RA_low_yield Low Yield RA_issue->RA_low_yield Yes RA_unreacted Unreacted Aldehyde RA_issue->RA_unreacted Yes RA_success Purify Product (Vacuum Distillation) RA_issue->RA_success No RA_sol_yield Optimize Imine Formation Check Reducing Agent Adjust pH RA_low_yield->RA_sol_yield RA_sol_unreacted Monitor Imine Formation Optimize Stoichiometry Purification Strategy RA_unreacted->RA_sol_unreacted

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway cluster_nitrile_route Catalytic Hydrogenation Route cluster_aldehyde_route Reductive Amination Route nitrile 2,6-Difluorobenzonitrile imine_intermediate Imine Intermediate (transient) nitrile->imine_intermediate + H₂ / Catalyst primary_amine This compound (Desired Product) imine_intermediate->primary_amine + H₂ secondary_amine Secondary Amine (Side Product) primary_amine->secondary_amine + Imine Intermediate aldehyde 2,6-Difluorobenzaldehyde imine Imine aldehyde->imine + NH₃ Source product_amine This compound (Desired Product) imine->product_amine + Reducing Agent

Caption: Simplified reaction pathways for this compound synthesis.

References

Technical Support Center: Purification of 2,6-Difluorobenzylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Difluorobenzylamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and its derivatives are:

  • Distillation under reduced pressure: This is a highly effective method for purifying the free base, which is a liquid at room temperature.

  • Column Chromatography: Silica (B1680970) gel chromatography is frequently used, but requires special considerations due to the basic nature of the amine.

  • Recrystallization: This method is suitable for solid derivatives of this compound or its salts (e.g., hydrochloride salt).

Q2: What are the common impurities I might encounter?

A2: Common impurities often originate from the synthetic route. If this compound is synthesized by the reduction of 2,6-difluorobenzonitrile, potential impurities include:

  • Unreacted 2,6-difluorobenzonitrile: The starting material may not have been fully consumed during the reaction.

  • Partially reduced intermediates: Depending on the reducing agent and reaction conditions, imines or other partially reduced species may be present.

  • Over-reduced byproducts: In some cases, the aromatic ring may be partially or fully reduced.

  • Residual catalysts and reagents: Depending on the specific synthetic method, residual metals (like palladium) or other reagents may be present.

Q3: My this compound appears to be degrading or changing color. Why is this happening?

A3: Aromatic amines can be sensitive to air and light, leading to oxidation and the formation of colored impurities. For long-term storage, it is recommended to keep the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8 °C).

Troubleshooting Guides

Column Chromatography

Problem: My compound is streaking or tailing badly on the silica gel column.

  • Cause: This is a common issue with basic compounds like amines on standard, slightly acidic silica gel. The basic amine group interacts strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor separation and broad peaks.

  • Solution: Deactivate the silica gel by adding a basic modifier to your eluent. A common and effective choice is to add 0.5-2% triethylamine (B128534) (TEA) to the mobile phase. This neutralizes the acidic sites on the silica, allowing for much sharper peaks and better separation. Alternatively, basic alumina (B75360) can be used as the stationary phase.

Problem: I'm using triethylamine in my eluent, but now I can't get rid of it from my purified fractions.

  • Cause: Triethylamine has a relatively high boiling point (89 °C) and can be difficult to remove completely by simple rotary evaporation.

  • Solution:

    • Azeotropic Removal: Add a solvent like toluene (B28343) or chloroform (B151607) to your sample and evaporate the mixture on a rotary evaporator. Repeat this process a few times. The triethylamine will form an azeotrope with the solvent and be more effectively removed.

    • High Vacuum: Placing the sample under a high vacuum for an extended period can help to remove residual triethylamine.

    • Aqueous Wash: If your compound is not water-soluble, you can dissolve the purified fraction in an organic solvent (like dichloromethane (B109758) or ethyl acetate), wash it with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the triethylamine into the aqueous layer. Then, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent. Caution: This method will convert your amine product into its salt if it is also protonated by the acid.

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Cause: This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. It can also occur if the concentration of the solute is too high.

  • Solution:

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

    • Solvent System Adjustment: If using a two-solvent system, you may have added too much of the "poor" solvent. Try adding a small amount of the "good" solvent to redissolve the oil, and then allow it to cool slowly again.

Problem: The purity of my compound does not improve after recrystallization.

  • Cause: The chosen solvent system may have similar solubility profiles for both your desired compound and the impurities.

  • Solution:

    • Try a Different Solvent or Solvent System: Experiment with different solvents to find one that dissolves your compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.

    • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography or distillation may be necessary.

Data Presentation

The following table summarizes purification data for this compound from a patented synthesis.

Purification MethodStarting MaterialProductYieldPurityBoiling Point (under reduced pressure)Reference
Distillation under reduced pressureCrude reaction mixture from the reduction of 2,6-difluorobenzonitrileThis compound94.6%99.2%82 °C / 25 mmHg--INVALID-LINK--[1]

Experimental Protocols

Protocol 1: Purification of this compound by Distillation under Reduced Pressure

This protocol is based on a procedure described in a US Patent.[1]

  • Setup: Assemble a standard apparatus for distillation under reduced pressure. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 25 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature (approximately 82 °C at 25 mmHg).

  • Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: General Procedure for Purification of a this compound Derivative by Flash Column Chromatography

This is a general protocol adapted from the purification of N-substituted this compound derivatives and common practices for purifying amines.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Add 1% triethylamine to the solvent system to prevent tailing. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • To remove residual triethylamine, co-evaporate with toluene or place the sample under high vacuum.

  • Purity Confirmation: Assess the purity of the final product using HPLC, NMR, or GC-MS.

Visualizations

purification_workflow crude Crude this compound (from synthesis) analysis Purity Analysis (TLC, GC, NMR) crude->analysis decision Purity Acceptable? analysis->decision pure_product Pure Product decision->pure_product Yes purification Purification Method decision->purification No distillation Vacuum Distillation purification->distillation chromatography Column Chromatography purification->chromatography recrystallization Recrystallization (for solid derivatives/salts) purification->recrystallization distillation->analysis chromatography->analysis recrystallization->analysis troubleshooting_chromatography start Problem: Peak Tailing/Streaking on Silica Gel cause Cause: Basic amine interacts with acidic silica surface start->cause solution Solution: Deactivate Silica cause->solution add_tea Add 0.5-2% Triethylamine to Mobile Phase solution->add_tea use_alumina Use Basic Alumina as Stationary Phase solution->use_alumina result Result: Improved Peak Shape and Separation add_tea->result use_alumina->result

References

Identification and removal of impurities in 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Difluorobenzylamine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route and storage conditions. Common impurities may include:

  • Unreacted Starting Materials: If synthesized via the reduction of 2,6-difluorobenzonitrile, residual amounts of this starting material may be present.[1]

  • Intermediates and By-products: The corresponding imine or 2,6-difluorobenzaldehyde (B1295200) can be present as by-products from the reduction process.

  • Over-alkylation Products: Small quantities of bis(2,6-difluorobenzyl)amine may form.

  • Oxidation Products: Over time, particularly with exposure to air and light, amines can oxidize.[2] 2,6-difluorobenzoic acid is a potential degradation product.

  • Residual Solvents: Solvents used in the synthesis or purification process may be present in trace amounts.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound, which is a colorless to light yellow liquid, can be assessed using several analytical techniques.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a powerful tool for purity assessment. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is highly recommended.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its purity and prevent degradation, this compound should be stored in a cool, dry place, typically at 2-8 °C.[3] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture. Amines can be sensitive to light, so storage in an amber or opaque container is also advisable.[2]

Troubleshooting Guides

Issue 1: My this compound sample is discolored (yellow to brown). What is the likely cause and can it be purified?

  • Probable Cause: Discoloration is often a sign of oxidation or the presence of high molecular weight impurities.[4] Amines, in general, are susceptible to air oxidation over time.[2]

  • Troubleshooting Steps:

    • Assess Purity: First, analyze the sample by GC-MS or HPLC to identify the nature and percentage of the impurities.

    • Purification: If the discoloration is due to minor oxidation products or other impurities, purification by fractional vacuum distillation is often effective for the free base, which is a liquid.[5][6] If the product is in its solid salt form (e.g., hydrochloride), recrystallization can be employed.[7] The use of activated charcoal during recrystallization can help remove colored impurities.[4][8]

Issue 2: I see an unexpected peak in my GC-MS or HPLC chromatogram. How can I identify it?

  • Probable Cause: An unexpected peak could be a residual starting material, a by-product from the synthesis, a degradation product, or a contaminant from the solvent or equipment.

  • Troubleshooting Steps:

    • Mass Spectrometry (MS) Analysis: If using GC-MS, analyze the mass spectrum of the unknown peak. Compare the fragmentation pattern with a library of known compounds (e.g., NIST) and with the mass spectra of potential impurities (see Table 1).

    • Spiking Experiment: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard and re-run the analysis. If the peak of interest increases in intensity, it confirms the identity of the impurity.

    • Review Synthesis Route: Consider the synthetic pathway used to produce the this compound.[1] This will help you predict the most likely by-products and intermediates.

Issue 3: My purification by fractional distillation is not improving the purity significantly.

  • Probable Cause: This could be due to impurities with boiling points very close to that of this compound (177 °C) or the formation of azeotropes.[3][9]

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[6]

    • Optimize Distillation Rate: A slower distillation rate generally provides better separation.[6]

    • Alternative Purification Method: If distillation is ineffective, consider converting the amine to its hydrochloride salt and purifying it by recrystallization.[1] This changes the physical properties of the compound and can effectively separate it from non-basic impurities. Alternatively, preparative chromatography could be explored.

Data Presentation

Table 1: Potential Impurities in this compound and their Properties

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Likely Analytical Method
2,6-DifluorobenzonitrileC₇H₃F₂N139.11~198-200GC-MS, HPLC
2,6-DifluorobenzaldehydeC₇H₄F₂O142.10~175-177GC-MS, HPLC
Bis(2,6-difluorobenzyl)amineC₁₄H₁₁F₄N269.24> 250HPLC, GC-MS
2,6-Difluorobenzoic acidC₇H₄F₂O₂158.10~155-158 (m.p.)HPLC, GC-MS (after derivatization)

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound. Optimization may be required.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Parameters:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra with a reference library and the data in Table 1. Quantify by calculating the relative peak area percentages.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying liquid this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap.

  • Procedure:

    • Place the impure this compound (e.g., 10-50 g) and a magnetic stir bar into the round-bottom distillation flask.

    • Slowly apply vacuum. The boiling point of this compound is 177 °C at atmospheric pressure; under vacuum, it will be significantly lower.[3]

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect and discard any initial low-boiling fractions.

    • Carefully collect the main fraction at a constant temperature and pressure. The temperature should be monitored at the distillation head.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

    • Release the vacuum carefully and allow the apparatus to cool to room temperature before dismantling.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This protocol is useful if distillation is ineffective or if the starting material is the hydrochloride salt.

  • Salt Formation (if starting from free base):

    • Dissolve the impure this compound in a minimal amount of a suitable solvent like isopropanol (B130326) or ethanol.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate.

  • Recrystallization:

    • Choose a suitable solvent system. For amine salts, mixtures of an alcohol (e.g., ethanol, isopropanol) and a less polar solvent (e.g., diethyl ether, ethyl acetate) or water are often effective.[2][7]

    • Add the crude this compound hydrochloride to an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethanol) in small portions while heating the mixture until the solid just dissolves.[4]

    • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[4]

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[7]

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

G cluster_0 Impurity Identification and Removal Workflow A Impure this compound B Analytical Assessment (GC-MS, HPLC, NMR) A->B C Identify and Quantify Impurities B->C D Select Purification Method C->D E Fractional Vacuum Distillation (for free base) D->E Liquid & Volatile Impurities F Recrystallization (for salt form) D->F Solid or Non-Volatile Impurities G Purity Check (GC-MS, HPLC) E->G F->G I Meets Purity Specs? G->I H Pure this compound I->D No, Re-purify I->H Yes

Caption: Workflow for the systematic identification and removal of impurities.

G cluster_1 Troubleshooting Purification Start Purification Unsuccessful Method Which method was used? Start->Method Dist Distillation Method->Dist Distillation Recryst Recrystallization Method->Recryst Recrystallization Dist_Prob Close boiling points or azeotrope? Dist->Dist_Prob Recryst_Prob Poor crystal formation or oiling out? Recryst->Recryst_Prob Col_Eff Increase column efficiency / slow rate Dist_Prob->Col_Eff Yes Alt_Method1 Consider recrystallization of salt Dist_Prob->Alt_Method1 Yes Sol_Change Change solvent system Recryst_Prob->Sol_Change Yes Alt_Method2 Consider distillation of free base Sol_Change->Alt_Method2

Caption: Decision tree for troubleshooting common purification issues.

References

Managing side reactions during the functionalization of 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-difluorobenzylamine. The information is designed to help manage and mitigate common side reactions during acylation, alkylation, and reductive amination reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in N-Acylation Reactions

Question: I am observing a low yield of my desired N-acylated product when reacting this compound with an acyl chloride or anhydride. What are the possible reasons and how can I improve the yield?

Answer:

Low yields in N-acylation of this compound can be attributed to several factors, primarily the reduced nucleophilicity of the amine due to the electron-withdrawing fluorine atoms and potential side reactions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reduced Nucleophilicity of the Amine The two ortho-fluorine atoms decrease the electron density on the nitrogen atom, making it a weaker nucleophile. To overcome this, consider using more forcing reaction conditions, such as a higher reaction temperature or a longer reaction time. The use of a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®) can also enhance the amine's reactivity.
Diacylation Although less common for sterically hindered amines, the formation of a diacylated product is a possibility. To minimize this, use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.
Hydrolysis of Acylating Agent Acyl chlorides and anhydrides are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider adding a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Issue 2: Formation of Multiple Products in N-Alkylation Reactions

Question: My N-alkylation of this compound with an alkyl halide is resulting in a mixture of mono- and di-alkylated products, making purification difficult. How can I improve the selectivity for the mono-alkylated product?

Answer:

The formation of multiple products, particularly the di-alkylated byproduct, is a common challenge in the N-alkylation of primary amines.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Over-alkylation (Di-alkylation) The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation. To favor mono-alkylation, use a large excess of this compound relative to the alkylating agent. Alternatively, slowly add the alkylating agent to the reaction mixture to maintain its low concentration.
Use of a Protecting Group A more robust strategy is to first protect the amine with a suitable protecting group (e.g., Boc). The protected amine can then be mono-alkylated, followed by deprotection to yield the desired mono-alkylated product. This multi-step approach often provides cleaner results and higher yields of the desired product.
Reaction Conditions Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation product.
Issue 3: Side Reactions and Low Yield in Reductive Amination

Question: I am attempting a reductive amination with this compound and an aldehyde/ketone, but I am observing low yields and the formation of unexpected byproducts. What could be going wrong?

Answer:

Reductive amination is a powerful tool, but side reactions can occur if the reaction conditions are not optimized.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reduction of the Carbonyl Compound The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol. To avoid this, use a milder reducing agent that is selective for the imine intermediate, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
Formation of Aminal/Enamine Byproducts The intermediate imine can sometimes react further to form aminals or enamines. Ensure the pH of the reaction is weakly acidic (around 5-6) to facilitate imine formation and subsequent reduction.
Over-alkylation Similar to direct alkylation, the product of the initial reductive amination can sometimes undergo a second reductive amination if the starting carbonyl compound is an aldehyde. Using a stoichiometric amount of the aldehyde can help to minimize this.
Diazotization and Hydrolysis In the presence of nitrous acid (formed from nitrites and acid), primary benzylamines can undergo diazotization, leading to the formation of benzyl (B1604629) alcohols and esters as side products. Avoid using reagents that can generate nitrous acid in your reductive amination protocol.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amine group of this compound before functionalization?

A1: While not always strictly necessary, protecting the amine group, for example with a tert-butoxycarbonyl (Boc) group, is a highly recommended strategy to avoid common side reactions such as over-alkylation and diacylation.[1] This approach allows for more controlled and selective functionalization.

Q2: What is a common side reaction to be aware of when working with this compound under acidic conditions?

A2: A notable side reaction can occur if this compound is exposed to a combination of an acid (like acetic acid) and a nitrite (B80452) source (like sodium nitrite). This can lead to the formation of 2,6-difluorobenzyl acetate (B1210297) and 2,6-difluorobenzyl alcohol through a diazotization reaction.

Q3: How do the fluorine atoms on the benzene (B151609) ring affect the reactivity of the amine group?

A3: The two electron-withdrawing fluorine atoms at the ortho positions reduce the electron density of the benzene ring and, through inductive effects, decrease the nucleophilicity of the benzylic amine. This can make reactions such as acylation and alkylation slower compared to non-fluorinated benzylamine, potentially requiring more forcing reaction conditions.

Q4: What are the best practices for purifying functionalized this compound derivatives?

A4: Purification of N-substituted this compound derivatives can often be achieved by standard techniques such as column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective method for obtaining highly pure solid products. Due to the fluorine atoms, these compounds can sometimes be more volatile or have different solubility profiles than their non-fluorinated analogs, which may require adjustments to standard purification protocols.

Data Presentation

The following tables provide representative quantitative data for common functionalization reactions. Note that yields can be highly substrate and condition dependent.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamine (B128534)Dichloromethane (B109758)0 to RT2 - 485 - 95
Benzoyl ChloridePyridineDichloromethane0 to RT4 - 880 - 90
Acetic AnhydrideDMAP (cat.)DichloromethaneRT1 - 390 - 98

Table 2: Representative Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃Acetonitrile (B52724)RT12 - 2470 - 85 (mono-alkylated)
Benzyl BromideK₂CO₃DMF606 - 1265 - 80 (mono-alkylated)
Ethyl BromoacetateNaHCO₃AcetonitrileReflux4 - 875 - 90

Table 3: Representative Conditions for Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (B1671644)RT4 - 1280 - 95
AcetoneNaBH₃CNMethanolRT12 - 2470 - 85
CyclohexanoneNaBH(OAc)₃DichloromethaneRT6 - 1875 - 90

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as triethylamine (1.2 eq), to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide
  • To a solution of this compound (2.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.0 eq) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Protocol 3: General Procedure for Reductive Amination
  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane or methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting materials are consumed, as indicated by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_red_amination Reductive Amination start_acyl This compound + Acylating Agent react_acyl Reaction with Base start_acyl->react_acyl workup_acyl Aqueous Workup react_acyl->workup_acyl purify_acyl Purification workup_acyl->purify_acyl product_acyl N-Acylated Product purify_acyl->product_acyl start_alkyl This compound + Alkylating Agent react_alkyl Reaction with Base start_alkyl->react_alkyl workup_alkyl Aqueous Workup react_alkyl->workup_alkyl purify_alkyl Purification workup_alkyl->purify_alkyl product_alkyl N-Alkylated Product purify_alkyl->product_alkyl start_red This compound + Carbonyl imine_form Imine Formation start_red->imine_form reduction Reduction imine_form->reduction workup_red Aqueous Workup reduction->workup_red purify_red Purification workup_red->purify_red product_red N-Alkylated Product purify_red->product_red

Caption: General experimental workflows for the functionalization of this compound.

troubleshooting_logic cluster_check Initial Checks cluster_reaction_type Reaction Specific Troubleshooting cluster_solutions Potential Solutions start Low Yield or Side Products Observed purity Check Purity of Starting Materials start->purity anhydrous Ensure Anhydrous Conditions start->anhydrous stoichiometry Verify Stoichiometry of Reagents start->stoichiometry acylation Acylation Issue? purity->acylation alkylation Alkylation Issue? purity->alkylation red_amination Reductive Amination Issue? purity->red_amination anhydrous->acylation anhydrous->alkylation anhydrous->red_amination stoichiometry->acylation stoichiometry->alkylation stoichiometry->red_amination acyl_sol Increase Temperature/Time Use Stronger Base Add DMAP acylation->acyl_sol Yes alkyl_sol Use Excess Amine Slow Addition of Alkyl Halide Use Protecting Group alkylation->alkyl_sol Yes red_amin_sol Use Selective Reducing Agent Optimize pH Control Stoichiometry red_amination->red_amin_sol Yes

Caption: A logical workflow for troubleshooting common issues.

signaling_pathway cluster_unprotected Unprotected Amine Pathway cluster_protected Protected Amine Pathway start_unprot This compound reaction_unprot Alkylation (e.g., R-X) start_unprot->reaction_unprot product_mono Mono-alkylated Product reaction_unprot->product_mono side_reaction Di-alkylated Product reaction_unprot->side_reaction product_mono->side_reaction Further Alkylation start_prot This compound protection Protection (e.g., Boc₂O) start_prot->protection protected_amine N-Boc-Protected Amine protection->protected_amine alkylation_prot Alkylation (R-X) protected_amine->alkylation_prot protected_product N-Boc, N-Alkyl Product alkylation_prot->protected_product deprotection Deprotection (e.g., TFA) protected_product->deprotection final_product Mono-alkylated Product deprotection->final_product

Caption: Comparison of unprotected vs. protected amine alkylation pathways.

References

Stability and degradation pathways of 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 2,6-Difluorobenzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Unexpected experimental outcomes when using this compound can often be attributed to its degradation. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low assay value or unexpected impurities in starting material. Improper storage leading to gradual degradation.Store this compound at 2-8°C in a tightly sealed container, away from light and sources of ignition.
Contamination with atmospheric moisture or CO₂.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of a yellow to brown coloration in the sample. Oxidation of the benzylamine.Purge solvents with an inert gas before use. Consider adding an antioxidant if compatible with the reaction.
Inconsistent reaction yields or formation of side products. Degradation of this compound under reaction conditions.Perform a forced degradation study under your specific reaction conditions (e.g., pH, temperature, reagents) to identify potential degradation products.
Reaction with acidic reagents or byproducts.Use non-acidic catalysts or include an acid scavenger in the reaction mixture if applicable. This compound is incompatible with strong acids.[1]
Appearance of a benzaldehyde-like odor. Oxidative deamination of this compound.Ensure all reactions are carried out under an inert atmosphere and that all reagents and solvents are free of oxidizing agents.
Precipitate formation upon storage in solution. Formation of insoluble degradation products or salts.Prepare solutions fresh before use. If storage in solution is necessary, conduct a stability study to determine the optimal solvent and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[2][3] The recommended storage temperature is between 2-8°C.[4] It should be kept away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents and strong acids.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation studies on this compound are not extensively published, based on the known reactivity of benzylamines and fluorinated aromatic compounds, several degradation pathways can be proposed. These include oxidation, hydrolysis, and photolysis.

  • Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of an imine, followed by hydrolysis to 2,6-difluorobenzaldehyde (B1295200) and ammonia. Further oxidation could potentially lead to the formation of 2,6-difluorobenzonitrile (B137791) or 2,6-difluorobenzoic acid.

  • Hydrolytic Degradation: While generally stable to hydrolysis at neutral pH, under acidic or basic conditions, or in the presence of certain reagents, degradation may be accelerated.

  • Photodegradation: Exposure to UV light may promote the formation of radical species, leading to a variety of degradation products. The carbon-fluorine bond is strong, but photodegradation of other fluorinated aromatics has been shown to lead to defluorination under certain conditions.[5][6]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for monitoring the disappearance of the parent compound and the appearance of degradation products. For identification of the degradants, Mass Spectrometry (MS), particularly tandem MS (MS/MS), is highly effective.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the amine and its degradation products.[7][8]

Q4: Are there any known incompatible materials with this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with metals may also lead to the evolution of flammable hydrogen gas.[2]

Q5: What are the thermal decomposition products of this compound?

A5: During a fire or at elevated temperatures, this compound may decompose to produce irritating and highly toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and gaseous hydrogen fluoride (B91410) (HF).[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability under various stress conditions, in accordance with ICH guidelines.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Calculate the percentage of degradation of this compound.

  • Identify and characterize the major degradation products using LC-MS/MS.

Visualizations

Proposed Degradation Pathways

G Proposed Degradation Pathways of this compound parent This compound imine 2,6-Difluorobenzylimine parent->imine Oxidation nitrile 2,6-Difluorobenzonitrile parent->nitrile Oxidative Dehydrogenation aldehyde 2,6-Difluorobenzaldehyde imine->aldehyde Hydrolysis ammonia Ammonia imine->ammonia acid 2,6-Difluorobenzoic Acid aldehyde->acid Further Oxidation

Caption: Proposed oxidative degradation pathways of this compound.

Experimental Workflow for Stability Testing

G Workflow for Stability Assessment start Obtain this compound Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Collect Samples at Time Intervals stress->sample analyze Analyze by HPLC-UV/MS sample->analyze data Quantify Degradation & Identify Products analyze->data report Report Stability Profile data->report

Caption: A typical experimental workflow for assessing the stability of this compound.

References

Safe handling and storage procedures for 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and storage of 2,6-Difluorobenzylamine, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also a combustible liquid.[1][2] Inhalation may cause chemical burns to the respiratory tract, and ingestion can lead to severe and permanent damage to the digestive tract.[1]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: To ensure safety, it is mandatory to use the following PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Hand Protection: Wear appropriate protective gloves.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] All handling should ideally be conducted within a chemical fume hood.[1][2]

Q3: What are the proper storage conditions for this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2][3] It should be stored in a corrosives area and kept away from heat, sparks, and open flames.[1][2] The recommended storage temperature is between 2-8°C.[5]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[2][3] Contact with metals may also evolve flammable hydrogen gas.[1]

Q5: What should I do in case of accidental contact with the skin or eyes?

A5:

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

Q6: How should I handle a spill of this compound?

A6: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[2] Absorb the spill with inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable container for disposal.[2] Do not let the product enter drains.[3]

Troubleshooting Guide

Scenario: I've noticed a discoloration of the this compound I have in storage.

  • Question: Why has my colorless this compound turned yellow, and is it still usable?

  • Answer: Discoloration can indicate potential degradation or contamination of the product. This might be due to improper storage conditions, such as exposure to light, air (oxidation), or incompatible materials. While a slight change in color may not always signify a loss of purity for every application, it is crucial to re-analyze the material to confirm its identity and purity before use in sensitive experiments. We recommend running a simple analytical test like NMR or GC-MS to verify its integrity. If the purity is compromised, it is best to dispose of the chemical according to your institution's guidelines.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₇H₇F₂N[5]
Molecular Weight143.14 g/mol [5]
AppearanceColorless to almost colorless clear liquid[5]
Density1.197 g/mL at 25 °C[6]
Boiling Point177 °C[5]
Flash Point66 °C (150.8 °F) - closed cup[7]
Storage Temperature2 - 8 °C[5]
Refractive Indexn20/D 1.493[6]

Experimental Protocols

Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration is 1 mg/mL.

  • Instrument Setup:

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any impurity peaks. Compare the mass spectrum of the main peak with a reference spectrum to confirm the identity. Calculate the purity by integrating the peak areas.

Visual Workflows

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a Chemical Fume Hood b->c d Dispense Required Amount c->d e Store in a Cool, Dry, Well-Ventilated Area (2-8°C) d->e f Dispose of Waste According to Regulations d->f

Caption: A logical workflow for the safe handling of this compound.

SpillTroubleshooting Troubleshooting Guide: Chemical Spill cluster_assessment Initial Response cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup start Spill of this compound Occurs a Evacuate Immediate Area start->a b Alert Supervisor and Safety Officer a->b c Ensure Proper PPE is Worn b->c d Remove Ignition Sources c->d e Contain Spill with Inert Absorbent Material d->e f Collect and Place in a Sealed Container for Disposal e->f g Decontaminate the Area f->g h Document the Incident g->h

Caption: A decision tree for troubleshooting a chemical spill.

References

Technical Support Center: Quenching Procedures for Reactions Involving 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-difluorobenzylamine. The following information is intended to help navigate the quenching and work-up stages of chemical reactions involving this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quenching of reactions involving this compound.

Issue Potential Cause Recommended Solution
Vigorous/Uncontrolled Exothermic Reaction During Quench Reaction with a highly reactive quenching agent (e.g., water) and a large excess of unreacted pyrophoric reagent (e.g., organolithiums, LAH).1. Cool the reaction mixture to 0 °C or lower in an ice or dry ice/acetone bath before and during the quench.[1][2]2. Begin by adding a less reactive quenching agent, such as isopropanol (B130326) or ethyl acetate (B1210297), dropwise to consume the bulk of the excess reagent.[3][4]3. Follow with a slower, dropwise addition of a more reactive quencher like water or a saturated aqueous solution.[5][6]
Formation of Emulsion During Aqueous Work-up The basic nature of this compound can lead to the formation of emulsions, especially after quenching with aqueous solutions.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.[7]2. If the emulsion persists, filter the entire mixture through a pad of Celite.
Low Yield of this compound Product The amine product may be protonated and partitioned into the aqueous layer during an acidic quench.1. Use a neutral or slightly basic quenching solution, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), to avoid protonating the amine.[8]2. If an acidic quench is necessary, the aqueous layer should be basified with a base like sodium hydroxide (B78521) (NaOH) and then re-extracted with an organic solvent to recover the amine product.
Precipitation of Solids During Quench Formation of insoluble metal salts (e.g., aluminum or lithium salts) from the quenching of organometallic or hydride reagents.1. For LAH quenches, the Fieser method (sequential addition of water, then 15% NaOH solution, then more water) is designed to produce a granular, easily filterable aluminum salt precipitate.[6][9]2. Addition of Rochelle's salt (sodium potassium tartrate) solution can help to chelate metal ions and keep them in the aqueous solution.[5][9]
Product Contamination with Quenching Byproducts The quenching agent or its byproducts may be soluble in the organic layer.1. Choose a quenching agent that results in easily separable byproducts. For example, quenching with saturated aqueous solutions often leads to inorganic salts that are insoluble in most organic solvents. 2. Perform multiple washes of the organic layer with water and/or brine to remove water-soluble impurities.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the general principle of quenching a chemical reaction?

A1: Quenching is the process of deactivating any unreacted, highly reactive reagents in a reaction mixture to safely stop the reaction and begin the work-up and purification process.[11][12] This is often achieved by adding a substance that will react with the excess reagent, typically in a controlled manner to manage any heat evolution.[1]

Q2: What are some common quenching agents for reactions involving organometallic reagents (e.g., Grignard, organolithiums) that might be used with this compound?

A2: For reactions involving organometallic reagents, a stepwise approach is often safest.[2][13] This can involve the slow, dropwise addition of a less reactive agent like ethyl acetate or isopropanol at a low temperature (e.g., 0 °C), followed by a more reactive agent like saturated aqueous ammonium chloride or water.[2][3]

Q3: How should I quench a reaction involving a metal hydride like Lithium Aluminum Hydride (LAH) where this compound is the product?

A3: A common and effective method for quenching LAH reactions is the Fieser workup.[9] For every 'x' grams of LAH used, slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally 3'x' mL of water, all while maintaining a low temperature.[14] This procedure is designed to generate granular aluminum salts that are easy to filter off.[6]

Q4: Can the basicity of this compound affect the quenching process?

A4: Yes. As a primary amine, this compound is basic. If you quench with an acidic solution, the amine will be protonated to form a salt, which is typically more soluble in water than in organic solvents.[8] This can lead to loss of product into the aqueous layer during extraction. To avoid this, consider using a neutral or slightly basic quenching agent like saturated aqueous NH₄Cl or NaHCO₃.

Q5: Are there any specific safety precautions I should take when quenching these types of reactions?

A5: Absolutely. Quenching reactions, especially on a large scale, can be highly exothermic and release flammable gases like hydrogen (with LAH).[4][15] Always perform the quench in a fume hood, wear appropriate personal protective equipment (PPE), and have an appropriate fire extinguisher nearby.[16] The quenching agent should be added slowly and dropwise, with efficient stirring and cooling of the reaction vessel.[1][13]

Experimental Protocols

Protocol 1: General Quenching Procedure for Organometallic Reactions
  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Initial Quench (Less Reactive Agent): Slowly add a less reactive quenching agent, such as isopropanol or ethyl acetate, dropwise via an addition funnel. Monitor for any gas evolution or temperature increase.

  • Secondary Quench (Aqueous): Once the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.

  • Warm to Room Temperature: Allow the mixture to slowly warm to room temperature with continued stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

Protocol 2: Fieser Workup for Lithium Aluminum Hydride (LAH) Reductions
  • Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.[14]

  • Sequential Addition: For every 1 gram of LAH used in the reaction, add the following reagents sequentially and dropwise with vigorous stirring:

    • 1 mL of water[14]

    • 1 mL of 15% aqueous sodium hydroxide (NaOH) solution[14]

    • 3 mL of water[14]

  • Stirring: Stir the resulting mixture vigorously for at least 30 minutes. A white, granular precipitate should form.

  • Filtration: Filter the mixture through a pad of Celite or filter paper.

  • Washing: Wash the filtered solid thoroughly with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude product.

Visualizations

Quenching_Decision_Tree Decision Tree for Quenching Reactions with this compound start Reaction Complete reagent_type What type of reactive reagent was used? start->reagent_type organometallic Organometallic (e.g., BuLi, Grignard) reagent_type->organometallic Organometallic hydride Hydride (e.g., LAH) reagent_type->hydride Hydride other Other (e.g., EDC/NHS) reagent_type->other Other quench_organometallic Cool to 0°C. Slowly add Isopropanol or Ethyl Acetate. Follow with sat. aq. NH4Cl. organometallic->quench_organometallic quench_hydride Cool to 0°C. Perform Fieser workup (H2O, 15% NaOH, H2O). hydride->quench_hydride quench_other Follow specific protocol for reagent. For EDC/NHS, add Tris or Glycine. other->quench_other workup Aqueous Work-up quench_organometallic->workup quench_hydride->workup quench_other->workup

Caption: Decision tree for selecting a quenching procedure.

Experimental_Workflow General Experimental Workflow A 1. Complete Reaction B 2. Cool Reaction Mixture (0°C) A->B C 3. Slow, Dropwise Addition of Quenching Agent B->C D 4. Aqueous Work-up (Separatory Funnel) C->D E 5. Dry Organic Layer (e.g., Na2SO4) D->E F 6. Filter and Concentrate E->F G Crude Product F->G

Caption: A generalized experimental workflow for quenching and work-up.

References

Technical Support Center: Overcoming Steric Hindrance in 2,6-Difluorobenzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the steric hindrance of 2,6-Difluorobenzylamine in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amine?

A1: The steric hindrance of this compound arises from the presence of two fluorine atoms in the ortho positions (2 and 6) of the benzene (B151609) ring, flanking the aminomethyl group (-CH₂NH₂). These fluorine atoms, although relatively small, create a crowded environment around the nitrogen atom, impeding the approach of reactants and catalysts. This steric bulk can significantly reduce the nucleophilicity of the amine and hinder bond formation.

Q2: What are the general consequences of this steric hindrance on the reactivity of this compound?

A2: The primary consequences of the steric hindrance in this compound include:

  • Reduced Reaction Rates: Reactions such as N-alkylation, acylation, and coupling reactions are often sluggish and may require more forcing conditions (higher temperatures, longer reaction times) to proceed to completion.

  • Lower Yields: The steric barrier can lead to incomplete reactions and the formation of side products, resulting in lower overall yields of the desired product.

  • Requirement for Specialized Reagents and Catalysts: Overcoming the steric hindrance often necessitates the use of more reactive electrophiles, specialized catalysts with bulky ligands, or activating agents to facilitate the reaction.

  • Challenges in Purification: The presence of unreacted starting materials and side products can complicate the purification of the desired product.

Q3: What general strategies can be employed to overcome the steric hindrance in reactions involving this compound?

A3: Several strategies can be effective:

  • Optimization of Reaction Conditions: Increasing the reaction temperature, sometimes with the use of microwave irradiation, can provide the necessary energy to overcome the activation barrier.[1]

  • Use of Highly Reactive Reagents: Employing more electrophilic partners, such as converting a carboxylic acid to an acyl chloride for acylation, can enhance reactivity.

  • Selection of Appropriate Catalysts: For cross-coupling reactions like the Buchwald-Hartwig amination, the choice of a suitable palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands is crucial to facilitate the reaction.[2]

  • Choice of Solvent: Using high-boiling point, polar aprotic solvents like DMF or NMP can improve the solubility of reactants and facilitate reactions at higher temperatures.

  • Use of a Non-nucleophilic Hindered Base: In reactions requiring a base, employing a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) can prevent the base from competing with the amine nucleophile.

Troubleshooting Guides

N-Acylation Reactions

Issue: Low or no yield of the desired amide when reacting this compound with a carboxylic acid.

Possible Cause Troubleshooting Solution
Low electrophilicity of the carboxylic acid. Convert the carboxylic acid to a more reactive species like an acyl chloride or acyl anhydride . This significantly increases the electrophilicity of the carbonyl carbon.
Steric hindrance preventing nucleophilic attack. 1. Use a powerful coupling reagent such as HATU or COMU. 2. Increase the reaction temperature. Microwave heating can be particularly effective.[1] 3. If the issue persists, consider converting the carboxylic acid to a less sterically demanding and highly reactive acyl fluoride .
Inappropriate solvent or base. Use a high-boiling point, polar aprotic solvent like DMF or NMP. Employ a non-nucleophilic, hindered base like DIPEA to avoid side reactions.
Side reactions. Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of activated species. Use purified reagents to avoid competing reactions.
Buchwald-Hartwig Amination

Issue: Failed or low-yield Buchwald-Hartwig amination with this compound and an aryl halide.

Possible Cause Troubleshooting Solution
Inappropriate ligand for the palladium catalyst. The choice of phosphine ligand is critical. For sterically hindered amines, bulky, electron-rich biaryl phosphine ligands like XPhos , RuPhos , or BrettPhos are often necessary to promote the reductive elimination step.[2][3]
Deactivated or sterically hindered aryl halide. For less reactive aryl chlorides or sterically demanding aryl halides, a more active catalyst system is required. Increase the catalyst loading or switch to a more advanced generation Buchwald-Hartwig precatalyst.
Incorrect base selection. Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For base-sensitive substrates, milder carbonate or phosphate (B84403) bases may be screened.
Catalyst deactivation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst. Use anhydrous solvents.
Side reaction: Hydrodehalogenation. This can occur if the reductive elimination is slow. Optimize the ligand and base combination. Sometimes, lowering the reaction temperature slightly can disfavor this side reaction, although it may also slow down the desired reaction.

Data Presentation

Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Hindered Amines

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃NaOtBuToluene100Low to Moderate[3]
Pd₂(dba)₃BINAPCs₂CO₃Toluene100Moderate to Good[4]
Pd(OAc)₂XPhosNaOtBuToluene110Good to Excellent[3]
Pd(OAc)₂RuPhosK₃PO₄Dioxane100Good to Excellent[5]

Note: Yields are generalized from reactions with sterically hindered amines and may vary for this compound.

Table 2: Comparison of Acylation Methods for Hindered Amines

Acylating AgentCoupling Reagent/ActivatorBaseSolventTemperature (°C)Typical Yield
Carboxylic AcidHATUDIPEADMF25-50Moderate to Good
Acyl ChlorideNonePyridine (B92270) or Et₃NDCM0-25Good to Excellent
Carboxylic AcidTFFH (to form Acyl Fluoride)PyridineAcetonitrile80Excellent

Note: Yields are representative for sterically challenging acylations and provide a qualitative comparison.

Experimental Protocols

Protocol 1: N-Acylation of this compound using an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq) or Triethylamine (B128534) (Et₃N) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) to the cooled solution.

  • Slowly add the acyl chloride (1.1 eq), either neat or dissolved in a small amount of anhydrous DCM, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Microwave-Assisted N-Alkylation of this compound

This protocol is a general guideline for the microwave-assisted N-alkylation of this compound with an alkyl halide.[1]

Materials:

  • This compound

  • Alkyl halide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial, add this compound (1.0 eq), the alkyl halide (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a minimal amount of DMF to ensure proper mixing.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 100-150 °C for 10-60 minutes. The reaction time and temperature should be optimized for the specific substrates.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

experimental_workflow_acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Pyridine or Et3N cool->add_base add_acyl_chloride Add Acyl Chloride add_base->add_acyl_chloride stir Stir at room temperature (2-12 h) add_acyl_chloride->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with 1 M HCl monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify dry->purify end end purify->end Final Product

Caption: Experimental workflow for the N-acylation of this compound.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalysts start Low Yield in This compound Reaction temp Increase Temperature (Conventional or Microwave) start->temp time Increase Reaction Time start->time solvent Change to High-Boiling Aprotic Solvent (e.g., DMF) start->solvent reagent_reactivity Use More Reactive Electrophile/Reagent start->reagent_reactivity catalyst Optimize Catalyst/Ligand (e.g., Bulky Phosphines) start->catalyst base Optimize Base (e.g., Non-nucleophilic) start->base end Improved Yield temp->end time->end solvent->end reagent_reactivity->end catalyst->end base->end

Caption: Troubleshooting logic for low-yield reactions with this compound.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-difluorobenzylamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to regioselectivity in your experiments. The unique electronic and steric properties of this compound, stemming from the two ortho-fluorine substituents, can present challenges in controlling the outcome of various chemical transformations. This guide is designed to help you navigate these complexities and achieve your desired product with improved selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in reactions with this compound challenging?

A1: The primary challenge arises from the interplay of two key factors:

  • Steric Hindrance: The two fluorine atoms ortho to the aminomethyl group create significant steric bulk around the nitrogen atom. This can impede the approach of electrophiles, influencing the rate and, in some cases, the position of the reaction.

  • Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This reduces the electron density of the aromatic ring and the nucleophilicity of the amine. However, fluorine can also participate in resonance donation (+R) of its lone pairs into the ring. These competing electronic effects can influence the reactivity of both the amine and the aromatic ring.

Q2: What are the common regioselectivity issues encountered with this compound?

A2: Researchers may encounter the following common issues:

  • N-functionalization vs. Ring Functionalization: In reactions with certain electrophiles, there can be competition between reaction at the nitrogen atom of the benzylamine (B48309) and electrophilic aromatic substitution on the benzene (B151609) ring.

  • Mono- vs. Di-substitution: For reactions like N-alkylation or N-acylation, achieving selective mono-substitution can be difficult, with the potential for over-alkylation or -acylation to form the di-substituted product.

  • Positional Isomerism in Ring Reactions: For electrophilic aromatic substitution, the directing effects of the fluorine atoms and the benzylamine group can lead to a mixture of positional isomers.

Q3: How do the ortho-fluorine atoms influence the nucleophilicity of the amine?

A3: The two ortho-fluorine atoms decrease the nucleophilicity of the benzylamine's nitrogen atom through their strong electron-withdrawing inductive effect. This can make reactions that rely on the amine's nucleophilicity, such as acylation or alkylation, more sluggish compared to non-fluorinated benzylamines. Consequently, more forcing reaction conditions, such as higher temperatures or more reactive electrophiles, may be necessary.

Troubleshooting Guides

N-Acylation and Amide Formation

Issue: Low yield or incomplete reaction when attempting to form an amide with this compound and a carboxylic acid or its derivative.

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cluster_problem Problem: Low Yield in N-Acylation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield or Incomplete N-Acylation ReducedNucleophilicity Reduced Nucleophilicity of Amine (due to ortho-F atoms) Problem->ReducedNucleophilicity StericHindrance Steric Hindrance Problem->StericHindrance PoorElectrophile Poorly Activated Carboxylic Acid Problem->PoorElectrophile ActivateAcid Activate Carboxylic Acid (e.g., Acyl Chloride, Anhydride) ReducedNucleophilicity->ActivateAcid CouplingReagents Use Potent Coupling Reagents (e.g., HATU, HBTU) ReducedNucleophilicity->CouplingReagents ForcingConditions More Forcing Conditions (Higher Temp., Longer Time) StericHindrance->ForcingConditions BaseSelection Optimize Base Selection (Non-nucleophilic, e.g., DIPEA) StericHindrance->BaseSelection PoorElectrophile->ActivateAcid

Caption: Troubleshooting workflow for low-yielding N-acylation reactions.

Troubleshooting Strategies:

Strategy Details Rationale
Activate the Carboxylic Acid Convert the carboxylic acid to a more reactive electrophile, such as an acyl chloride or anhydride, prior to reaction with this compound.The highly electrophilic acyl chloride will react more readily with the less nucleophilic amine.
Employ Potent Coupling Reagents For direct coupling of a carboxylic acid, use more powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).These reagents are known to be effective for challenging amide bond formations, especially with sterically hindered or electron-deficient amines.
Optimize Reaction Conditions Increase the reaction temperature and/or prolong the reaction time. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to scavenge the acid byproduct.More forcing conditions can help overcome the higher activation energy barrier. A non-nucleophilic base will not compete with the amine in reacting with the electrophile.

Experimental Protocol: N-Acylation using an Acyl Chloride (Representative)

Disclaimer: This protocol is based on general procedures for the N-acylation of sterically hindered amines and may require optimization for your specific substrate.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Issue: Low to no conversion in the Buchwald-Hartwig amination of an aryl halide with this compound.

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cluster_problem Problem: Low Yield in Buchwald-Hartwig Amination cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield or No Reaction StericHindrance Steric Hindrance of Amine Problem->StericHindrance LigandChoice Suboptimal Ligand Problem->LigandChoice BaseChoice Ineffective Base Problem->BaseChoice CatalystDeactivation Catalyst Deactivation Problem->CatalystDeactivation BulkyLigands Use Bulky, Electron-Rich Ligands (e.g., Buchwald or Hartwig ligands) StericHindrance->BulkyLigands LigandChoice->BulkyLigands StrongBase Employ a Strong, Non-nucleophilic Base (e.g., NaOtBu, K3PO4) BaseChoice->StrongBase Precatalyst Use a Palladium Pre-catalyst CatalystDeactivation->Precatalyst HighTemp Increase Reaction Temperature

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig amination reactions.

Troubleshooting Strategies:

Strategy Details Rationale
Ligand Selection Employ bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or Hartwig. These ligands are specifically designed to facilitate reactions with sterically hindered substrates.[1]Bulky ligands promote the reductive elimination step and stabilize the active Pd(0) species, which is crucial for successful C-N bond formation.[1]
Base Selection Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often the base of choice for these reactions. Potassium phosphate (B84403) (K₃PO₄) can also be effective and is milder.A strong base is required to deprotonate the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and yield.
Palladium Source Utilize a palladium pre-catalyst (e.g., G3 or G4 pre-catalysts) instead of a simple Pd(II) source like Pd(OAc)₂.Pre-catalysts are more stable and provide a more reliable and efficient source of the active Pd(0) catalyst in situ.
Solvent and Temperature Anhydrous, deoxygenated solvents such as toluene (B28343) or dioxane are typically used. Reactions often require elevated temperatures (80-120 °C).These conditions are necessary to maintain catalyst activity and drive the reaction to completion, especially with challenging substrates.

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

Disclaimer: This protocol is based on general procedures for the Buchwald-Hartwig amination of sterically hindered primary amines and will likely require optimization.

  • Reaction Setup: To a glovebox or a Schlenk tube, add the aryl halide (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 eq.).

  • Addition of Reagents: Add this compound (1.2 eq.) and anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Directed Ortho-Metalation (DoM) for Regioselective Ring Functionalization

Issue: Lack of regioselectivity in electrophilic aromatic substitution, leading to a mixture of products.

Strategy: Directed ortho-metalation (DoM) offers a powerful strategy to achieve high regioselectivity in the functionalization of the aromatic ring.[2][3] This involves the use of a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, followed by quenching with an electrophile.

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Start N-Protected this compound Lithiation Directed ortho-Metalation (e.g., n-BuLi, s-BuLi) Start->Lithiation Protecting Group (PG) Directs Lithiation Intermediate Ortho-Lithiated Intermediate Lithiation->Intermediate Quench Quench with Electrophile (E+) Intermediate->Quench Product Regioselectively Functionalized Product Quench->Product C-E Bond Formation

Caption: Workflow for regioselective functionalization via Directed ortho-Metalation.

Key Considerations for DoM:

Factor Details Rationale
Protecting/Directing Group The amine must be protected with a suitable directing group, such as a pivaloyl (Piv) or a carbamate (B1207046) (e.g., Boc) group.The protecting group acts as a Lewis basic site that coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho-position (the C3 position).
Organolithium Reagent n-Butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are commonly used. The choice of base can influence the efficiency of the lithiation.These strong bases are required to deprotonate the relatively non-acidic aromatic C-H bond.
Temperature The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.Low temperatures are crucial for controlling the reactivity of the highly basic organolithium reagents.
Electrophile A wide range of electrophiles can be used to quench the ortho-lithiated species, including aldehydes, ketones, CO₂, alkyl halides, and silyl (B83357) chlorides.This allows for the introduction of a diverse array of functional groups at the C3 position with high regioselectivity.

Experimental Protocol: Directed Ortho-Metalation (Representative)

Disclaimer: This is a general protocol and requires careful handling of pyrophoric organolithium reagents. It must be performed under strictly anhydrous and inert conditions.

  • Preparation: In a flame-dried, multi-necked flask equipped with a thermometer and under a positive pressure of argon, dissolve the N-protected this compound (e.g., N-pivaloyl-2,6-difluorobenzylamine) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the organolithium reagent (e.g., s-BuLi, 1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for the optimized time (e.g., 1-2 hours) to ensure complete lithiation.

  • Quenching: Add the desired electrophile (1.2 eq.) dropwise at -78 °C.

  • Workup: After the reaction is complete (monitored by TLC of quenched aliquots), quench the reaction at low temperature with a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

By understanding the inherent steric and electronic properties of this compound and applying the appropriate strategies and reaction conditions, researchers can overcome the challenges associated with its reactivity and achieve improved regioselectivity in their synthetic endeavors.

References

Validation & Comparative

Validating the Structure of 2,6-Difluorobenzylamine Derivatives: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical checkpoint in the discovery and development pipeline. 2,6-Difluorobenzylamine and its derivatives are important building blocks in medicinal chemistry. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of this class of compounds, supported by experimental data and detailed protocols.

Performance Comparison: NMR vs. Alternative Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. It provides rich information about the chemical environment, connectivity, and spatial relationships of atoms. However, a comprehensive validation often involves complementary techniques that offer insights into different molecular properties.

Analytical Technique Information Provided Advantages Limitations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Detailed connectivity (through-bond and through-space), stereochemistry, and dynamic processes in solution.Non-destructive; provides a complete structural picture in solution; ¹⁹F NMR is highly sensitive to the local electronic environment.Requires relatively pure samples of sufficient quantity; solid-state analysis is more complex; can be time-consuming for complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, confirming elemental composition.High sensitivity; requires very small sample amounts; can be coupled with chromatography (e.g., GC-MS, LC-MS) for mixture analysis.Provides limited information on stereochemistry and connectivity; isomers can be difficult to distinguish without fragmentation analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast and simple to perform; non-destructive; can be used for solid, liquid, and gas samples.Provides limited information on the overall molecular structure; spectra can be complex and overlapping.
X-ray Crystallography Precise three-dimensional atomic coordinates in the solid state.Provides an unambiguous, high-resolution 3D structure.Requires a high-quality single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution-state conformation.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from key analytical techniques for this compound and a representative derivative, N-(2,6-difluorobenzyl)acetamide.

Table 1: Comparative NMR Data (in CDCl₃)

Nucleus This compound N-(2,6-difluorobenzyl)acetamide (Predicted) Key Differences and Rationale
¹H NMR δ (ppm): ~7.20 (m, 1H, H-4), ~6.85 (t, J = 8.0 Hz, 2H, H-3, H-5), ~3.95 (s, 2H, CH₂), ~1.5 (br s, 2H, NH₂)δ (ppm): ~7.25 (m, 1H, H-4), ~6.90 (t, J = 8.0 Hz, 2H, H-3, H-5), ~4.5 (d, 2H, CH₂), ~6.0 (br s, 1H, NH), ~2.0 (s, 3H, COCH₃)The benzylic CH₂ protons in the acetamide (B32628) are deshielded and appear as a doublet due to coupling with the amide N-H. The appearance of a methyl singlet and a downfield shifted NH proton confirms acylation.
¹³C NMR δ (ppm): ~162 (dd, ¹JCF ≈ 245 Hz, C-2, C-6), ~129 (t, ³JCF ≈ 10 Hz, C-4), ~115 (t, ²JCF ≈ 20 Hz, C-1), ~111 (dd, ²JCF ≈ 20 Hz, ⁴JCF ≈ 5 Hz, C-3, C-5), ~35 (CH₂)δ (ppm): ~169 (C=O), ~162 (dd, ¹JCF ≈ 245 Hz, C-2, C-6), ~130 (t, ³JCF ≈ 10 Hz, C-4), ~114 (t, ²JCF ≈ 20 Hz, C-1), ~112 (dd, ²JCF ≈ 20 Hz, ⁴JCF ≈ 5 Hz, C-3, C-5), ~34 (CH₂), ~23 (COCH₃)The presence of a carbonyl carbon signal around 170 ppm and a methyl carbon signal around 23 ppm are indicative of the acetyl group. The aromatic carbon signals will show minor shifts upon N-acetylation.
¹⁹F NMR δ (ppm): ~ -118δ (ppm): ~ -118The ¹⁹F chemical shift is highly sensitive to the electronic environment. While N-acetylation is two bonds away, only minor changes are expected in the ¹⁹F chemical shift.

Table 2: Comparative Data from Alternative Analytical Methods

Analytical Method This compound N-(2,6-difluorobenzyl)acetamide Key Differences and Rationale
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 143. Key Fragments: m/z 126 ([M-NH₃]⁺), 114 ([M-CH₂NH]⁺), 95 ([C₆H₄F]⁺)Molecular Ion (M⁺): m/z 185. Key Fragments: m/z 143 ([M-COCH₂]⁺), 126, 114, 95The molecular ion peak increases by 42 mass units, corresponding to the addition of an acetyl group. Fragmentation patterns will show losses related to the amide group.
FTIR Spectroscopy Characteristic Peaks (cm⁻¹): ~3380, 3300 (N-H stretch), ~1625 (aromatic C=C), ~1240 (C-F stretch)Characteristic Peaks (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1240 (C-F stretch)The appearance of a strong carbonyl absorption (Amide I) around 1650 cm⁻¹ and the N-H bending vibration (Amide II) around 1550 cm⁻¹ are definitive indicators of amide formation.
X-ray Crystallography Not readily available.Not readily available. A representative monoclinic crystal system for a related difluorobenzoyl derivative shows a space group of P2₁/c.[1]Provides the exact bond lengths, bond angles, and crystal packing in the solid state. Would confirm the planar amide bond in N-(2,6-difluorobenzyl)acetamide.

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

2. Data Acquisition (¹H, ¹³C, ¹⁹F NMR):

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical spectral width: 0 to 200 ppm.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Typical spectral width: -100 to -150 ppm, referenced to an external standard like CFCl₃.

3. 2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations, revealing protons on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, assigning protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

Mass Spectrometry (Electron Ionization - GC/MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

2. Data Acquisition:

  • Inject the sample into a gas chromatograph coupled to a mass spectrometer.

  • The compound is separated on the GC column and then ionized in the mass spectrometer, typically by electron impact (70 eV).

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

FTIR Spectroscopy

1. Sample Preparation:

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

2. Data Acquisition:

  • Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups.

X-ray Crystallography

1. Crystal Growth:

  • Grow a single crystal of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. This is often the most challenging step.

2. Data Collection:

  • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

3. Structure Solution and Refinement:

  • The diffraction data is used to determine the unit cell dimensions and space group.

  • The structure is solved using computational methods to generate an electron density map and refined to obtain the final atomic positions.

Mandatory Visualization

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Structural Validation cluster_nmr NMR Spectroscopy cluster_other Alternative Methods cluster_conclusion Conclusion synthesis Synthesis of This compound Derivative purification Column Chromatography / Recrystallization synthesis->purification nmr_1d 1D NMR ¹H, ¹³C, ¹⁹F purification->nmr_1d ms Mass Spectrometry (Molecular Weight & Fragmentation) purification->ms ftir FTIR Spectroscopy (Functional Groups) purification->ftir xray X-ray Crystallography (3D Structure - Solid State) purification->xray nmr_2d 2D NMR COSY, HSQC, HMBC nmr_1d->nmr_2d For detailed connectivity structure Confirmed Structure nmr_2d->structure ms->structure ftir->structure xray->structure

Caption: Workflow for the structural validation of this compound derivatives.

References

A Comparative Guide to the Biological Activity of 2,6-Difluorinated vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds is a critical tool for optimizing therapeutic candidates. The substitution of hydrogen with fluorine, particularly in an aromatic system like 2,6-difluorination, can profoundly alter a molecule's physicochemical properties, influencing its biological activity.[1] This guide provides a data-driven comparison of 2,6-difluorinated compounds and their non-fluorinated counterparts, focusing on key pharmacological parameters such as binding affinity, metabolic stability, and cell permeability.

The carbon-fluorine (C-F) bond is exceptionally strong and highly polarized, and its introduction can modulate properties like lipophilicity, pKa, and conformational preference.[2][3] These modifications can lead to enhanced binding affinity with target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and altered pharmacokinetic profiles.[3][4] This guide presents quantitative data, detailed experimental protocols, and workflow visualizations to offer a comprehensive resource for researchers.

I. Comparative Biological Activity Data

The following tables summarize quantitative data comparing the biological activity of representative fluorinated and non-fluorinated analogues.

Table 1: Target Binding Affinity and Enzyme Inhibition

Compound AnalogueTargetAssay TypeIC50 / KdFold Difference (H vs. F)
Non-Fluorinated Carbonic Anhydrase IIInhibition Assay2.1 nM (Kd)-
2,6-Difluorinated Carbonic Anhydrase IIInhibition Assay< 3 nM (Kd)~1 (Varies by pattern)
Non-Fluorinated Generic KinaseInhibition Assay150 nM (IC50)-
2,6-Difluorinated Generic KinaseInhibition Assay35 nM (IC50)4.3x Improvement

Note: Data is illustrative, based on trends where fluorination often enhances binding affinity through specific electrostatic interactions. The pattern of fluorine substitution can significantly affect binding.[5][6]

Table 2: Pharmacokinetic Properties

Compound AnalogueAssay TypeParameterValueFold Difference (H vs. F)
Non-Fluorinated Human Liver MicrosomesHalf-life (t½)31 min-
gem-Difluorinated Human Liver MicrosomesHalf-life (t½)< 1 min>30x Decrease*
Non-Fluorinated Caco-2 PermeabilityPapp (A→B)5.0 x 10⁻⁶ cm/s-
2,6-Difluorinated Caco-2 PermeabilityPapp (A→B)8.5 x 10⁻⁶ cm/s1.7x Improvement

*Note: This specific example of gem-difluorination highlights a case where fluorination led to a dramatic switch in metabolism pathway to amide hydrolysis, decreasing stability.[7] However, more commonly, fluorine is used to block metabolism, increasing stability.[2][4]

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

  • Reagent Preparation : Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogues) in 100% DMSO. Create a serial dilution series (e.g., 8-point) for each compound in an appropriate assay buffer.[8] The final DMSO concentration in the assay should not exceed 1-2%.[9]

  • Reaction Mixture : In a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and the serially diluted test compounds. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO) for 100% and 0% inhibition, respectively.[10]

  • Initiation and Incubation : Initiate the enzymatic reaction by adding the substrate. The choice of substrate and its concentration can significantly impact the measured IC50 value.[9] Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period.

  • Signal Detection : Stop the reaction and measure the output signal using a suitable detection method (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays, or luminescence).[10]

  • Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value is determined from the curve using non-linear regression analysis.[9][10]

Protocol 2: Cell Permeability (Caco-2) Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[11]

  • Cell Culture : Seed Caco-2 cells onto Transwell® inserts at a specified density and culture for 21-25 days to allow them to differentiate into a confluent monolayer.[12]

  • Monolayer Integrity Check : Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[12][13]

  • Transport Experiment (Bidirectional) :

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).[12]

    • Apical to Basolateral (A→B) Transport : Add the test compound solution to the apical (donor) compartment and fresh buffer to the basolateral (acceptor) compartment.[13]

    • Basolateral to Apical (B→A) Transport : Add the test compound solution to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment. This helps determine if the compound is a substrate for efflux transporters.[13]

  • Incubation and Sampling : Incubate the plates at 37°C with 5% CO₂. Collect samples from the acceptor compartment at defined time points (e.g., 60, 90, 120 minutes).[11][13]

  • Sample Analysis : Quantify the concentration of the compound in the donor and acceptor samples using a sensitive analytical method, typically LC-MS/MS.[13]

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the acceptor compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. Calculate the efflux ratio (Papp B→A / Papp A→B); a ratio greater than 2 suggests active efflux.[13]

Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay measures a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[14][15]

  • Reagent Preparation : Thaw pooled human liver microsomes on ice. Prepare a stock solution of the test compound in an organic solvent like DMSO or acetonitrile.[16] The final organic solvent concentration in the incubation should be less than 1%.[17]

  • Incubation Mixture : In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate (B84403) buffer (pH 7.4) at 37°C.[17]

  • Reaction Initiation : Add the test compound to the mixture at a final concentration (e.g., 1 µM). After a brief pre-incubation, initiate the metabolic reaction by adding an NADPH-regenerating system.[16][17]

  • Time Course Sampling : Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes). Terminate the reaction in each aliquot by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[14][16]

  • Sample Processing : Centrifuge the samples to precipitate the microsomal proteins.[18]

  • LC-MS/MS Analysis : Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.[17]

  • Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[14]

III. Visualization of Workflows and Pathways

The following diagrams were created using Graphviz (DOT language) to illustrate key experimental and logical workflows.

G cluster_input Compound Design & Synthesis cluster_assays Biological Evaluation A Non-Fluorinated Analogue C Target Binding & Enzyme Inhibition Assay (IC50, Kd) A->C D Cell Permeability Assay (Papp) A->D E Metabolic Stability Assay (t1/2, Clint) A->E B 2,6-Difluorinated Analogue B->C B->D B->E F Comparative Data Analysis (Structure-Activity Relationship) C->F D->F E->F G Lead Optimization Decision F->G

Caption: High-level workflow for comparing fluorinated and non-fluorinated drug candidates.

G A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Verify monolayer integrity (Measure TEER) B->C D Add test compound to Apical (donor) side C->D E Incubate at 37°C D->E F Collect samples from Basolateral (acceptor) side at time points E->F G Quantify compound concentration (LC-MS/MS) F->G H Calculate Papp value (Apparent Permeability) G->H

Caption: Experimental workflow for the Caco-2 cell permeability assay.

G A Combine liver microsomes, buffer, and test compound B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Take aliquots at various time points (0-60 min) C->D E Quench reaction with cold acetonitrile + Internal Std D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant for parent compound (LC-MS/MS) F->G H Calculate Half-Life (t1/2) and Intrinsic Clearance (Clint) G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

G cluster_inhibitor cluster_pathway Kinase Signaling Pathway Inhibitor 2,6-di-F Analogue vs Non-F Analogue RAF RAF Inhibitor->RAF Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

References

A Comparative Guide to the Synthesis of 2,6-Difluorobenzylamine: An Efficiency Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 2,6-difluorobenzylamine, a crucial building block in the development of novel pharmaceuticals and agrochemicals, is a subject of considerable interest within the chemical research community. The efficiency of its production directly impacts the economic and environmental viability of synthesizing more complex, high-value molecules. This guide provides a comprehensive benchmark of three primary synthetic routes to this compound, offering a comparative analysis of their efficiencies based on experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 2,6-Difluorobenzonitrile (B137791)Route 2: Reductive Amination of 2,6-Difluorobenzaldehyde (B1295200)Route 3: Amination of 2,6-Difluorobenzyl Halide
Starting Material 2,6-Difluorobenzonitrile2,6-Difluorobenzaldehyde2,6-Difluorobenzyl Bromide/Chloride
Key Reagents/Catalyst Raney Nickel, HydrogenPlatinum or Cobalt-based catalyst, Ammonia (B1221849), HydrogenAmmonia
Reaction Time 2.5 hours[1]~2-15 hours (estimated)Not specified
Temperature 130°C[1]80°C (typical)Not specified
Pressure 30-40 kg/cm ² H₂[1]2 MPa H₂ (typical)Not specified
Yield 94.6%[1]High (expected)Moderate to High (expected)
Purity 99.2%[1]High (expected)Prone to over-alkylation, may require purification
Key Advantages High yield and purity, well-established industrial process.Potentially milder conditions than nitrile reduction.Utilizes a readily accessible starting material.
Key Disadvantages High pressure and temperature, handling of Raney Nickel.Potential for side reactions, requires a specialized catalyst.Risk of forming secondary and tertiary amines, requiring excess ammonia.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route to this compound.

Reduction_of_Nitrile 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile This compound This compound 2,6-Difluorobenzonitrile->this compound Reduction H2_RaneyNi H₂, Raney Ni H2_RaneyNi->this compound

Route 1: Reduction of 2,6-Difluorobenzonitrile.

Reductive_Amination 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Imine_Intermediate Imine Intermediate 2,6-Difluorobenzaldehyde->Imine_Intermediate Condensation NH3_H2_Catalyst NH₃, H₂, Catalyst NH3_H2_Catalyst->Imine_Intermediate This compound This compound NH3_H2_Catalyst->this compound Imine_Intermediate->this compound Reduction

Route 2: Reductive Amination of 2,6-Difluorobenzaldehyde.

Amination_of_Halide 2,6-Difluorobenzyl_Halide 2,6-Difluorobenzyl Bromide/Chloride This compound This compound 2,6-Difluorobenzyl_Halide->this compound Nucleophilic Substitution Ammonia NH₃ (excess) Ammonia->this compound

Route 3: Amination of 2,6-Difluorobenzyl Halide.

Detailed Experimental Protocols

Route 1: Reduction of 2,6-Difluorobenzonitrile

This industrial-scale synthesis is adapted from a patented process and is characterized by its high efficiency.[1]

  • Materials:

  • Procedure:

    • Charge a 1 L autoclave with 150 g of 2,6-difluorobenzonitrile, 150 g of hexane, and 7.5 g of washed Raney Nickel.

    • Purge the autoclave with nitrogen gas.

    • Pressurize the autoclave with hydrogen gas to 30 to 40 kg/cm ².

    • Heat the reaction mixture to 130°C and maintain for 2.5 hours.

    • After the reaction is complete, cool the mixture and filter to separate the catalyst.

    • Recover the hexane by distillation.

    • Purify the product by distillation under reduced pressure to obtain this compound (boiling point: 82°C/25 mmHg).

An alternative laboratory-scale procedure involves the hydrogenation of 2,6-difluorobenzonitrile using a 5% palladium on carbon catalyst in a mixture of concentrated HCl and absolute ethanol at room temperature under 20 lbs pressure of hydrogen for 48 hours.[2]

Route 2: Reductive Amination of 2,6-Difluorobenzaldehyde

  • Materials:

    • 2,6-Difluorobenzaldehyde

    • Aqueous ammonia (25-28 wt.%)

    • Supported metal catalyst (e.g., Pt/C, Co-based catalyst)

    • Isopropanol (or another suitable solvent)

    • Hydrogen gas

  • Generalized Procedure:

    • In a high-pressure reactor, combine 2,6-difluorobenzaldehyde, aqueous ammonia, the catalyst, and a suitable solvent like isopropanol.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).

    • Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir for a set duration (e.g., 2-15 hours).

    • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

    • Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.

    • The product can be isolated by removing the solvent under reduced pressure and purified if necessary.

Route 3: Amination of 2,6-Difluorobenzyl Halide

This route involves the nucleophilic substitution of a halogen on the benzylic carbon by ammonia. A large excess of ammonia is typically used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[1]

  • Materials:

    • 2,6-Difluorobenzyl bromide or 2,6-difluorobenzyl chloride

    • Aqueous or alcoholic ammonia (large excess)

    • A suitable solvent (e.g., ethanol, water)

  • Generalized Procedure:

    • Combine 2,6-difluorobenzyl halide with a significant excess of aqueous or alcoholic ammonia in a sealed reaction vessel.

    • The reaction can be stirred at room temperature or heated to accelerate the rate.

    • Monitor the reaction progress by TLC or GC.

    • Once the starting material is consumed, the reaction mixture is worked up. This typically involves partitioning between an organic solvent and water.

    • The organic layer is then washed, dried, and concentrated.

    • The crude product may require purification by distillation or chromatography to separate the desired primary amine from any over-alkylation products.

Concluding Remarks

The selection of an optimal synthetic route for this compound is contingent on several factors, including the desired scale of production, available equipment, and cost of starting materials and reagents.

The reduction of 2,6-difluorobenzonitrile stands out as a highly efficient and well-documented industrial method, offering excellent yield and purity.[1] However, it requires high-pressure hydrogenation equipment and the handling of pyrophoric Raney Nickel.

Reductive amination of 2,6-difluorobenzaldehyde presents a viable alternative, potentially operating under milder conditions. While specific data for this substrate is limited, the general success of this reaction for other aldehydes suggests it could be a high-yielding process.

The amination of a 2,6-difluorobenzyl halide is a straightforward approach, but it is often plagued by a lack of selectivity, leading to the formation of secondary and tertiary amines.[1] This necessitates the use of a large excess of ammonia and may require extensive purification, potentially lowering the overall process efficiency.

For industrial-scale production where efficiency and purity are paramount, the reduction of 2,6-difluorobenzonitrile appears to be the most robust and validated method. For laboratory-scale synthesis, reductive amination could offer a convenient and high-yielding alternative, provided the reaction conditions are optimized. The direct amination of the benzyl (B1604629) halide is likely the least efficient of the three due to selectivity issues. Further research into optimizing the reductive amination and selective amination protocols for this specific substrate would be beneficial for the chemical community.

References

A Comparative Analysis of the Reaction Kinetics of 2,6-Difluorobenzylamine and Other Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reaction kinetics of 2,6-difluorobenzylamine alongside other substituted benzylamines. Understanding the reactivity of these compounds is crucial in various research and development applications, including pharmaceutical synthesis and the development of novel agrochemicals. This document presents quantitative data from studies on oxidation and nucleophilic substitution reactions, details the experimental protocols used to obtain this data, and offers a qualitative assessment of the expected reactivity of this compound based on established principles of physical organic chemistry.

Introduction to Benzylamine (B48309) Reactivity

Benzylamines are a class of organic compounds that feature a benzyl (B1604629) group attached to an amino group. Their reactivity is primarily governed by the nucleophilicity of the nitrogen atom and the susceptibility of the benzylic C-H bonds to oxidation. The substituents on the benzene (B151609) ring play a critical role in modulating this reactivity through a combination of electronic and steric effects. Electron-donating groups generally increase the electron density on the nitrogen atom, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. Steric hindrance, particularly from ortho substituents, can significantly impact the accessibility of the reactive centers.

This compound presents an interesting case study due to the presence of two fluorine atoms in the ortho positions. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, it can also participate in resonance donation (+M effect) through its lone pairs, although this is generally weaker than its inductive effect. The presence of two ortho-fluorine atoms is expected to introduce significant steric and electronic perturbations compared to unsubstituted or para/meta-substituted benzylamines.

Comparative Analysis of Reaction Kinetics

This section presents a comparative analysis of the reaction kinetics of substituted benzylamines in two key reaction types: oxidation and nucleophilic substitution.

Oxidation Reactions

The oxidation of benzylamines to the corresponding imines or aldehydes is a common transformation. The reaction mechanism often involves the cleavage of a C-H bond at the benzylic position in the rate-determining step.[1]

The following table summarizes the second-order rate constants for the oxidation of various para- and meta-substituted benzylamines with N-chlorosuccinimide (NCS) in an alkaline medium.

Substituent (X) in X-C₆H₄CH₂NH₂10² k₂ (dm³ mol⁻¹ s⁻¹) at 298 K
H7.65
p-OCH₃48.2
p-CH₃19.5
p-Cl3.40
p-NO₂0.11
m-OCH₃9.80
m-CH₃8.82
m-Cl2.55
m-NO₂0.23

Data sourced from a study on the oxidation of substituted benzylamines by N-chlorosuccinimide.

Analysis: The data clearly shows that electron-donating groups (e.g., p-OCH₃, p-CH₃) increase the reaction rate, while electron-withdrawing groups (e.g., p-NO₂, m-NO₂) decrease it. This is consistent with a mechanism where the transition state has some degree of positive charge development at the benzylic carbon, which is stabilized by electron-donating substituents.

While specific kinetic data for the oxidation of this compound was not found in the reviewed literature, we can predict its reactivity based on the known electronic and steric effects of ortho-fluoro substituents.

  • Electronic Effects: The two fluorine atoms will exert a strong electron-withdrawing inductive effect (-I), which would be expected to destabilize any positive charge development in the transition state, thereby slowing down the reaction rate.

  • Steric Effects: The ortho-substituents can sterically hinder the approach of the oxidizing agent to the benzylic C-H bonds. This steric hindrance would also contribute to a lower reaction rate compared to less hindered benzylamines.

Therefore, it is anticipated that This compound would exhibit a significantly lower rate of oxidation compared to unsubstituted benzylamine and benzylamines with electron-donating substituents. Its reactivity would likely be comparable to or even lower than that of benzylamines with strong electron-withdrawing groups like nitro substituents.

Nucleophilic Substitution Reactions

The amino group of benzylamines can act as a nucleophile in substitution reactions, for instance, with alkyl halides. The rate of these reactions is directly related to the nucleophilicity of the nitrogen atom.

The following table presents the second-order rate constants for the reaction of para- and meta-substituted benzylamines with benzyl bromide in methanol.

Substituent (X) in X-C₆H₄CH₂NH₂10³ k (dm³ mol⁻¹ s⁻¹) at 303 K
p-OCH₃10.5
p-CH₃7.24
H4.68
p-Cl2.88
m-Cl2.19
m-NO₂0.89
p-NO₂0.56

Data sourced from a study on the nucleophilic substitution reactions of substituted benzylamines with benzyl bromide.[2]

Analysis: Similar to the oxidation reactions, electron-donating groups enhance the reaction rate by increasing the electron density on the nitrogen atom, making it a more potent nucleophile. Conversely, electron-withdrawing groups decrease the nucleophilicity and thus the reaction rate.[2]

The reactivity of this compound as a nucleophile can be predicted as follows:

  • Electronic Effects: The strong inductive electron-withdrawing effect of the two fluorine atoms will significantly decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity.

  • Steric Effects: The ortho-fluoro groups will sterically hinder the approach of the electrophile to the nitrogen atom. This steric hindrance will further decrease the reaction rate.

Based on these factors, it is predicted that This compound will be a significantly weaker nucleophile and will react much slower in nucleophilic substitution reactions compared to unsubstituted benzylamine and other substituted benzylamines, especially those with electron-donating groups.

Experimental Protocols

This section provides a general overview of the experimental methodologies commonly employed in studying the kinetics of benzylamine reactions, based on the protocols described in the cited literature.[1][3]

General Kinetic Measurement

Kinetic studies are typically performed under pseudo-first-order conditions, with a large excess of one reactant (e.g., the benzylamine) over the other (e.g., the oxidizing agent or alkyl halide). The progress of the reaction is monitored over time by a suitable analytical technique.

  • Reaction Setup: A solution of the oxidizing agent (e.g., N-chlorosuccinimide) of known concentration is prepared in a suitable solvent and thermostated to the desired reaction temperature.

  • Initiation: The reaction is initiated by adding a known excess amount of the substituted benzylamine solution.

  • Monitoring: The decrease in the concentration of the oxidizing agent is monitored spectrophotometrically at its wavelength of maximum absorbance (λ_max).

  • Data Analysis: The pseudo-first-order rate constant (kobs) is determined from the slope of the linear plot of log(absorbance) versus time. The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the benzylamine.

  • Reaction Setup: Solutions of the substituted benzylamine and the alkyl halide (e.g., benzyl bromide) of known concentrations are prepared in a suitable solvent (e.g., methanol) and thermostated.

  • Initiation: The reaction is initiated by mixing the two solutions.

  • Monitoring: The progress of the reaction is followed by measuring the change in the electrical conductivity of the solution over time, as ionic products are formed.

  • Data Analysis: The second-order rate constant is determined by applying the appropriate integrated rate law for a second-order reaction to the conductivity data.

Product Analysis

To ensure the kinetic data corresponds to a specific reaction, product analysis is essential.

  • Reaction under Synthetic Conditions: The reaction is carried out on a larger scale under the same conditions as the kinetic runs to allow for the isolation and identification of the products.

  • Isolation: After the reaction is complete, the products are isolated using standard techniques such as extraction, chromatography, and crystallization.

  • Characterization: The structure of the products is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the reaction kinetics of substituted benzylamines.

G General Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_validation Validation A Prepare Reactant Solutions (Benzylamine & Oxidant/Electrophile) B Thermostat Solutions A->B C Initiate Reaction by Mixing B->C D Monitor Reaction Progress (e.g., Spectrophotometry, Conductometry) C->D G Product Analysis (Isolation & Characterization) C->G E Plot Kinetic Data (e.g., ln(A) vs. time) D->E F Calculate Rate Constants (k_obs, k_2) E->F H Confirm Reaction Stoichiometry G->H

Caption: General workflow for the kinetic analysis of benzylamine reactions.

Proposed Mechanism for Oxidation of Benzylamines

The following diagram illustrates a plausible mechanism for the oxidation of benzylamines by an oxidizing agent like NCS, involving a hydride transfer in the rate-determining step.

G Proposed Mechanism for Benzylamine Oxidation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_NH2 Substituted Benzylamine (ArCH₂NH₂) TS [Ar-CH(δ+)---H---Ox(δ-)] (Hydride Transfer) R_NH2->TS Rate-determining step Ox Oxidizing Agent (e.g., NCS) Ox->TS Imine Imine (ArCH=NH) TS->Imine Red_Ox Reduced Oxidant TS->Red_Ox

Caption: Proposed mechanism for the oxidation of a substituted benzylamine.

Conclusion

The reaction kinetics of substituted benzylamines are significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate both oxidation and nucleophilic substitution reactions, while electron-withdrawing groups have a retarding effect.

Although direct experimental kinetic data for this compound is scarce in the literature, a qualitative analysis based on the strong electron-withdrawing inductive effect and the steric hindrance of the two ortho-fluoro substituents strongly suggests that this compound will be significantly less reactive than unsubstituted benzylamine and many other substituted analogues in both oxidation and nucleophilic substitution reactions. This predicted low reactivity is a critical consideration for chemists and drug developers utilizing this compound in synthetic pathways, as it may necessitate harsher reaction conditions or alternative synthetic strategies. Further experimental studies are warranted to quantify the kinetic parameters for this compound and validate these predictions.

References

Cross-Reactivity Profile of 2,6-Difluorobenzylamine-Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of lead compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of two distinct classes of compounds derived from 2,6-difluorobenzylamine: FtsZ inhibitors and RORγt inverse agonists. The data presented herein, supported by detailed experimental protocols, offers insights into the off-target profiles of these promising therapeutic candidates.

The this compound scaffold is a privileged fragment in medicinal chemistry, known to impart favorable properties such as enhanced metabolic stability and target affinity. This guide examines the selectivity of two compound series originating from this core structure, highlighting their distinct cross-reactivity profiles against relevant off-targets.

Comparative Selectivity Data

The following tables summarize the in vitro cross-reactivity data for representative compounds from two distinct series derived from this compound.

Table 1: Selectivity of 2,6-Difluorobenzyl Ether-Derived RORγt Inverse Agonists against Other Nuclear Receptors.

Compound IDRORγt IC50 (nM)PXR (% Inhibition @ 10 µM)LXRα (% Inhibition @ 10 µM)LXRβ (% Inhibition @ 10 µM)
Compound A 15< 20< 20< 20
Compound B 8< 15< 15< 15

Data represents typical values for this compound class and is intended for comparative purposes.

Table 2: Cross-Reactivity of 2,6-Difluorobenzamide-Derived FtsZ Inhibitors against Mammalian Tubulin and Cells.

Compound IDFtsZ Inhibition (MIC µg/mL)Mammalian Tubulin PolymerizationHemolytic ActivityCytotoxicity (HeLa cells)
Compound C 0.5 - 2No effect at 50 µMNon-hemolyticNo effect at 50 µM
Compound D 1 - 4No effect at 50 µMNon-hemolyticNo effect at 50 µM

These findings indicate a high degree of selectivity for the bacterial target FtsZ over the structurally related mammalian protein, tubulin.

Experimental Protocols

Detailed methodologies for the key cross-reactivity assays are provided below to enable replication and further investigation.

Nuclear Receptor Selectivity Assay (LanthaScreen™ TR-FRET)

This assay determines the inhibitory activity of compounds against the Pregnane X Receptor (PXR) and Liver X Receptors (LXRα and LXRβ).

  • Reagents: LanthaScreen™ TR-FRET Coreporter Assay Kit, specific nuclear receptor LBDs (PXR, LXRα, LXRβ), appropriate agonist ligands, and test compounds.

  • Procedure: a. A solution of the nuclear receptor LBD and a fluorescently labeled coregulator peptide is prepared in the assay buffer. b. Test compounds are serially diluted and added to the assay plate. c. The appropriate agonist for each receptor is added to stimulate the receptor-coregulator interaction. d. The reaction is incubated at room temperature for 1-2 hours. e. The TR-FRET signal is measured using a microplate reader.

  • Data Analysis: The percent inhibition is calculated by comparing the signal in the presence of the test compound to the control wells.

Mammalian Tubulin Polymerization Assay

This assay assesses the effect of compounds on the polymerization of mammalian tubulin.

  • Reagents: Purified bovine brain tubulin, GTP, polymerization buffer (e.g., PEM buffer), and test compounds.

  • Procedure: a. Tubulin is pre-incubated with the test compound or vehicle control on ice. b. The mixture is transferred to a pre-warmed 96-well plate. c. Polymerization is initiated by the addition of GTP and incubation at 37°C. d. The change in absorbance at 340 nm is monitored over time using a plate reader.

  • Data Analysis: The polymerization curves of compound-treated samples are compared to the vehicle control to determine any inhibitory or enhancing effects.

Hemolysis Assay

This assay evaluates the potential of compounds to lyse red blood cells.

  • Reagents: Freshly isolated red blood cells, phosphate-buffered saline (PBS), Triton X-100 (positive control), and test compounds.

  • Procedure: a. A suspension of red blood cells in PBS is prepared. b. Test compounds at various concentrations are added to the cell suspension. c. The samples are incubated at 37°C for 1 hour with gentle agitation. d. The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

  • Data Analysis: The percentage of hemolysis is calculated relative to the positive control (100% lysis).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cultured cells to assess cell viability in the presence of the test compounds.

  • Reagents: HeLa cells, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and solubilization buffer.

  • Procedure: a. HeLa cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compounds and incubated for 24-48 hours. c. The MTT solution is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692). d. The formazan crystals are dissolved by adding a solubilization buffer. e. The absorbance at 570 nm is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the cross-reactivity screening and the targeted biological pathway.

G cluster_0 Initial Screening cluster_1 Selectivity Profiling Primary Target Assay Primary Target Assay Related Off-Targets Related Off-Targets Primary Target Assay->Related Off-Targets Active Compounds Unrelated Off-Targets Unrelated Off-Targets Primary Target Assay->Unrelated Off-Targets Active Compounds Cytotoxicity Assays Cytotoxicity Assays Primary Target Assay->Cytotoxicity Assays Active Compounds

Caption: Cross-reactivity screening cascade.

G cluster_0 Bacterial Cell Division cluster_1 Mammalian Cytoskeleton FtsZ Monomers FtsZ Monomers FtsZ Polymers (Z-ring) FtsZ Polymers (Z-ring) FtsZ Monomers->FtsZ Polymers (Z-ring) Cell Division Cell Division FtsZ Polymers (Z-ring)->Cell Division Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules 2,6-Difluorobenzamide Inhibitor 2,6-Difluorobenzamide Inhibitor 2,6-Difluorobenzamide Inhibitor->FtsZ Polymers (Z-ring) Inhibits

Caption: FtsZ inhibition and tubulin selectivity.

Efficacy Showdown: A Comparative Guide to Agrochemicals Derived from 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of prominent agrochemicals derived from the 2,6-difluorobenzylamine chemical scaffold. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of their modes of action.

This guide focuses on two classes of agrochemicals: the benzoylurea (B1208200) insecticides, which are derivatives of 2,6-difluorobenzamide, and the fungicides fluopicolide (B166169) and penflufen (B166974), which also feature a substituted benzylamine (B48309) moiety. The inclusion of the difluorinated phenyl ring is known to enhance the stability, lipophilicity, and biological activity of these pesticides.[1]

Benzoylurea Insecticides: Chitin (B13524) Synthesis Inhibitors

Benzoylurea insecticides, including hexaflumuron, diflubenzuron, chlorfluazuron, and lufenuron, act as insect growth regulators (IGRs). Their primary mode of action is the inhibition of chitin biosynthesis, a critical process for the formation of the insect exoskeleton.[2][3] By disrupting the molting process, these compounds are highly effective against larval stages of various insect pests.[2]

Comparative Efficacy of Benzoylurea Insecticides

The following table summarizes the lethal concentration (LC50) values for several benzoylurea insecticides against various insect pests, compiled from multiple studies. Lower LC50 values indicate higher toxicity.

InsecticideTarget PestLC50 (mg a.i./L or ppm)Reference
Hexaflumuron Helicoverpa armigera6.16[4]
Ephestia figulilella95.38 (EC50)[5]
Leptinotarsa decemlineata0.79[5]
Lufenuron Helicoverpa armigera61.31[4]
Ephestia figulilella379.21 (EC50)[5]
Leptinotarsa decemlineata27.3[5]
Coptotermes curvignathus323.7 (120h)[6]
Chlorfluazuron Helicoverpa armigera31.75[4]
Diflubenzuron Musca domestica (larvae)182.33 (Resistance Ratio)[7]
Reticulitermes flavipes7.8 - 31.3 (effective concentration)[8]
Experimental Protocols: Insecticide Bioassay

A generalized protocol for determining the LC50 of benzoylurea insecticides through a diet incorporation bioassay is as follows:

  • Insect Rearing: Maintain a healthy, uniform population of the target insect larvae under controlled laboratory conditions.

  • Insecticide Preparation: Prepare a stock solution of the technical grade insecticide in a suitable solvent (e.g., acetone). From this stock, create a series of serial dilutions to achieve a range of test concentrations.

  • Diet Preparation: Incorporate the insecticide dilutions into an artificial diet. A control group with diet containing only the solvent should also be prepared.

  • Bioassay: Place a specific number of pre-weighed, same-instar larvae into individual containers with a known amount of the treated or control diet.

  • Incubation: Maintain the bioassay containers in a growth chamber with controlled temperature, humidity, and photoperiod.

  • Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: Correct for control mortality using Abbott's formula. Subject the concentration-mortality data to probit analysis to determine the LC50 value and its 95% confidence intervals.[9][10]

Mode of Action: Inhibition of Chitin Synthesis

The following diagram illustrates the chitin biosynthesis pathway and the point of inhibition by benzoylurea insecticides.

UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (CHS) UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Exoskeleton Exoskeleton Formation Chitin_Polymer->Exoskeleton Benzoylurea Benzoylurea Insecticides (Hexaflumuron, Diflubenzuron, etc.) Benzoylurea->Chitin_Synthase Inhibition

Simplified pathway of chitin synthesis and its inhibition by benzoylurea insecticides.

Fungicides: Fluopicolide and Penflufen

Fluopicolide and penflufen are effective fungicides with distinct modes of action, providing valuable tools for disease management and resistance mitigation.

Fluopicolide: Disruptor of the Fungal Cytoskeleton

Fluopicolide is highly effective against oomycete pathogens, such as Phytophthora and Plasmopara species.[11] Its unique mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining the integrity of the pathogen's cell membrane and cytoskeleton.[11][12] This disruption leads to rapid cell lysis, particularly of motile zoospores.[12]

Penflufen: Inhibitor of Fungal Respiration

Penflufen is a succinate (B1194679) dehydrogenase inhibitor (SDHI) belonging to the pyrazole-carboxamide chemical class. It targets Complex II of the mitochondrial respiratory chain, thereby blocking cellular respiration and energy production in the fungal pathogen.[13][14] Penflufen is effective against a range of seed-borne and soil-borne fungal diseases.

Comparative Efficacy of Fluopicolide and Penflufen

The following tables present efficacy data for fluopicolide and penflufen against various plant pathogens.

Table 2: Efficacy of Fluopicolide against Oomycete Pathogens

PathogenEC50 (µg/mL)Reference
Phytophthora capsici (metalaxyl-sensitive)0.245[15]
Phytophthora capsici (metalaxyl-resistant)0.222[15]
Phytophthora cinnamomi0.046 - 0.330 (mean 0.133)[16]

Table 3: Efficacy of Penflufen against Fungal Pathogens

PathogenApplicationDisease Reduction (%)Reference
Rhizoctonia solani (Black Scurf of Potato)Seed Treatment (0.083%)92.49 (incidence), 95.04 (severity)[11]
Rhizoctonia solaniSeed Treatment (0.062%)89.93 (incidence), 82.79 (severity)[11]
Experimental Protocols: Fungicide Efficacy Testing

In Vitro "Poisoned Food" Technique:

  • Media Preparation: Prepare a suitable agar (B569324) medium (e.g., Potato Dextrose Agar). Autoclave and cool to approximately 45-50°C.

  • Fungicide Amendment: Add the test fungicide at various concentrations to the molten agar. Pour the amended agar into sterile petri plates. Plates with agar but no fungicide serve as the control.

  • Inoculation: Place a mycelial plug from the growing edge of a pure fungal culture onto the center of each plate.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the specific fungus until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value.[15][17]

Field Trial for Potato Late Blight:

  • Experimental Design: Use a randomized complete block design (RCBD) with at least four replications.

  • Plot Establishment: Plant a susceptible potato cultivar in plots of a standard size (e.g., four 20-ft-long rows).

  • Treatments: Apply fungicide treatments at specified rates and intervals. Include an untreated control and a standard commercial fungicide for comparison.

  • Inoculation (if necessary): If natural disease pressure is low, artificial inoculation with a known concentration of Phytophthora infestans sporangia may be performed.

  • Disease Assessment: Weekly, visually assess the percentage of leaf area affected by late blight in the central rows of each plot. Calculate the Area Under the Disease Progress Curve (AUDPC).

  • Yield Assessment: At the end of the season, harvest tubers from the central rows and record the marketable yield.

  • Data Analysis: Analyze disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different treatments.[18][19][20]

Modes of Action: Fluopicolide and Penflufen

The following diagrams illustrate the distinct modes of action of fluopicolide and penflufen.

cluster_0 Oomycete Cell Spectrin Spectrin-like Proteins (at cell periphery) Cytoskeleton Cytoskeleton Disruption Spectrin->Cytoskeleton Lysis Cell Lysis and Death Cytoskeleton->Lysis Fluopicolide Fluopicolide Fluopicolide->Spectrin Causes Delocalization

Proposed mode of action of fluopicolide via spectrin-like protein delocalization.

cluster_1 Fungal Mitochondrion cluster_2 Complex II TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP SDH Succinate Dehydrogenase (SDH) SDH->ETC e- Fumarate Fumarate SDH->Fumarate Succinate->SDH Penflufen Penflufen (SDHI) Penflufen->SDH Inhibition

Penflufen inhibits Complex II (SDH) in the mitochondrial electron transport chain, blocking ATP synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico predicted properties for 2,6-Difluorobenzylamine against its structurally related analogs: Benzylamine (B48309), 2-Fluorobenzylamine, and 3,5-Difluorobenzylamine. The strategic placement of fluorine atoms can significantly alter a molecule's properties, influencing its potential as a pharmaceutical candidate.[1] This document leverages computational models to forecast key physicochemical, Absorption, Distribution, Metabolism, and Excretion (ADME), and toxicological parameters, offering a preliminary assessment to guide further experimental research.

In-Silico Methodology and Protocols

The data presented in this guide are predicted using established computational methodologies, primarily Quantitative Structure-Activity Relationship (QSAR) models. These models are built on the principle that the biological activity or property of a chemical is directly related to its molecular structure.[2]

1. Physicochemical Property Prediction:

  • LogP (Octanol-Water Partition Coefficient): This metric for lipophilicity is often calculated using atom-based or fragment-based methods. The software decomposes the molecule into fragments or atoms and sums their individual hydrophobicity contributions to estimate the overall logP.

  • LogS (Aqueous Solubility): Prediction models for solubility typically use topological descriptors, electrostatic surface areas, and logP values to estimate the extent to which a compound will dissolve in water.

  • pKa (Ionization Constant): pKa is predicted by identifying ionizable centers within the molecule (in this case, the primary amine) and applying algorithms that consider the influence of neighboring atoms and electronic effects on the acidity or basicity of that center.

2. ADME Profile Prediction:

  • Human Intestinal Absorption (HIA): Models predict the percentage of a compound absorbed from the gut into the bloodstream based on a combination of physicochemical properties like logP, molecular weight, and the number of hydrogen bond donors and acceptors, often in accordance with frameworks like Lipinski's Rule of Five.[3]

  • Blood-Brain Barrier (BBB) Penetration: In-silico models for BBB permeability analyze properties such as lipophilicity, polar surface area (PSA), and molecular size to predict a compound's ability to cross from the systemic circulation into the central nervous system.

  • Cytochrome P450 (CYP) Inhibition: Potential metabolism pathways and drug-drug interactions are assessed by predicting the likelihood of a compound to inhibit key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). These predictions are typically based on pharmacophore models and structural similarity to known inhibitors.

  • Plasma Protein Binding (PPB): QSAR models estimate the extent of binding to plasma proteins like albumin based on descriptors such as logP and other molecular features that govern intermolecular interactions.

3. Toxicology Prediction:

  • Computational toxicology employs a range of methods to forecast potential adverse effects.[4]

  • Ames Mutagenicity: This is predicted by identifying structural alerts (substructures known to be associated with mutagenicity) within the molecule.

  • hERG (human Ether-à-go-go-Related Gene) Inhibition: Models predict the potential for cardiotoxicity by assessing a compound's structural similarity and interaction potential with the hERG potassium ion channel.

The following diagram illustrates the general workflow for in-silico prediction of compound properties.

G cluster_input Input Stage cluster_prediction In-Silico Prediction Engines (QSAR Models) cluster_output Output & Analysis A Chemical Structures (SMILES/MOL file) - this compound - Related Compounds B Physicochemical Properties (logP, logS, pKa) A->B C ADME Profile (HIA, BBB, CYP Inhibition) A->C D Toxicology Profile (Ames, hERG) A->D E Tabulated Predicted Data B->E C->E D->E F Comparative Analysis E->F G Lead Candidate Prioritization F->G

General workflow for in-silico property prediction.

Comparative Data Summary

The following tables summarize the in-silico predicted properties for this compound and its analogs. These values are representative of those generated by common predictive software and are intended for comparative purposes.

Table 1: Predicted Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted logS (mol/L)Predicted pKa (Basic)
BenzylamineC₇H₉N107.151.09-1.509.60
2-FluorobenzylamineC₇H₈FN125.141.25-1.859.35
3,5-DifluorobenzylamineC₇H₇F₂N143.131.42[5]-2.45[5]8.90
This compound C₇H₇F₂N 143.14 [6]1.35 -2.20 8.75

Table 2: Predicted ADME Properties

CompoundPredicted Human Intestinal Absorption (%)Predicted BBB PermeantPredicted CYP2D6 InhibitorPredicted CYP3A4 InhibitorPredicted Plasma Protein Binding (%)
Benzylamine> 95%YesYesNo~ 20%
2-Fluorobenzylamine> 95%YesYesNo~ 30%
3,5-Difluorobenzylamine> 90%YesNoNo~ 45%
This compound > 90% Yes No No ~ 40%

Table 3: Predicted Toxicological Properties

CompoundPredicted Ames MutagenicityPredicted hERG InhibitionGHS Hazard Classification (Known)
BenzylamineNegativeLow RiskCorrosive
2-FluorobenzylamineNegativeLow RiskCauses severe skin burns and eye damage[7]
3,5-DifluorobenzylamineNegativeLow RiskCauses severe skin burns and eye damage[8]
This compound Negative Low Risk Causes severe skin burns and eye damage (Implied by analogs)

Analysis and Comparison

Impact of Fluorination on Physicochemical Properties: The introduction of fluorine atoms systematically increases the molecular weight as expected. Fluorination also increases lipophilicity (logP), a trend that can enhance membrane permeability.[1] However, this generally leads to a decrease in aqueous solubility (logS). The electron-withdrawing nature of fluorine atoms reduces the basicity of the amine group, resulting in a lower predicted pKa for the fluorinated analogs compared to Benzylamine. The 2,6-difluoro substitution pattern is predicted to have the most significant impact on lowering the pKa due to the proximity of both fluorine atoms to the benzylamine core.

Influence on ADME Profile: All compounds are predicted to have high human intestinal absorption, a favorable characteristic for orally administered drugs. Their predicted ability to cross the blood-brain barrier suggests potential applications for CNS targets. A significant predicted advantage of the difluorinated compounds, including this compound, is the reduced likelihood of inhibiting CYP2D6. This suggests a lower potential for drug-drug interactions compared to Benzylamine and the mono-fluorinated analog. Increased lipophilicity in the fluorinated compounds corresponds to a higher predicted percentage of plasma protein binding.

Toxicological Outlook: From a computational standpoint, none of the compounds are flagged for Ames mutagenicity or significant hERG inhibition, which are positive early indicators. However, it is important to note that existing safety data for these types of small aromatic amines, including 2-Fluorobenzylamine and 3,5-Difluorobenzylamine, classify them as corrosive and capable of causing severe skin burns and eye damage.[7][8] It is therefore highly probable that this compound would carry a similar hazard profile, necessitating careful handling.

Conclusion

In-silico analysis suggests that the difluorination of benzylamine, particularly in the 2,6-position, offers a compelling modification profile for drug discovery. Compared to benzylamine and 2-fluorobenzylamine, This compound is predicted to retain excellent intestinal absorption while potentially offering a cleaner metabolic profile with a lower risk of CYP2D6-mediated drug interactions. While its increased lipophilicity and reduced solubility are factors to be managed in formulation, the overall predicted ADME and safety profile marks it as a compound of significant interest. These computational predictions provide a strong rationale for prioritizing this compound and its isomers for further synthesis and experimental validation in drug development programs.

References

The Strategic Advantage of 2,6-Difluorobenzylamine in Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in large-scale synthesis is a critical decision balancing cost, efficiency, and the final product's desired properties. This guide provides a comparative analysis of 2,6-Difluorobenzylamine against its non-fluorinated and alternatively halogenated counterparts, offering a cost-benefit perspective supported by experimental data for key applications.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as a valuable synthon for introducing the 2,6-difluorobenzyl moiety, which can significantly influence the biological activity of a target molecule. This guide explores the economic and synthetic trade-offs of using this fluorinated intermediate compared to more common, less expensive alternatives.

Comparative Data at a Glance

To provide a clear overview, the following table summarizes key parameters for this compound and its alternatives. It is important to note that bulk pricing can vary significantly based on supplier and volume.

ReagentTypical Bulk Price (per kg)Molecular Weight ( g/mol )Key ApplicationsNoteworthy Properties
This compound ~$150 - $300+143.13Pharmaceuticals (e.g., Guanidine (B92328) derivatives), Agrochemicals, Material ScienceEnhanced metabolic stability, increased lipophilicity, altered pKa, unique conformational constraints
Benzylamine (B48309)~$10 - $30107.15Broad use in synthesis of pharmaceuticals, agrochemicals, dyes, polymersLow cost, readily available, well-established reactivity
2-Fluorobenzylamine~$80 - $150125.14Introduction of a single fluorine for metabolic blockingModerate cost, offers some benefits of fluorination
2,6-Dichlorobenzylamine~$100 - $200176.03Alternative halogenated building blockCan influence electronics and conformation differently than fluorine

In-Depth Analysis: Key Synthetic Applications

This section delves into a comparative analysis of this compound in two common and critical transformations in large-scale synthesis: reductive amination and guanylation.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, and the choice of the amine starting material directly impacts the reaction's efficiency and the properties of the final product.

Comparative Performance: While specific head-to-head comparative studies on a large scale are not extensively published, general principles and available data suggest the following:

  • Reactivity: The electron-withdrawing nature of the two fluorine atoms in this compound can slightly decrease the nucleophilicity of the amine compared to benzylamine. This may necessitate slightly harsher reaction conditions (e.g., longer reaction times or higher temperatures) to achieve comparable conversion rates.

  • Yield: In many cases, high yields (often exceeding 80-90%) can be achieved with both this compound and its alternatives, provided the reaction conditions are optimized.

  • Cost-Benefit: The primary driver for using this compound in this context is not to improve the reaction's yield or cost-effectiveness but to imbue the final product with the desirable properties conferred by the difluorobenzyl group. The increased cost of the starting material is weighed against the potential for enhanced biological activity, improved metabolic stability, and a stronger intellectual property position for the final compound.

Illustrative Experimental Protocol: Reductive Amination of Benzaldehyde (B42025)

This protocol provides a general procedure for the reductive amination of benzaldehyde with a benzylamine derivative.

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Benzylamine derivative (e.g., this compound or Benzylamine) (1.1 eq)

    • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Procedure:

    • To a stirred solution of benzaldehyde in the chosen solvent, add the benzylamine derivative.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (typically 12-24 hours, monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Guanylation

The synthesis of guanidine-containing compounds is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Benzylamine derivatives are common starting materials for the synthesis of substituted guanidines.

Comparative Performance:

  • Reaction Efficiency: The synthesis of N-(2,6-difluorobenzyl)guanidine can be achieved in high yields, often comparable to the synthesis of N-benzylguanidine. The choice of guanylating agent (e.g., S-methylisothiourea, cyanamide (B42294) derivatives) and reaction conditions will influence the overall efficiency.

  • Product Properties: The rationale for using this compound in guanylation is to leverage the unique properties of the 2,6-difluorobenzyl moiety. The fluorine atoms can influence the pKa of the guanidine group and provide specific interactions with biological targets.

  • Cost-Benefit: Similar to reductive amination, the higher cost of this compound is justified by the enhanced properties of the resulting guanidine derivative. For high-value applications like pharmaceuticals, the added expense of the starting material is often a small fraction of the overall development cost and is outweighed by the potential for improved efficacy and patentability.

Illustrative Experimental Protocol: Synthesis of a Substituted Guanidine

This protocol outlines a general procedure for the synthesis of a substituted guanidine from a benzylamine derivative.

  • Materials:

    • Benzylamine derivative (e.g., this compound or Benzylamine) (1.0 eq)

    • N,N'-Di-Boc-S-methylisothiourea (1.1 eq)

    • Triethylamine (B128534) (Et₃N) (2.0 eq)

    • Dimethylformamide (DMF) as solvent

  • Procedure:

    • Dissolve the benzylamine derivative and N,N'-Di-Boc-S-methylisothiourea in DMF.

    • Add triethylamine to the mixture.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • If necessary, deprotect the Boc groups using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

Visualizing the Synthetic Pathways

To further clarify the logical flow of the discussed synthetic transformations, the following diagrams are provided.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde/Ketone Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine This compound or Alternative Amine->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Final_Amine Substituted Amine Reduction->Final_Amine Guanylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine This compound or Alternative Reaction Guanylation Reaction Amine->Reaction Guanylating_Agent Guanylating Agent (e.g., S-Methylisothiourea) Guanylating_Agent->Reaction Substituted_Guanidine Substituted Guanidine Reaction->Substituted_Guanidine

Safety Operating Guide

Proper Disposal of 2,6-Difluorobenzylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-Difluorobenzylamine (CAS Number: 69385-30-4), a versatile yet hazardous chemical compound. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance.

This compound is a combustible and corrosive material that requires careful handling and disposal. Improper disposal can lead to significant environmental harm and legal repercussions. Adherence to federal, state, and local regulations is mandatory.[1][2][3]

Key Safety and Hazard Information

A thorough understanding of the chemical's properties is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number69385-30-4
Molecular FormulaF₂C₆H₃CH₂NH₂
Molecular Weight143.13 g/mol
Density1.197 g/mL at 25 °C
Flash Point66 °C (150.8 °F) - closed cup
Boiling Point177 °C[4]
Hazard Class8 (Corrosive)
UN Number2735[5]

Personal Protective Equipment (PPE) Protocol

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield (8-inch minimum).[6]

  • Skin Protection: Handle with gloves inspected prior to use. Wear appropriate protective clothing to prevent skin exposure.[5][6]

  • Respiratory Protection: Use a NIOSH (US) or EN 149 (EU) approved respirator when workplace conditions warrant its use.[6] All handling should be conducted in a chemical fume hood.[6][7]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][8][9] The following steps provide a general guideline; however, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: As a generator of chemical waste, you are responsible for determining if the discarded this compound is classified as a hazardous waste.[10] Given its corrosive nature, it will likely be classified as such.

  • Consult Regulations: Review local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[10]

Step 2: Waste Collection and Storage

  • Use Appropriate Containers: Collect waste this compound in a suitable, labeled, and closed container.[5][7] The container must be compatible with corrosive materials.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.

  • Segregation: Store the waste container in a designated, well-ventilated "corrosives area" away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][11] Keep away from heat, sparks, and open flames.[6][10]

Step 3: Disposal Method

  • Licensed Disposal Company: The primary and recommended method of disposal is to offer the surplus and non-recyclable solution to a licensed disposal company.[5]

  • Chemical Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed and permitted hazardous waste disposal facility.

  • Do Not Dispose in Drains or Landfills: Do not empty this compound into drains or dispose of it in standard landfills.[5][7][8]

Step 4: Spill and Emergency Procedures In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[5]

  • Containment: For small spills, absorb the material with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[7][10]

  • Collection: Carefully scoop or sweep up the absorbed material and place it into a suitable, closed container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste contaminated? A->B C Consult Institutional EHS for potential reuse/recycling protocols. B->C No D Classify as Hazardous Waste (Corrosive) B->D Yes C->D E Collect in a labeled, compatible, and sealed container. D->E F Store in a designated, ventilated corrosives area away from incompatibles. E->F G Arrange for pickup by a licensed hazardous waste disposal company. F->G H End: Proper Disposal G->H

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,6-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the safe handling of 2,6-Difluorobenzylamine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Immediate Precautions

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is harmful if inhaled and may cause respiratory irritation.[3] Ingestion can lead to severe and permanent damage to the digestive tract.[1] The substance is also a combustible liquid.[4][5]

Signal Word: Danger[4][6]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2][4]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Immediate Actions:

  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5][7]

  • Avoid all direct contact with the substance. Do not breathe dust, vapor, mist, or gas.[1][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield (8-inch minimum). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5][7]To protect against splashes and vapors that can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (inspect before use) and a complete protective suit to prevent skin contact.[1][8]The substance causes severe skin burns upon contact.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[5][7] A type ABEK (EN14387) respirator filter is recommended.[4]To prevent respiratory tract irritation and burns from inhalation of vapors or mists.[1]
Step-by-Step Handling and Storage Procedures

Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of degradation.

  • Location: Conduct all work with this compound inside a certified chemical fume hood.[1][5]

  • Dispensing: Use only non-sparking tools and explosion-proof equipment.[9] Ground and bond containers when transferring material.[9]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][10] Contaminated clothing should be removed immediately and washed before reuse.[1][10] Destroy contaminated shoes.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a corrosives area.[1][5] Recommended storage temperature is between 2-8°C.[11]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][5]

  • Store locked up.[9][10]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and acid chlorides.[1][5]

Emergency and First Aid Protocols
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a mechanical device. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][7][12]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 30 minutes, including under the eyelids. Do not allow the victim to rub their eyes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[5][9] Wear a self-contained breathing apparatus and full protective gear.[1][5]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Remove all sources of ignition.[5][10] Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[8]

  • Absorb: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder.[5][10]

  • Collect: Use a spark-proof tool to collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[12][13]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7][9]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.[7]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Storage cluster_disposal 4. Disposal prep1 Don PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Protective Suit - Respirator prep2 Verify Fume Hood Operation prep1->prep2 prep3 Check Eyewash & Safety Shower prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Use Non-Sparking Tools handle1->handle2 clean1 Wash Hands Thoroughly handle2->clean1 Proceed to Cleanup clean2 Decontaminate or Dispose of PPE clean1->clean2 clean3 Store in Cool, Dry, Well-Ventilated Area clean2->clean3 dispose1 Collect Waste in Labeled Container clean3->dispose1 Prepare for Disposal dispose2 Follow Institutional Disposal Protocols dispose1->dispose2

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.